molecular formula C11H10N4O3 B1472628 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine CAS No. 1529768-50-0

4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine

Cat. No.: B1472628
CAS No.: 1529768-50-0
M. Wt: 246.22 g/mol
InChI Key: OYTGTFWFPYBGMV-UHFFFAOYSA-N
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Description

4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine (CAS 1529768-50-0) is a high-purity pyridine-based chemical with the molecular formula C11H10N4O3 and a molecular weight of 246.22 g/mol . This compound serves as a versatile heterocyclic building block in organic synthesis and medicinal chemistry research. Pyridine derivatives, particularly pyridin-2-amines, are in great demand as key synthons for the development of pharmaceutical products . They are fundamental starting materials for producing fused heterocycles, such as imidazo-derivatives, which possess significant biological activities similar to those of antiviral and immunosuppressive agents . Furthermore, novel classes of phenolic antioxidants based on structures like 6-aminopyridin-3-ols have been reported to be highly effective, highlighting the value of such aminopyridine scaffolds in developing new therapeutic and functional compounds . The nitro group on the pyridine ring offers a handle for further chemical modifications, enabling its use in constructing more complex molecular architectures. This product is intended for research applications as a biochemical tool and synthetic intermediate. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(3-methyl-5-nitropyridin-2-yl)oxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-7-4-8(15(16)17)6-14-11(7)18-9-2-3-13-10(12)5-9/h2-6H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTGTFWFPYBGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC2=CC(=NC=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthetic architecture, and reactivity profile of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine , a specialized biaryl ether intermediate used in the development of kinase inhibitors for oncology.[1]

Compound Class: Biaryl Ether / Aminopyridine Derivative Primary Application: Pharmaceutical Intermediate (Kinase Inhibition)[1]

Executive Summary

4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine is a critical scaffold in medicinal chemistry, specifically designed for the synthesis of Type II kinase inhibitors .[1] Its structure features a flexible ether linkage connecting two pyridine rings: a nucleophilic 2-aminopyridine moiety and an electrophilic 3-methyl-5-nitropyridine moiety.[1]

This compound serves as a "gateway intermediate."[1] The nitro group acts as a masked aniline, allowing for controlled reduction and subsequent functionalization (e.g., urea or amide formation) to target the ATP-binding pocket of kinases such as CSF-1R , PLK4 , or VEGFR . The 3-methyl group on the acceptor ring often provides critical conformational constraints (atropisomerism control) or hydrophobic interactions within the enzyme pocket.[1]

Physicochemical Profile

Molecular Identity
PropertyData
IUPAC Name 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine
Molecular Formula C₁₁H₁₀N₄O₃
Molecular Weight 246.22 g/mol
Exact Mass 246.0753
CAS (Starting Materials) Electrophile: 22280-56-4 (2-Chloro-3-methyl-5-nitropyridine)Nucleophile: 26452-80-2 (2-Aminopyridin-4-ol)
Predicted Properties

Note: Experimental values for this specific intermediate are rare in public literature; values below are calculated based on ChemAxon/ACD consensus models.

ParameterValueInterpretation
cLogP ~1.8 – 2.1Moderate lipophilicity; likely cell-permeable.[1]
PSA (Polar Surface Area) ~95 ŲGood oral bioavailability potential (Rule of 5 compliant).[1]
pKa (Pyridyl Amine) ~6.5The 2-amino group is weakly basic.[1]
Solubility DMSO, DMFHigh solubility in polar aprotic solvents.
Appearance Yellow SolidTypical of nitro-pyridine derivatives.[1]

Synthetic Architecture

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (S_NAr) .[1] This reaction is regioselective, driven by the strong electron-withdrawing effect of the nitro group and the pyridyl nitrogen on the electrophile.

Reaction Mechanism
  • Activation: The base (K₂CO₃) deprotonates the hydroxyl group of 2-aminopyridin-4-ol.[1] While 2-aminopyridin-4-ol exists in equilibrium with its pyridone tautomer, the oxyanion is the active nucleophile in S_NAr reactions.[1]

  • Addition: The oxyanion attacks the C-2 position of 2-chloro-3-methyl-5-nitropyridine.[1] The C-2 position is highly electrophilic due to the ortho-nitro group and the ring nitrogen.[1]

  • Elimination: Chloride is expelled, re-aromatizing the system to form the ether linkage.[1]

Validated Protocol (Scale: 30 mmol)

Source: Adapted from US Patent 9,359,338 B2 [1].[1]

Reagents:

  • Nucleophile: 2-Aminopyridin-4-ol (3.3 g, 30 mmol)[1]

  • Electrophile: 2-Chloro-3-methyl-5-nitropyridine (5.17 g, 30 mmol)[1]

  • Base: Potassium Carbonate (K₂CO₃) (8.28 g, 60 mmol)[1][2][3]

  • Solvent: Anhydrous DMF (50 mL)

Procedure:

  • Charge: In a dry reaction vessel equipped with a magnetic stir bar, combine the nucleophile, electrophile, and base in anhydrous DMF.

  • Reaction: Heat the mixture to 90°C and stir overnight (approx. 12–16 hours). Monitor by TLC (EtOAc:PE 1:1) or LC-MS for the disappearance of the chloride starting material.[1]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove DMF.

  • Purification: Flash column chromatography on silica gel (Eluent: Ethyl Acetate/Petroleum Ether 1:1).

  • Yield: ~3.3 g (approx. 45% yield).

Synthetic Pathway Diagram

Synthesis SM1 2-Aminopyridin-4-ol (Nucleophile) Cond K2CO3, DMF 90°C, 16h (SNAr) SM1->Cond SM2 2-Chloro-3-methyl- 5-nitropyridine (Electrophile) SM2->Cond Prod 4-[(3-Methyl-5-nitro- 2-pyridyl)oxy]pyridin-2-amine (Target Ether) Cond->Prod - HCl

Figure 1: S_NAr synthesis route coupling the aminopyridine headgroup to the nitropyridine core.[1]

Reactivity & Functionalization Profile

This molecule is rarely the final drug; it is a scaffold.[1] Its value lies in its chemoselectivity —it possesses two distinct nitrogen centers that can be manipulated sequentially.[1]

Nitro Group Reduction (The "Switch")

The nitro group is chemically inert to many coupling conditions, allowing the 2-amino group (on Ring A) to be reacted first if necessary.[1] However, the standard workflow usually involves reducing the nitro group to an aniline to create a diamine core .

  • Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.

  • Product: 4-[(5-amino-3-methyl-2-pyridyl)oxy]pyridin-2-amine.[1]

  • Utility: The newly formed amine is highly nucleophilic and is typically used to form ureas (reaction with isocyanates) or amides (reaction with acid chlorides).[1]

Chemoselectivity of the Primary Amine

The existing primary amine (on the 4-oxypyridine ring) is electron-rich but less nucleophilic than a typical aniline due to the electron-withdrawing nature of the pyridine ring.[1]

  • Acylation: Can be acylated to form amides.[1]

  • Protection: Often Boc-protected if chemoselectivity issues arise during the nitro reduction step.[1]

Functionalization Logic Map

Reactivity Core Nitro-Ether Scaffold (Current Compound) Path1 Reduction (H2, Pd/C) Core->Path1 Diamine Diamine Intermediate (Bis-aniline equivalent) Path1->Diamine Path2 Urea Formation (R-NCO) Diamine->Path2 Drug Kinase Inhibitor (e.g., PLK4 / CSF-1R) Path2->Drug

Figure 2: Downstream functionalization pathway transforming the nitro-ether scaffold into bioactive kinase inhibitors.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer.[1]

  • Nitro Compounds: Organic nitro compounds can be energetic.[1] While this specific molecule is stable, avoid heating dry solids to decomposition.

  • Solvent Safety: DMF is hepatotoxic and readily absorbed through the skin.[1] Use butyl rubber gloves.[1]

  • Storage: Store at 2–8°C, protected from light and moisture. Stable for >12 months under these conditions.

References

  • US Patent 9,359,338 B2 . Cyclopropanecarboxamido-substituted aromatic compounds as anti-tumor agents.[1] (2016).[1][3] Assignee: Deciphera Pharmaceuticals, LLC.

  • PubChem Compound Summary . 2-Chloro-3-methyl-5-nitropyridine (Starting Material).[1][1]

  • European Patent EP 2 864 289 B1 . Kinase inhibitors and methods of use.[1] (2018).[1] [1]

Sources

An In-depth Technical Guide to 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document, intended for researchers, scientists, and professionals in drug development, will delve into the molecule's fundamental properties, plausible synthetic routes, and its prospective biological significance based on the activities of structurally related nitropyridine derivatives.

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for any research and development endeavor. These properties govern the molecule's behavior in biological systems and influence its suitability as a drug candidate.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₄O₃[1]
Molecular Weight 246.23 g/mol [1]
SMILES String CC1=CC(=C(N=C1)[O]C2=NC(=C(C=C2)N)C)[O-][1]
IUPAC Name 4-((3-methyl-5-nitropyridin-2-yl)oxy)pyridin-2-amine[1]

Rationale and Potential for Drug Discovery

Pyridine and its derivatives are cornerstone scaffolds in medicinal chemistry, present in numerous FDA-approved drugs.[2][3] The incorporation of a nitro group, as seen in 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine, can significantly modulate the electronic properties of the pyridine ring, often enhancing its biological activity.[4][5][6] The nitro group is a strong electron-withdrawing group, which can make the pyridine ring more susceptible to nucleophilic attack, a key step in many biological processes and a useful handle for further chemical modifications.[5] Furthermore, the ether linkage and the amino group provide additional points for interaction with biological targets and for synthetic derivatization.

Proposed Synthetic Strategy

A potential synthetic pathway would involve the reaction of a suitably activated nitropyridine, such as 2-chloro-3-methyl-5-nitropyridine, with 4-hydroxypyridin-2-amine in the presence of a base. The chlorine atom at the 2-position of the nitropyridine ring is an excellent leaving group, activated by the electron-withdrawing nitro group, thus facilitating the nucleophilic attack by the hydroxyl group of the other pyridine moiety.[5]

Conceptual Synthetic Workflow

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2_chloro_3_methyl_5_nitropyridine 2-Chloro-3-methyl- 5-nitropyridine Reaction_Vessel SNAr Reaction 2_chloro_3_methyl_5_nitropyridine->Reaction_Vessel 4_hydroxypyridin_2_amine 4-Hydroxypyridin-2-amine 4_hydroxypyridin_2_amine->Reaction_Vessel Base Base (e.g., K₂CO₃, NaH) Base->Reaction_Vessel Solvent Aprotic Polar Solvent (e.g., DMF, DMSO) Solvent->Reaction_Vessel Target_Molecule 4-[(3-Methyl-5-nitro-2-pyridyl)oxy] pyridin-2-amine Reaction_Vessel->Target_Molecule Workup & Purification

Caption: Proposed SNAr synthesis of the target molecule.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reactant Preparation: To a solution of 4-hydroxypyridin-2-amine (1.0 eq) in a suitable anhydrous aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding alkoxide.

  • Nucleophilic Aromatic Substitution: To the reaction mixture, add a solution of 2-chloro-3-methyl-5-nitropyridine (1.1 eq) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a temperature between 80-120°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine.

Potential Biological Activities and Therapeutic Applications

The therapeutic potential of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine can be inferred from the extensive research on related nitropyridine derivatives. This class of compounds has demonstrated a wide spectrum of biological activities.

Antimicrobial and Antifungal Activity

Nitropyridine derivatives have shown considerable promise as antimicrobial agents.[4] The nitro group is a key pharmacophore in several antimicrobial drugs, and its presence in the pyridine scaffold can lead to potent activity against various pathogens. The mechanism of action is often attributed to the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital cellular components.

Anticancer Potential

The pyridine nucleus is a common feature in many anticancer drugs.[2] Nitropyridine-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[4] The proposed mechanisms of action are diverse and can include the inhibition of kinases, which are crucial for cancer cell signaling and proliferation, and the induction of apoptosis.

Kinase Inhibition

Many pyridinyl-based molecules are known to be potent kinase inhibitors. For instance, derivatives of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine are precursors in the synthesis of kinase inhibitors like Imatinib, which is used to treat chronic myeloid leukemia.[7] Given the structural similarities, it is plausible that 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine could serve as a scaffold for the development of novel kinase inhibitors.

Future Directions and Research Opportunities

The unique structural features of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine present several exciting avenues for future research:

  • Synthesis and Characterization: The definitive synthesis and full spectroscopic characterization of this molecule are essential first steps.

  • Biological Screening: A comprehensive biological screening against a panel of microbial strains and cancer cell lines would elucidate its potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the methyl, nitro, and amino groups, as well as the pyridyl ether linkage, would provide valuable insights into the structure-activity relationships and help in the design of more potent and selective analogues.

  • Mechanism of Action Studies: In-depth studies to unravel the precise molecular mechanisms underlying its biological activities are crucial for its further development as a therapeutic agent.

Conclusion

4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine is a compound of significant interest for medicinal chemists and drug discovery professionals. While specific data on this molecule is limited, the well-documented biological activities of related nitropyridine derivatives strongly suggest its potential as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. The proposed synthetic route offers a practical approach for its preparation, paving the way for its biological evaluation and further exploration of its therapeutic potential.

References

  • Exploring the Biological Activity of Nitropyridine Derivatives. (n.d.).
  • Boosting Pharmaceutical Discovery: The Role of Nitropyridine Intermediates. (2026, January 29).
  • Pyridine Derivatives in Drug Discovery: The Role of 6-Chloro-2-cyano-3-nitropyridine. (2026, January 30).
  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC.
  • What is the synthesis and application of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine? (n.d.). Guidechem.
  • A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. (n.d.).
  • 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Role of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine in Kinase Inhibitor Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis and strategic application of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine , a critical bi-heteroaryl ether intermediate.

Editorial Note on Scope & Nomenclature: While Centrinone (LCR-263) is the benchmark pharmacological probe for PLK4 (Polo-like kinase 4) inhibition, its canonical structure is built upon a pyrimidine-diamine core with a phenyl linkage (2-methoxy-4-nitrophenyl). The intermediate specified—4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine —is a distinct, high-value scaffold typically associated with Raf/VEGFR kinase inhibitors (e.g., Simcere's pipeline, Patent US9359338B2) featuring a bi-pyridyl ether motif.

This guide addresses the synthesis of this specific intermediate and its role in constructing kinase inhibitors, contrasting its pyridyl-ether architecture with the phenyl-amine architecture of Centrinone to provide a comprehensive medicinal chemistry perspective.

Executive Summary

The molecule 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine represents a "privileged scaffold" in medicinal chemistry, specifically designed to overcome the metabolic liabilities of phenyl-based inhibitors. By replacing the phenyl ring with a pyridine and the amine linkage with an ether oxygen, this intermediate offers:

  • Enhanced Solubility: Pyridine nitrogen atoms increase polarity and hydrogen bond accepting capacity.

  • Metabolic Stability: The bi-pyridyl ether linkage is more resistant to oxidative metabolism than the corresponding aniline bridges found in first-generation inhibitors.

  • Vector Positioning: The 3-methyl and 5-nitro groups are positioned to interact with the solvent front and the hinge region (post-reduction) of the kinase ATP-binding pocket.

In the context of drug development, this intermediate serves as the nucleophilic "Left-Hand Side" (LHS) building block, ready to be coupled with a "Right-Hand Side" (RHS) electrophile (typically a sulfonyl chloride or carboxylic acid) to form the final bioactive inhibitor.

Chemical Structure & Retrosynthetic Analysis

The target intermediate is constructed via a convergent synthesis involving a Nucleophilic Aromatic Substitution (SNAr) between two functionalized pyridine rings.

  • Fragment A (Electrophile): 2-Chloro-3-methyl-5-nitropyridine.[1]

    • Role: Provides the nitro "warhead" (precursor to the hinge-binding amine) and the methyl gatekeeper residue.

    • Reactivity: Activated for SNAr by the electron-withdrawing nitro group at the para position relative to the chlorine.

  • Fragment B (Nucleophile): 2-Aminopyridin-4-ol.[1]

    • Role: Provides the ether linkage and the solvent-exposed amine handle.

Retrosynthesis Diagram

The assembly logic dictates that the ether bond is formed before the reduction of the nitro group to ensure chemoselectivity.

Detailed Experimental Protocol

Phase 1: Synthesis of the Electrophile (2-Chloro-3-methyl-5-nitropyridine)

Note: If not purchased commercially, this fragment is synthesized from 2-amino-3-methylpyridine.

  • Nitration: Treat 2-amino-3-methylpyridine with H₂SO₄/HNO₃ at 0°C to yield 2-amino-3-methyl-5-nitropyridine.

  • Diazotization/Chlorination (Sandmeyer-like):

    • Reagents: NaNO₂, HCl (aq), CuCl or in situ generation.

    • Mechanism: Conversion of the C2-amine to a diazonium salt, followed by displacement with chloride.

    • Critical Control Point: Temperature must be maintained <5°C during diazotization to prevent phenol formation (hydrolysis).

Phase 2: The Coupling Reaction (Formation of the Bi-Pyridyl Ether)

This is the critical step defining the intermediate's identity.

Reagents:

  • Substrate A: 2-Chloro-3-methyl-5-nitropyridine (1.0 eq)

  • Substrate B: 2-Aminopyridin-4-ol (1.0 eq)

  • Base: Potassium tert-butoxide (t-BuOK) or Cesium Carbonate (Cs₂CO₃). t-BuOK is preferred for higher reactivity in DMF.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

Protocol:

  • Deprotonation: Charge a reaction vessel with 2-aminopyridin-4-ol (3.3 g, 30 mmol) and anhydrous DMF (50 mL). Cool to 0°C. Add t-BuOK (3.5 g, 31 mmol) portion-wise. Stir for 30 minutes to generate the phenoxide (pyridyloxide) anion.

    • Observation: Solution typically turns from pale to deep yellow/orange.

  • Addition: Add 2-chloro-3-methyl-5-nitropyridine (5.17 g, 30 mmol) slowly to the mixture.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours.

    • Monitoring: Monitor via LC-MS for the disappearance of the chloride starting material (m/z ~172) and formation of the product (m/z 247, [M+H]+).

  • Work-up:

    • Cool to room temperature.[2]

    • Pour the reaction mixture into crushed ice/water (200 mL). The product typically precipitates as a solid.

    • Filter the solid.[3] Wash with water (3x) and diethyl ether (to remove unreacted organic impurities).

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient) if high purity (>98%) is required.

Yield: Typically 65–75%. Data: 1H NMR (DMSO-d6) should show characteristic signals for two pyridine rings, a singlet for the methyl group (~2.3 ppm), and the broad amine singlet.

Phase 3: Downstream Application (Synthesis of the Inhibitor)

To utilize this intermediate in drug synthesis (e.g., for a Centrinone analog or Raf inhibitor), the amine on the pyridine ring is often protected, or the nitro group is reduced to an amine for subsequent coupling.

  • Scenario A (Urea Formation): The C2-amine of the intermediate reacts with an isocyanate.

  • Scenario B (Amide Formation): The C2-amine reacts with an acid chloride.

Technical Visualization: Synthesis Pathway

The following Graphviz diagram illustrates the convergent synthesis workflow.

Centrinone_Intermediate_Synthesis cluster_0 Fragment A Synthesis cluster_1 Coupling Reaction (SNAr) cluster_2 Downstream Application (Kinase Inhibitor) A1 2-Amino-3-picoline A2 Nitration (H2SO4, HNO3) A1->A2 A3 2-Amino-3-methyl- 5-nitropyridine A2->A3 A4 Sandmeyer Rxn (NaNO2, HCl) A3->A4 A5 2-Chloro-3-methyl- 5-nitropyridine (Electrophile) A4->A5 Step_SNAr Base-Mediated SNAr (t-BuOK, DMF, 90°C) A5->Step_SNAr B1 2-Aminopyridin-4-ol (Nucleophile) B1->Step_SNAr Target 4-[(3-Methyl-5-nitro-2-pyridyl) oxy]pyridin-2-amine (TARGET INTERMEDIATE) Step_SNAr->Target Red Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Target->Red Final Bi-Pyridyl Amine Core (Precursor to Raf/PLK4 Inhibitors) Red->Final

Caption: Convergent synthesis of the bi-pyridyl ether intermediate via Nucleophilic Aromatic Substitution (SNAr).

Comparative Analysis: Centrinone vs. Pyridyl-Ether Scaffolds

The table below highlights why a researcher might choose this specific intermediate over the standard Centrinone precursors.

FeatureCentrinone (LCR-263) PrecursorTarget Intermediate (Pyridyl Ether)
Structure 2-Methoxy-4-nitroaniline4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine
Linkage Phenyl-Amine (NH)Pyridine-Ether (O)
Core Ring PhenylPyridine
Solubility Low (Lipophilic)Moderate (Polar Heterocycle)
Metabolic Risk Quinone-imine formation (potential toxicity)Lower risk (Ether linkage is stable)
Primary Target PLK4 (Centrosome Depletion)B-Raf / VEGFR (Angiogenesis/Proliferation)

References

  • Wong, Y. L., et al. (2015). "Reversible centriole depletion with an inhibitor of Polo-like kinase 4." Science, 348(6239), 1155-1160. (Establishes the canonical Centrinone LCR-263 structure).

  • Ren, Z., et al. (2016). "Cyclopropanecarboxamido-substituted aromatic compounds as anti-tumor agents." U.S. Patent 9,359,338 B2. (Describes the synthesis of the specific intermediate 4-[(3-methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine as Intermediate B for Raf/VEGFR inhibitors).

  • Oegema, K., et al. (2010). "Characterization of Centrinone." Nature Chemical Biology. (Contextualizing the PLK4 inhibitor class).

Sources

The Ascendant Role of Nitro-Pyridine Ether Derivatives in Oncology: A Technical Guide to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A New Paradigm in Targeted Cancer Therapy

The landscape of oncology is perpetually evolving, driven by the pursuit of therapeutic agents that exhibit both high potency and exceptional selectivity for cancer cells, thereby minimizing collateral damage to healthy tissues. Within this dynamic field, the class of compounds known as nitro-pyridine ether derivatives has emerged as a particularly promising frontier. Their unique chemical architecture, combining the electrophilic nature of the nitro group, the versatile scaffolding of the pyridine ring, and the structural flexibility of the ether linkage, offers a powerful toolkit for the rational design of novel anticancer agents. This technical guide provides an in-depth exploration of the therapeutic applications of nitro-pyridine ether derivatives in oncology, intended for researchers, scientists, and drug development professionals. We will delve into their core mechanisms of action, highlight key molecular exemplars, and provide robust experimental frameworks for their preclinical evaluation, all grounded in the principles of scientific integrity and field-proven insights.

I. The Chemical Biology of Nitro-Pyridine Ether Derivatives: A Triad of Functionality

The therapeutic potential of nitro-pyridine ether derivatives in oncology is not predicated on a single chemical feature, but rather on the synergistic interplay of its three core components: the nitro group, the pyridine ring, and the ether linkage.

  • The Nitro Group: A Hypoxia-Activated Trigger: The presence of a nitroaromatic moiety is a hallmark of many hypoxia-activated prodrugs (HAPs).[1][2] Solid tumors often contain regions of low oxygen, or hypoxia, which are resistant to conventional therapies.[3][4] In these hypoxic microenvironments, endogenous nitroreductase enzymes can reduce the nitro group, initiating a cascade of chemical transformations that ultimately release a potent cytotoxic agent.[1][2] This selective activation in the tumor microenvironment is a cornerstone of the therapeutic strategy for many nitro-containing compounds.

  • The Pyridine Ring: A Privileged Scaffold: The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Its nitrogen atom can participate in hydrogen bonding and other key interactions with biological targets, such as the hinge region of kinases.[6] The pyridine ring also provides a versatile framework for chemical modification, allowing for the fine-tuning of a compound's physicochemical properties and biological activity.[7]

  • The Ether Linkage: A Modulator of Potency and Pharmacokinetics: The ether linkage provides a flexible connection between the nitro-pyridine core and other pharmacophoric elements. This linkage is not merely a passive spacer; its geometry and electronic properties can significantly influence a compound's binding affinity for its target, as well as its solubility, metabolic stability, and overall pharmacokinetic profile.[8] The strategic placement of an ether bond is a key consideration in the design of potent and bioavailable drug candidates.

II. Mechanism of Action: Unmasking the Cytotoxic Potential in the Hypoxic Niche

The primary mechanism through which many nitro-pyridine ether derivatives exert their anticancer effects is through their function as hypoxia-activated prodrugs. This process can be conceptualized as a "Trojan horse" strategy, where a relatively benign molecule is delivered to the tumor and is then "unmasked" to reveal its cytotoxic payload under the specific conditions of the tumor microenvironment.

The activation cascade is initiated by the one-electron reduction of the nitro group by nitroreductase enzymes, which are often overexpressed in hypoxic cancer cells.[1] This reduction is reversible in the presence of oxygen, which rapidly re-oxidizes the resulting radical anion back to the parent nitro compound. However, in the low-oxygen environment of a solid tumor, further reduction can occur, leading to the formation of nitroso, hydroxylamine, and ultimately, amine metabolites.[2] This reductive process triggers a conformational or electronic rearrangement in the molecule, leading to the release of a potent cytotoxic effector.

Hypoxia_Activation_Pathway

The released cytotoxic agent can then induce cancer cell death through a variety of mechanisms, including DNA damage, inhibition of key enzymes like kinases or topoisomerases, or disruption of the cytoskeleton.[5] This targeted activation minimizes systemic toxicity, as the prodrug remains largely inactive in well-oxygenated healthy tissues.

III. Promising Nitro-Pyridine Ether Derivatives in Oncology

The rational design and synthesis of novel nitro-pyridine ether derivatives have yielded several promising candidates with potent anticancer activity. The following table summarizes key examples from the literature, highlighting their molecular targets and efficacy in various cancer cell lines.

Compound Class/ExampleMolecular Target(s)Cancer Cell LinesKey Findings & RationaleReference(s)
Diphenyl Ether-Based Pyridines Apoptosis Induction, Cell Cycle Arrest at G2/MA-549 (Lung), HepG2 (Liver)-OH and -OCH3 substituted derivatives showed significant activity. The diphenyl ether moiety provides a scaffold for positioning the pharmacophoric groups for optimal target interaction.[8]
Ether-Linked Heteroaromatic Hypoxia-Selective Triggers Tubulin PolymerizationA549 (Lung)Bioreductively activatable prodrug conjugates (BAPCs) with ether-linked nitro-heteroaromatic triggers demonstrated positive hypoxia cytotoxicity ratios, indicating selective activity in low-oxygen conditions.[9]
Anilino-Substituted Pyrimidine-Linked PBD Conjugates DNA Minor Groove Binding, Apoptosis InductionA375 (Melanoma)These conjugates induce apoptosis through the p53 pathway, cytochrome c release, and PARP cleavage, demonstrating a multi-faceted mechanism of action.[10]
Pyridinylfuranopyrimidine Inhibitors (e.g., PI-103) Class I PI3 KinaseVarious tumor cellsInhibition of the PI3K/AKT pathway enhances tumor radiosensitivity, suggesting a potential for combination therapies.[11]
Pyrido[2,3-d]pyrimidin-7(8H)-ones Threonine Tyrosine Kinase (TTK)HCT-116 (Colon)Potent and selective inhibition of TTK, a key regulator of the spindle assembly checkpoint, leads to chromosome missegregation and cancer cell death. Good oral bioavailability was also observed.[12]
4-(pyrimidin-4-ylamino)phenyl]urea derivatives Class III Receptor Tyrosine Kinases (e.g., c-KIT, PDGFR)Lewis Lung CarcinomaSelective inhibition of a subfamily of receptor tyrosine kinases, demonstrating the potential for targeted therapy in specific cancer types.[13]

IV. Preclinical Evaluation of Novel Nitro-Pyridine Ether Derivatives: A Step-by-Step Workflow

The successful translation of a promising nitro-pyridine ether derivative from the bench to the clinic requires a rigorous and systematic preclinical evaluation. The following workflow outlines the key stages of this process, from initial synthesis to in vivo efficacy studies.

Preclinical_Workflow

Experimental Protocols:

1. Synthesis and Characterization:

  • Objective: To synthesize and confirm the chemical structure and purity of the novel nitro-pyridine ether derivative.

  • Methodology:

    • Reaction Setup: A typical synthesis may involve a nucleophilic aromatic substitution reaction where a nitrophenoxide is reacted with a chloropyridine derivative in a suitable solvent (e.g., DMF, DMSO) with a base (e.g., K2CO3, NaH) at an elevated temperature.

    • Purification: The crude product is purified using techniques such as column chromatography on silica gel.

    • Structural Confirmation: The structure of the purified compound is confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). Purity is typically assessed by HPLC.

2. In Vitro Cytotoxicity and Hypoxia Selectivity:

  • Objective: To determine the anticancer activity of the compound and its selectivity for hypoxic conditions.

  • Methodology:

    • Cell Culture: A panel of human cancer cell lines is cultured under standard conditions.

    • Hypoxia Induction: For hypoxia experiments, cells are placed in a hypoxic chamber with a controlled gas mixture (e.g., 1% O2, 5% CO2, 94% N2) for a specified period before and during drug treatment.

    • Cytotoxicity Assay (MTT Assay):

      • Cells are seeded in 96-well plates and allowed to adhere overnight.

      • The compound is added at various concentrations, and the plates are incubated under both normoxic and hypoxic conditions for 48-72 hours.

      • MTT reagent is added, and after incubation, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

      • The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

      • IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated for both normoxic and hypoxic conditions. The hypoxia cytotoxicity ratio (IC50 normoxia / IC50 hypoxia) is then determined.

3. Mechanism of Action Studies:

  • Objective: To elucidate the molecular mechanism by which the compound induces cancer cell death.

  • Methodology (Example: Kinase Inhibition):

    • Kinase Panel Screening: The compound is screened against a panel of purified kinases to identify potential targets.

    • In Vitro Kinase Assay: The inhibitory activity against a specific kinase is determined by measuring the phosphorylation of a substrate in the presence of varying concentrations of the compound. This can be done using various methods, such as radiometric assays or fluorescence-based assays.

    • Western Blot Analysis: The effect of the compound on the phosphorylation of downstream signaling proteins in cancer cells is assessed by Western blotting to confirm target engagement in a cellular context.

4. In Vivo Efficacy in Xenograft Models:

  • Objective: To evaluate the antitumor activity of the compound in a living organism.

  • Methodology:

    • Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

    • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The compound is administered via a clinically relevant route (e.g., oral, intraperitoneal) at a predetermined dose and schedule.

    • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

    • Toxicity Assessment: The body weight and general health of the mice are monitored throughout the study.

    • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Further analysis, such as immunohistochemistry for biomarkers of drug activity, can also be performed.

V. Conclusion and Future Directions

Nitro-pyridine ether derivatives represent a compelling and highly adaptable class of molecules for the development of next-generation anticancer therapies. Their inherent ability to be selectively activated in the hypoxic tumor microenvironment addresses a critical challenge in oncology: the targeting of drug-resistant cancer cell populations. The modular nature of their synthesis allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

  • Expansion of the Chemical Space: The synthesis and evaluation of novel libraries of nitro-pyridine ether derivatives with diverse substitution patterns will be crucial for identifying new lead compounds with improved therapeutic indices.

  • Elucidation of Novel Mechanisms: While hypoxia-activated prodrugs are a major focus, further investigation into other potential mechanisms of action, such as the direct inhibition of novel oncogenic targets, is warranted.

  • Combination Therapies: Exploring the synergistic effects of nitro-pyridine ether derivatives with other anticancer agents, such as immunotherapy or radiation therapy, could lead to more effective treatment regimens.

  • Development of Theranostic Agents: The incorporation of imaging moieties into the nitro-pyridine ether scaffold could enable the development of theranostic agents that allow for the simultaneous visualization and treatment of tumors.

VI. References

  • Pinney, K. G., et al. (2020). Targeting tumor-associated hypoxia with bioreductively activatable prodrug conjugates derived from dihydronaphthalene, benzosuberene, and indole-based inhibitors of tubulin polymerization. RSC Medicinal Chemistry. [Link]

  • Kallifatidis, G., et al. (2022). Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives. Cancers. [Link]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Bioorganic Chemistry. [Link]

  • Reyes-González, D., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • Wilson, W. R., & Hay, M. P. (2021). The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy. Frontiers in Oncology. [Link]

  • Hunter, F. W., et al. (2021). The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy. Frontiers in Oncology. [Link]

  • Foroumadi, A., et al. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Reyes-González, D., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • Tadi, K., et al. (2007). Pre-clinical evaluation of 1-nitroacridine derived chemotherapeutic agent that has preferential cytotoxic activity towards prostate cancer. Cancer Biology & Therapy. [Link]

  • Reyes-González, D., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

  • Kim, H. P., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology. [Link]

  • Kamal, A., et al. (2010). Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Tadi, K., et al. (2007). Pre-Clinical Evaluation of 1-Nitroacridine Derived Chemotherapeutic Agent that has Preferential Cytotoxic Activity Towards Prostate Cancer. Cancer Biology & Therapy. [Link]

  • Fayed, E. A., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules. [Link]

  • Verma, A., et al. (2024). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. International Research Journal of Engineering and Technology. [Link]

  • Gbedema, S. Y., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. [Link]

  • Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]

  • Madia, V. N., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules. [Link]

  • Brancale, A., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports. [Link]

  • Kumar, A., et al. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]

  • Reddy, M. R., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • An overview on nitrogen-containing heterocyclic compounds as anticancer agents. (2023). Impact Factor. [Link]

  • Cerniglia, G. J., et al. (2008). Class I PI3 kinase inhibition by the pyridinylfuranopyrimidine inhibitor PI-103 enhances tumor radiosensitivity. Journal of Biological Chemistry. [Link]

  • Kim, H. S., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. Bioorganic & Medicinal Chemistry. [Link]

Sources

The Pyridine-2-Amine Pharmacophore: Strategic SAR and Synthetic Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-2-amine (2-aminopyridine) moiety is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone in the design of kinase inhibitors, GPCR ligands, and analgesics. Unlike a simple phenyl ring, this heterocycle offers a tunable electronic "personality"—functioning simultaneously as a hydrogen bond donor/acceptor dyad and a solubility handle.

This guide moves beyond basic textbook definitions to explore the Structure-Activity Relationship (SAR) dynamics of pyridine-2-amine intermediates. We will dissect its electronic behavior, map its substitution vectors, and provide field-validated synthetic protocols to access these high-value intermediates.

The Physicochemical Foundation: Electronic Personality

To manipulate the SAR of pyridine-2-amine, one must first master its electronic distribution. It is not merely a pyridine with an amine; it is a resonance-hybrid system that dictates binding affinity and solubility.

Basicity and Protonation Sites

The most critical parameter is the pKa. The pyridine-2-amine (pKa ~6.86) is significantly more basic than unsubstituted pyridine (pKa ~5.[1][2]23) but less basic than 4-aminopyridine (pKa ~9.17).[1]

  • Mechanism: The exocyclic amine nitrogen acts as an electron-donating group (EDG) via resonance (+M effect). It pushes electron density into the ring, significantly increasing the electron density at the ring nitrogen (N1) and the C3/C5 carbons.

  • The Protonation Trap: Novice chemists often assume protonation occurs on the exocyclic amine. This is incorrect. Protonation occurs exclusively at the ring nitrogen (N1). Protonating the exocyclic amine would disrupt the amidine-like resonance stabilization.

Table 1: Comparative Basicity of Pyridine Scaffolds

ScaffoldpKa (Conjugate Acid)Dominant Electronic EffectProtonation Site
Pyridine 5.23Inductive (-I) of NRing N1
2-Aminopyridine 6.86 Resonance (+M) from exocyclic NRing N1
4-Aminopyridine 9.17Strong Resonance (+M)Ring N1
Aniline 4.60Resonance delocalization into ringExocyclic N
Tautomeric Ambiguity

While the amino tautomer is predominant in solution and solid states, the imino tautomer (pyridin-2(1H)-imine) is a relevant high-energy species. In kinase active sites, the local dielectric environment can shift this equilibrium, allowing the scaffold to adapt to specific H-bond donor/acceptor requirements of the hinge region.

SAR Vectors and Pharmacophore Mapping

The pyridine-2-amine scaffold is frequently deployed as a Hinge Binder in kinase inhibitors. It mimics the adenine ring of ATP.

The Hinge Binding Motif

The core utility lies in the N1-C2-NH2 motif:

  • Ring Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (interacts with backbone NH of the kinase hinge).

  • Exocyclic Amine (NH2): Acts as a Hydrogen Bond Donor (interacts with backbone Carbonyl of the kinase hinge).

Substitution Vectors (The "Clock" Analysis)
  • C3 Position (The Gatekeeper):

    • Effect: Substituents here create steric bulk.

    • Application: Used to induce atropisomerism or twist the ring out of planarity to fit into hydrophobic pockets. However, large groups here can clash with the "gatekeeper" residue in kinases.

  • C4/C5 Positions (Solubility & Potency):

    • Effect: These are the primary vectors for extending the molecule into the solvent-exposed region or the ribose-binding pocket.

    • Electronic Tuning: EWGs (e.g., -CF3, -CN) at C5 decrease the basicity of N1, potentially weakening the H-bond acceptor capability but improving metabolic stability against oxidation.

  • C6 Position (Metabolic Block):

    • Effect: Substitution here (e.g., -CH3) creates steric hindrance around N1.

    • Risk:[1][3][4] This often kills kinase potency by preventing the N1 nitrogen from approaching the hinge region.

    • Benefit: Blocks metabolic oxidation at the susceptible C6 position.

Visualization: Kinase Hinge Interaction

The following diagram illustrates the bidentate binding mode and the electronic resonance that drives it.

G cluster_kinase Kinase Hinge Region cluster_ligand Pyridine-2-Amine Scaffold Backbone_NH Backbone NH (Donor) N1 Ring N1 (Basic Center) Backbone_NH->N1 H-Bond Backbone_CO Backbone C=O (Acceptor) C2 C2 Carbon N1->C2 C2->N1 Electron Density NH2 Exocyclic NH2 (Resonance Donor) C2->NH2 C3 C3 Position (Steric Control) C2->C3 NH2->Backbone_CO H-Bond NH2->C2 +M Effect C5 C5 Position (Solubility Vector)

Caption: Bidentate binding mode of pyridine-2-amine at the kinase hinge region, highlighting the donor-acceptor dyad.

Synthetic Architectures: Building the Scaffold

Synthesizing substituted pyridine-2-amines requires navigating the reduced reactivity of pyridine electrophiles compared to benzenes.

The Decision Matrix: SNAr vs. Buchwald

The choice of method depends heavily on the electronics of the pyridine ring.

  • Method A: SNAr (Nucleophilic Aromatic Substitution)

    • Requirement: Requires a strong Electron Withdrawing Group (EWG) like -NO2 or -CN at the C3 or C5 position to activate the ring.

    • Pros: Metal-free, scalable.

    • Cons: Limited scope; does not work well on electron-neutral pyridines.

  • Method B: Buchwald-Hartwig Amination [5]

    • Requirement: Palladium catalysis.[3][5][6][7]

    • Pros: Works on unactivated 2-chloropyridines and 2-bromopyridines.

    • Cons: Catalyst cost, requires inert atmosphere.

Regioselectivity in Dihalopyridines

A common intermediate is 2,4-dichloropyridine .

  • Rule: The C2 position is significantly more reactive than C4 due to the adjacent inductive withdrawal of the ring nitrogen.

  • Result: You can selectively aminate C2 at lower temperatures (or with weaker bases), leaving C4 available for a second coupling.

Synthesis Start Substrate: 2-Halopyridine Check Is Ring Activated? (EWG at C3/C5?) Start->Check SNAr Pathway A: SNAr Reagent: Amine, Heat, Base (No Metal) Check->SNAr Yes (e.g., 2-Cl-5-NO2-Py) Buchwald Pathway B: Buchwald-Hartwig Reagent: Pd(OAc)2, Ligand, NaOtBu Check->Buchwald No (e.g., 2-Cl-Py) Product Target: Substituted Pyridine-2-Amine SNAr->Product Buchwald->Product

Caption: Synthetic decision tree for selecting between SNAr and Transition Metal Catalysis based on ring electronics.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is optimized for unactivated 2-chloropyridines , which are notoriously sluggish compared to bromides. The use of a specific ligand (Xantphos or BINAP) is critical to prevent catalyst poisoning by the pyridine nitrogen.

Protocol: Pd-Catalyzed Amination of 2-Chloropyridine

Objective: Coupling of 2-chloropyridine with a primary amine (R-NH2).

Reagents:

  • Substrate: 2-Chloropyridine derivative (1.0 equiv)

  • Amine: Primary amine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: Xantphos (4-10 mol%) - Crucial for chloropyridines.

  • Base: Cs₂CO₃ (2.0 equiv) - Preferred over NaOtBu for functional group tolerance.

  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine the solid reagents: 2-chloropyridine, Pd(OAc)₂, Xantphos, and Cs₂CO₃. Seal the vial and cycle vacuum/argon 3 times. Oxygen is the primary cause of failure in this reaction.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe under argon flow.

  • Amine Addition: Add the liquid amine via syringe.

  • Activation: Heat the reaction block to 100°C . Stir vigorously. The heterogenous base requires high agitation rates (approx. 800-1000 rpm).

  • Monitoring: Monitor by LC-MS. Conversion usually requires 4–12 hours.

    • Troubleshooting: If conversion stalls, add a second portion of catalyst/ligand (1 mol%) in degassed solvent.

  • Workup: Filter through a celite pad to remove Palladium black and inorganic salts. Wash with EtOAc. Concentrate and purify via flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Why this works:

  • Xantphos: A wide bite-angle ligand that facilitates the difficult oxidative addition into the C-Cl bond and promotes reductive elimination.

  • Cs₂CO₃: A mild base that minimizes side reactions compared to alkoxides.

Case Study: ALK2 Kinase Inhibitors

Reference Compound: K02288 (and derivatives) Target: Activin receptor-like kinase-2 (ALK2)[8]

In the development of inhibitors for Fibrodysplasia Ossificans Progressiva (FOP), the 2-aminopyridine scaffold was utilized to achieve high selectivity.[8]

  • The Scaffold: A 3,5-substituted pyridine-2-amine.

  • SAR Insight:

    • The 2-amino group formed the critical hinge hydrogen bond with His286 (backbone carbonyl).

    • The Ring Nitrogen (N1) accepted a hydrogen bond from His286 (backbone NH).

    • Substitution at C3: A phenyl group at C3 was introduced. While this added hydrophobic bulk, it required careful twisting.

    • Substitution at C5: This vector pointed towards the solvent front, allowing for solubilizing groups (like piperazines) to be added without disrupting the hinge binding.

This case validates the "Clock" analysis: C2 for binding, C3 for shape/selectivity, and C5 for physicochemical properties.

References

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry. (2014). Demonstrates the application of the scaffold in kinase selectivity.

  • Buchwald–Hartwig Amination. Organic Syntheses / Wikipedia. Detailed mechanistic overview and ligand selection for aryl halides.

  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Chemical Communications. A comprehensive review of the scaffold's utility in approved drugs.

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine. ResearchGate. Protocol for selective functionalization of dihalopyridines.

  • pKa of 2-aminopyridine vs pyridine. Quora / Literature. Discussion on the electronic effects and basicity differences.

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of the novel compound 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine. Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing bioavailability, formulation, and overall therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies for robust solubility assessment. The protocols described herein are grounded in established scientific principles and align with international regulatory standards to ensure data integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount determinant of a drug's ultimate success. Poor solubility can lead to low absorption and bioavailability, resulting in suboptimal drug performance and potentially hindering or even terminating an otherwise promising development program.[1][2]

The compound of interest, 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine, is a heterocyclic amine with a molecular structure suggesting potential for diverse pharmacological activity.[3] A thorough understanding of its solubility in a range of organic solvents is a prerequisite for subsequent formulation development, toxicological studies, and ultimately, clinical application. This guide will provide the necessary tools to establish a comprehensive solubility profile for this compound.

Theoretical Foundations of Solubility

The solubility of a solid solute in a liquid solvent is the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium.[4] The principle of "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[5] Polar solvents tend to dissolve polar solutes, while non-polar solvents are more effective at dissolving non-polar solutes.[6]

Several key factors influence the solubility of a drug substance:

  • Molecular Structure: The presence of polar functional groups (e.g., amines, hydroxyls, nitro groups) and the overall molecular polarity, size, and shape significantly impact solubility.[7][8] The structure of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine, with its pyridine and nitro functionalities, suggests a degree of polarity that will influence its interaction with various solvents.

  • Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are critical determinants of its ability to dissolve a given solute.[6][7]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[1][6]

  • pH (for aqueous solutions): The solubility of ionizable compounds is highly dependent on the pH of the medium.[7][9] While this guide focuses on organic solvents, this principle is crucial for understanding the broader solubility behavior of the compound.

  • Crystalline Form: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly affect solubility, with amorphous forms generally being more soluble than their crystalline counterparts.[8]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The saturation shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[10][11][12] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by the separation of the saturated solution and quantification of the dissolved solute.

Causality Behind Experimental Choices

The design of a robust solubility experiment is predicated on ensuring that a true thermodynamic equilibrium is achieved and accurately measured. The choice of the shake-flask method is deliberate; it allows for prolonged contact between the solute and solvent under controlled conditions, which is essential for reaching a stable saturated state.[11] The use of an excess of the solid drug substance ensures that the solution remains saturated throughout the experiment.[13] Temperature control is critical as solubility is temperature-dependent.[14] The duration of the experiment is determined by preliminary studies to establish the time required to reach a plateau in concentration, signifying equilibrium.[10][13]

A Self-Validating Protocol

A well-designed protocol incorporates internal checks to validate the results. This includes sampling at multiple time points to confirm that equilibrium has been reached and maintained.[10] The stability of the compound under the experimental conditions should also be assessed to ensure that the measured concentration reflects the solubility of the intact drug substance and not its degradation products.[10] Adherence to guidelines from authoritative bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) further ensures the trustworthiness and regulatory acceptability of the data.[15][16][17][18]

Detailed Step-by-Step Methodology

Materials:

  • 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine (solid, of known purity)

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate, dimethyl sulfoxide) of appropriate analytical grade

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for concentration determination

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine to a series of vials, ensuring a visible amount of undissolved solid remains at the bottom.

  • Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[14] The agitation should be sufficient to keep the solid suspended without creating a vortex.[10]

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.[10] Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Equilibrium Confirmation: Compare the concentrations obtained at the different time points. Equilibrium is considered to be reached when consecutive measurements are in close agreement (e.g., within 5-10%).[10] The final equilibrium solubility is reported as the average of the concentrations at the plateau.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison between different solvents.

Table 1: Hypothetical Solubility of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine in Various Organic Solvents at 25 °C

SolventDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)
Methanol32.715.20.062
Ethanol24.58.50.035
Acetone20.725.80.105
Acetonitrile37.518.90.077
Dichloromethane8.95.30.022
Ethyl Acetate6.02.10.009
Dimethyl Sulfoxide (DMSO)46.7> 100> 0.408

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values.

The results should be interpreted in the context of the physicochemical properties of both the solute and the solvents. For instance, higher solubility in polar aprotic solvents like acetone and DMSO might be anticipated due to the polar nature of the nitro and amine groups in the compound.

Visualizing the Experimental Workflow

A diagrammatic representation of the experimental workflow can provide a clear and immediate understanding of the process.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine B Add to vials A->B C Add known volume of organic solvent B->C D Seal vials and place in temperature-controlled orbital shaker C->D E Agitate for a predetermined duration (e.g., 24, 48, 72h) D->E F Withdraw supernatant E->F G Filter through 0.22 µm filter F->G H Dilute sample G->H I Quantify concentration via HPLC H->I J Report Equilibrium Solubility I->J Confirm Equilibrium (Concentration Plateau)

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The Alchemist's Blueprint: A Technical Guide to the Synthesis of Core Intermediates for PLK4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 4 (PLK4) has emerged as a pivotal and compelling target in oncology, acting as the master regulator of centriole duplication. Its overexpression is a hallmark of various malignancies, making the development of selective PLK4 inhibitors a promising therapeutic strategy. This in-depth technical guide provides a comprehensive literature review of the synthesis of key intermediates that form the foundational scaffolds of potent and selective PLK4 inhibitors. Moving beyond a mere recitation of synthetic schemes, this document delves into the causality behind experimental choices, offering field-proven insights into the construction of these critical molecular building blocks. We will explore the synthesis of indazole, aminopyrimidine, and aminopyrazole cores, which are central to the architecture of leading clinical and preclinical PLK4 inhibitors such as CFI-400945 and Centrinone. This guide is designed to be a self-validating system, equipping researchers and drug development professionals with the knowledge to not only replicate these syntheses but also to innovate upon them.

Introduction: The Strategic Importance of PLK4 and its Inhibition

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays an indispensable role in the biogenesis of centrioles, the core components of the centrosome.[1] The centrosome functions as the primary microtubule-organizing center in animal cells, orchestrating the formation of the mitotic spindle, which is essential for accurate chromosome segregation during cell division. Aberrant PLK4 activity leads to centrosome amplification, a condition strongly associated with chromosomal instability and tumorigenesis.[2] Consequently, inhibiting PLK4 presents a selective strategy to disrupt the proliferation of cancer cells, which are often more reliant on elevated PLK4 activity than their normal counterparts.

The landscape of PLK4 inhibitors is dominated by several key structural classes, primarily those based on indazole, aminopyrimidine, and aminopyrazole scaffolds. This guide will dissect the synthetic pathways to the core intermediates of these classes, providing a granular look at the chemical strategies employed to construct these vital precursors.

I. The Indazole Core: A Privileged Scaffold in PLK4 Inhibition

Indazole-based compounds represent a significant class of PLK4 inhibitors, with CFI-400945 being a prominent example that has advanced to clinical trials.[3] The synthesis of these inhibitors often begins with a functionalized indazole core, which is then elaborated through various cross-coupling reactions.

Synthesis of the Key Intermediate: 6-Bromo-1H-indazole

The synthesis of 6-bromo-1H-indazole is a critical first step for many indazole-based PLK4 inhibitors. A scalable and reproducible method involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.[4]

Experimental Protocol: Synthesis of 6-Bromo-1H-indazole [4]

  • Step 1: Acetylation of 4-bromo-2-methylaniline. In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

  • Step 2: Diazotization and Cyclization. To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). The reaction is then heated to reflux at 68°C for 20 hours.

  • Step 3: Work-up and Hydrolysis. After the reaction is complete, the mixture is cooled to 25°C. The volatile components are removed under vacuum. Water is added to the residue, and an azeotropic distillation is performed. Concentrated hydrochloric acid (total of 500 mL) is added, and the mixture is heated to 50-55°C.

  • Step 4: Isolation and Purification. The acidic mixture is cooled to 20°C, and the pH is adjusted to 11 by adding a 50% aqueous solution of sodium hydroxide. The solvent is evaporated, and the resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 6-bromo-1H-indazole.

Causality of Experimental Choices:

  • The acetylation of the starting aniline protects the amino group and directs the subsequent diazotization.

  • Isoamyl nitrite is a common and effective diazotizing agent for this type of transformation.

  • The use of potassium acetate as a base is crucial for the cyclization step.

  • The final basic work-up neutralizes the acidic reaction mixture and allows for the isolation of the free indazole product.

Data Summary: 6-Bromo-1H-indazole Synthesis

ParameterValue
Starting Material4-bromo-2-methylaniline
Key ReagentsAcetic anhydride, Potassium acetate, Isoamyl nitrite
SolventChloroform, Heptane
Reaction TemperatureReflux at 68°C
Purity AssessmentNMR, Mass Spectrometry, HPLC
Functionalization of the Indazole Core: Sonogashira and Buchwald-Hartwig Couplings

With the 6-bromo-1H-indazole in hand, the next critical steps involve the introduction of substituents at various positions of the indazole ring, typically through palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: A Gateway to C-C Bond Formation

The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is frequently used to install alkynyl moieties at the C3 or C6 position of the indazole core.[5]

Conceptual Workflow for Sonogashira Coupling of 6-Bromo-1H-indazole

Sonogashira_Workflow Start 6-Bromo-1H-indazole Reaction Sonogashira Coupling Start->Reaction Reagents Terminal Alkyne Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) Cocatalyst (e.g., CuI) Base (e.g., Et3N) Reagents->Reaction Product 6-Alkynyl-1H-indazole Reaction->Product

Caption: Sonogashira coupling of 6-bromo-1H-indazole.

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[6] This reaction is instrumental in attaching amino groups to the C6 position of the indazole scaffold.

Conceptual Workflow for Buchwald-Hartwig Amination of 6-Bromo-1H-indazole

Buchwald_Hartwig_Workflow Start 6-Bromo-1H-indazole Reaction Buchwald-Hartwig Amination Start->Reaction Reagents Amine Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., BrettPhos) Base (e.g., LiHMDS) Reagents->Reaction Product 6-Amino-1H-indazole Derivative Reaction->Product SNAr_Workflow Start 2,4-Dichloro-5-nitropyrimidine Reaction1 SNA_r at C4 Start->Reaction1 Amine1 Amine 1 (Nucleophile 1) Amine1->Reaction1 Intermediate 2-Chloro-4-amino-5-nitropyrimidine Reaction1->Intermediate Reaction2 SNA_r at C2 Intermediate->Reaction2 Amine2 Amine 2 (Nucleophile 2) Amine2->Reaction2 Product 2,4-Diamino-5-nitropyrimidine Derivative Reaction2->Product

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A Comprehensive Technical Guide to the Safe Handling of Nitro-Pyridine Amines in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro-pyridine amines represent a critical class of heterocyclic compounds, pivotal to advancements in medicinal chemistry, materials science, and synthetic organic chemistry.[1] Their unique electronic properties, stemming from the interplay between the electron-withdrawing nitro group and the electron-donating amino group on the pyridine ring, make them versatile synthons for novel therapeutics and functional materials.[2] However, the very characteristics that make these molecules valuable also imbue them with inherent hazards that demand a thorough understanding and rigorous safety protocols.

This guide provides an in-depth, experience-driven framework for the safe handling of nitro-pyridine amines. It moves beyond a mere recitation of Safety Data Sheet (SDS) information, offering a deeper dive into the causality behind the hazards and the logic underpinning recommended safety procedures. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to conduct their work not only productively but with the highest commitment to safety.

Chapter 1: The Inherent Hazards of the Nitro-Pyridine Amine Moiety

The potential hazards of nitro-pyridine amines are fundamentally linked to their chemical structure. The presence of a nitro group, a well-known explosophore, immediately signals a need for caution.[3] This functional group is strongly electron-withdrawing, which can destabilize the molecule and, in some cases, lead to explosive decomposition, particularly in compounds with multiple nitro groups.[4]

The pyridine ring, while aromatic, is electron-deficient. The addition of a nitro group further enhances this electron deficiency, making the ring susceptible to nucleophilic attack.[5] This reactivity is a double-edged sword; it is useful in synthesis but can also lead to unintended and potentially hazardous reactions if incompatible materials are introduced. The amino group, being an electron-donating group, can modulate this reactivity but does not eliminate the underlying hazards.

Furthermore, many nitroaromatic compounds are known to have toxicological effects, ranging from skin and eye irritation to more severe systemic effects.[6][7] The metabolic pathways of these compounds can sometimes lead to the formation of reactive intermediates that can cause cellular damage.

Chapter 2: Decoding the Safety Data Sheet (SDS) for Nitro-Pyridine Amines

The Safety Data Sheet is the foundational document for chemical safety. However, its effective use requires a nuanced understanding of its sections and their practical application in a laboratory setting. Let's dissect the key sections using 2-Amino-5-nitropyridine as a representative example.

Table 1: GHS Hazard Classifications for Representative Nitro-Pyridine Amines

CompoundGHS Hazard StatementsPictograms
2-Amino-5-nitropyridine H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8]GHS07
2-Amino-3-nitropyridine H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H335: May cause respiratory irritation.[9]GHS07
3-Amino-2-nitropyridine H302: Harmful if swallowed.[10] H315: Causes skin irritation.[10] H319: Causes serious eye irritation.[10] H335: May cause respiratory irritation.[10]GHS07[10]
2-Amino-4-methyl-3-nitropyridine H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.GHS07
  • Section 2: Hazards Identification: This section provides a snapshot of the primary dangers. For many nitro-pyridine amines, you will find warnings for skin and eye irritation, and potential respiratory irritation.[8][11][12] This immediately informs the minimum required Personal Protective Equipment (PPE).

  • Section 7: Handling and Storage: Pay close attention to recommended storage conditions. Phrases like "Keep in a dry, cool and well-ventilated place" are not mere suggestions.[11] Some nitro-pyridine derivatives can be sensitive to heat and moisture, which can lead to degradation over time.[13][14] Incompatible materials, such as strong oxidizing agents, are also listed here.[11]

  • Section 10: Stability and Reactivity: This is arguably one of the most critical sections for a research chemist. It will detail the conditions to avoid, such as heat, sparks, and open flames.[15] It will also list hazardous decomposition products, which often include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[15] The potential for thermal decomposition is a significant concern for this class of compounds.[16]

Chapter 3: Toxicological Profile and Health Hazards

The health hazards associated with nitro-pyridine amines are primarily irritant in nature, though some derivatives may have more severe toxicities.

  • Routes of Exposure: The primary routes of exposure in a laboratory setting are inhalation of dust particles, skin contact, and eye contact.[11] Ingestion is also a possibility, though less common with proper lab hygiene.[11]

  • Acute Effects: Immediate effects of exposure typically include irritation to the skin, eyes, and respiratory tract.[7][17] Symptoms can include redness and itching of the skin, and coughing or shortness of breath if inhaled.[7]

  • Chronic Effects: Data on the long-term effects of exposure to many specific nitro-pyridine amines is limited. However, for the broader class of nitroaromatic compounds, there is evidence of potential for more severe health effects with prolonged exposure.[6] It is prudent to handle all new compounds of this class as potentially having long-term health effects and to minimize exposure accordingly.

First Aid Measures:

  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air and keep them comfortable for breathing.[12] If symptoms persist, seek medical attention.[18]

  • Skin Contact: If the compound comes into contact with skin, wash the affected area thoroughly with soap and water.[11] Remove any contaminated clothing.[18]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[11] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[11] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[18] Seek immediate medical attention.

Chapter 4: Reactivity, Stability, and Incompatibility

The nitro group makes these compounds energetic, and their stability can be influenced by several factors.

  • Thermal Stability: Nitro-pyridine amines can be sensitive to heat. The melting points of many are in the range of 150-200°C, and decomposition can occur at temperatures not significantly higher than this.[9] It is crucial to avoid localized heating and to use controlled heating methods when necessary for a reaction.

  • Potential for Explosive Decomposition: While not all nitro-pyridine amines are explosive, the potential exists, especially with compounds containing multiple nitro groups or when subjected to shock or friction.[3] Any new or uncharacterized compound in this class should be treated as potentially explosive.[19]

  • Incompatible Materials: Strong oxidizing agents are a primary incompatibility.[11] Contact with these can lead to a rapid and exothermic reaction. Strong acids should also be avoided as they can protonate the pyridine nitrogen and alter the compound's reactivity in unpredictable ways.

Chapter 5: Risk Assessment and Safe Handling Protocols

A proactive approach to safety is paramount. Before any new nitro-pyridine amine is synthesized or handled, a thorough risk assessment must be conducted.

Risk Assessment Workflow:

RiskAssessment cluster_prep Preparation Phase cluster_control Control Measures cluster_emergency Emergency Preparedness cluster_execution Execution & Review A Identify Nitro-Pyridine Amine and Scale of Work B Gather Safety Information (SDS, Literature) A->B is identified C Evaluate Hazards (Toxicity, Reactivity, Physical) B->C informs D Define Engineering Controls (Fume Hood, Blast Shield) C->D determines need for E Specify Personal Protective Equipment (PPE) D->E complements F Develop Standard Operating Procedure (SOP) E->F is detailed in J Perform Experiment Following SOP F->J guides G Locate Emergency Equipment (Shower, Eyewash, Fire Extinguisher) H Establish Spill and Exposure Procedures G->H supports H->F is included in I Conduct Pre-Work Safety Briefing I->J precedes K Post-Experiment Review & Documentation J->K is followed by

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Methodological & Application

Application Note: Strategic Synthesis of Pyridine Ethers via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

The formation of pyridine ethers (alkoxypyridines and aryloxypyridines) is a cornerstone transformation in medicinal chemistry, serving as a critical linkage in kinase inhibitors (e.g., Sorafenib , Regorafenib ) and various GPCR modulators. While the pyridine ring is π-deficient, rendering it susceptible to nucleophilic attack, successful etherification requires a nuanced understanding of electronic activation.

This guide moves beyond textbook theory to provide a robust, failure-resistant framework for synthesizing pyridine ethers. We distinguish between Type A Substrates (Activated: 2- or 4-halopyridines) which proceed via classical SNAr, and Type B Substrates (Unactivated: 3-halopyridines or electron-rich systems) which require transition-metal catalysis or alternative activation strategies.

Mechanistic Foundation & Reactivity Matrix[1]

The Addition-Elimination Pathway

Unlike SN2 reactions on alkyl halides, SNAr on pyridines proceeds through a stepwise Addition-Elimination mechanism.

  • Addition (Rate-Determining Step): The nucleophile (alkoxide/phenoxide) attacks the ipso-carbon, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination (Fast): The leaving group is expelled, restoring aromaticity.

Critical Insight: Because the addition step is rate-limiting, Fluorine is often the superior leaving group compared to Chlorine or Bromine.[1] The high electronegativity of fluorine inductively destabilizes the ground state and stabilizes the transition state for nucleophilic attack, despite being a poorer leaving group in SN1/SN2 contexts.

Visualization: SNAr Mechanism on 2-Halopyridine[3]

SNAr_Mechanism Substrate 2-Fluoropyridine (Substrate) TS1 Transition State 1 (Attack) Substrate->TS1 + Nu- Nucleophile Alkoxide/Phenoxide (Nu-) Nucleophile->TS1 Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Rate Limiting (k1) Product 2-Alkoxypyridine (Product) Intermediate->Product Fast Elimination (k2) LG Fluoride (F-) (Leaving Group) Intermediate->LG

Figure 1: The SNAr reaction coordinate. Note the Meisenheimer complex is stabilized by the ring nitrogen's ability to accept negative charge.

Reactivity Trends (The "Element Effect")
ParameterReactivity Order (High → Low)Explanation
Position 4-position > 2-position >> 3-position2/4 positions allow negative charge delocalization onto Nitrogen. 3-position cannot (requires Cu/Pd catalysis).
Leaving Group F > NO2 > Cl ≈ Br > IHigh electronegativity of F lowers LUMO energy, accelerating nucleophilic attack.
Ring Substituents NO2 > CN > CF3 > H > OMeElectron-withdrawing groups (EWGs) stabilize the Meisenheimer intermediate.

Protocol A: Standard SNAr (Activated Pyridines)

Applicability: 2- or 4-halopyridines, especially those with additional EWGs (e.g., -CN, -NO2, -CF3).

Reagents & Equipment[4][5]
  • Substrate: 2-Chloropyridine or 2-Fluoropyridine (1.0 equiv).

  • Nucleophile: Phenol or Primary Alcohol (1.1–1.2 equiv).

  • Base: Cs2CO3 (for phenols) or NaH (for aliphatic alcohols) (1.5 equiv).

  • Solvent: Anhydrous DMF, DMSO, or NMP (0.2–0.5 M concentration).

  • Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Methodology
  • Nucleophile Activation:

    • For Phenols: Charge a reaction vial with the phenol (1.1 equiv) and Cs2CO3 (1.5 equiv) in DMF. Stir at RT for 15 min to generate the phenoxide in situ.

    • For Alcohols: Suspend NaH (60% in oil, 1.5 equiv) in dry DMF at 0°C. Add the alcohol dropwise (gas evolution!). Stir 30 min at RT.

  • Substrate Addition: Add the halopyridine (1.0 equiv) to the reaction mixture. If the reaction is highly exothermic (e.g., nitropyridines), add dropwise at 0°C.

  • Reaction: Heat the mixture to 80–120°C .

    • Note: 2-Fluoropyridines may react at RT or mild heat (50°C). 2-Chloropyridines typically require 100°C+.

  • Monitoring: Monitor by LCMS or TLC. Look for the disappearance of the starting halide.[2]

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (10 volumes).

    • Wash with water (3x) and brine (1x) to remove DMF. Crucial: DMF retention can ruin downstream steps.

    • Dry over Na2SO4, filter, and concentrate.

Protocol B: Copper-Catalyzed Etherification (Ullmann-Type)

Applicability: Unactivated 3-halopyridines or electron-rich 2/4-halopyridines where SNAr fails.

Reagents & Equipment[4][5]
  • Substrate: 3-Bromopyridine or 3-Iodopyridine (1.0 equiv).

  • Nucleophile: Phenol or Alcohol (1.2 equiv).

  • Catalyst: CuI (10 mol%).

  • Ligand: 1,10-Phenanthroline or Dimethylglycine (20 mol%).

  • Base: Cs2CO3 or K3PO4 (2.0 equiv).

  • Solvent: Toluene or Dioxane (degassed).

Step-by-Step Methodology
  • Degassing: Sparge the solvent with nitrogen for 15 minutes prior to use. Oxygen poisons the Cu(I) catalyst.

  • Assembly: In a sealable pressure tube, combine CuI, Ligand, Base, Substrate, and Nucleophile.

  • Solvation: Add the degassed solvent. Seal the tube under nitrogen.

  • Reaction: Heat to 110°C for 16–24 hours.

  • Workup: Filter through a pad of Celite (to remove copper salts). Wash the pad with EtOAc. Concentrate and purify via flash chromatography.

Troubleshooting & Optimization Guide

Common Failure Modes
ObservationRoot CauseCorrective Action
No Reaction Substrate too electron-rich.Switch from Cl to F substrate. Increase temp to 140°C. Switch to Protocol B (Cu-catalysis).
Hydrolysis (Pyridine-OH) Wet solvent or hygroscopic base.Use anhydrous DMF/DMSO. Dry Cs2CO3 in an oven before use.
N-Alkylation (Pyridone) Ambident nucleophile attack.Use a "harder" counterion (Li+ or Na+) or switch solvent to non-polar (Toluene) with phase transfer catalyst.
Black Tar/Decomp Thermal degradation.Lower temperature.[3] Ensure inert atmosphere (O2 can oxidize electron-rich phenols).
Decision Tree Workflow

Decision_Tree Start Start: Target Pyridine Ether CheckPos Halogen Position? Start->CheckPos Pos24 2- or 4-Position CheckPos->Pos24 Pos3 3-Position CheckPos->Pos3 CheckEWG EWG Present? (NO2, CN, CF3) Pos24->CheckEWG MethodB Protocol B: Cu-Catalysis (Ullmann) Pos3->MethodB Always MethodA Protocol A: Standard SNAr (Base/Heat) CheckEWG->MethodA Yes (Fast) CheckEWG->MethodA No (Try High T) MethodA->MethodB If Fails

Figure 2: Strategic decision tree for selecting the optimal synthetic route.

References

  • Mechanism & Kinetics: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[4][2][5][6] Chemical Reviews. Link

  • Reactivity of Fluoropyridines: Chambers, R. D., et al. (1996). Polyhalogenated Heterocyclic Compounds. Journal of the Chemical Society.[1] Link

  • Drug Application (Sorafenib): Bankston, D. (2008). A Scalable Synthesis of the Antineoplastic Agent Sorafenib. Organic Process Research & Development. Link

  • Cu-Catalyzed Coupling: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Link

  • General Protocol Validation: Sigma-Aldrich/Merck Application Note on Heterocyclic Synthesis. Link

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Application Note: A Comprehensive Guide to the Catalytic Hydrogenation of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of the nitro functional group is a cornerstone transformation in the synthesis of pharmaceuticals and fine chemicals.[1] This application note provides a detailed technical guide for the catalytic hydrogenation of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine to its corresponding amine, 4-[(5-Amino-3-methyl-2-pyridyl)oxy]pyridin-2-amine. This product is a critical intermediate in the synthesis of advanced pharmaceutical agents. We present two robust, field-proven protocols: a high-pressure hydrogenation using Palladium on Carbon (Pd/C) with hydrogen gas and an operationally simpler Catalytic Transfer Hydrogenation (CTH) method. This guide emphasizes mechanistic understanding, catalyst selection, process optimization, and stringent safety procedures to ensure a reproducible, safe, and high-yield synthesis suitable for research and development laboratories.

Introduction and Strategic Importance

The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental step in many synthetic pathways.[2] The target molecule, 4-[(5-Amino-3-methyl-2-pyridyl)oxy]pyridin-2-amine, serves as a key building block, where the newly introduced amino group enables subsequent chemical modifications essential for building molecular complexity. The choice of reduction method is critical, as it must be highly selective for the nitro group while preserving the integrity of the pyridine and ether functionalities within the molecule. Catalytic hydrogenation is often the method of choice due to its high efficiency, atom economy, and clean reaction profile, typically generating only water as a byproduct.[3][4]

Mechanistic Rationale and Pathway

The catalytic reduction of an aromatic nitro group is a six-electron process that occurs on the surface of a heterogeneous catalyst.[1] The most widely accepted mechanism proceeds through a direct hydrogenation pathway involving a stepwise reduction.[1][5]

  • Adsorption: Both the nitroaromatic substrate and the hydrogen source (e.g., H₂ gas) are adsorbed onto the active sites of the metal catalyst surface.

  • Stepwise Reduction: The nitro group is sequentially reduced, first to a nitroso intermediate, then to a hydroxylamine intermediate.[3][5]

  • Final Reduction: The hydroxylamine is further reduced to the final amine product.

  • Desorption: The amine product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

It is crucial to drive the reaction to completion, as the hydroxylamine intermediate can be thermally unstable and may lead to the formation of colored dimeric impurities like azo and azoxy compounds.[3]

Hydrogenation Mechanism cluster_0 Catalyst Surface Nitro Ar-NO₂ (Nitro Compound) Nitroso Ar-NO (Nitroso) Nitro->Nitroso + H₂ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + H₂ Amine Ar-NH₂ (Amine Product) Hydroxylamine->Amine + H₂

Figure 1: General mechanistic pathway for the catalytic hydrogenation of an aromatic nitro compound.

Catalyst System Selection: A Comparative Analysis

The choice of catalyst and hydrogen source dictates the reaction conditions, safety requirements, and equipment needs.

ParameterPalladium on Carbon (Pd/C)Raney® Nickel (Raney Ni)
Activity Generally very high activity for nitro group reduction.[6][7] Often the preferred catalyst.[8]High activity, also widely used for nitro reductions.[9][10]
Selectivity Excellent chemoselectivity for the nitro group. Less prone to reducing other functional groups under mild conditions.[8][11]Can sometimes affect other reducible groups. Useful when dehalogenation is a concern with Pd/C (not applicable here).[6]
Handling Safety Typically supplied as a water-wet paste (e.g., 50% water) to mitigate its pyrophoric nature.[12] Dry catalyst and spent catalyst are highly pyrophoric.[13][14]Extremely pyrophoric, especially when dry. Must be handled as a slurry in water or solvent at all times.[3]
Cost More expensive due to the precious metal content.Significantly cheaper than palladium-based catalysts.[3]
Recommendation Primary recommendation for this transformation due to high, reliable activity and selectivity.A cost-effective alternative, but requires more stringent handling procedures due to its highly pyrophoric nature.
Hydrogen SourceHigh-Pressure Hydrogen (H₂) GasCatalytic Transfer Hydrogenation (CTH)
Description Uses H₂ gas from a cylinder, typically at elevated pressures (e.g., 50-500 psi).Uses a hydrogen donor molecule, such as ammonium formate or formic acid, to generate hydrogen in situ.[15][16]
Equipment Requires a specialized pressure-rated reactor (autoclave or Parr shaker).[17][18]Can be performed in standard laboratory glassware at atmospheric pressure.[15]
Safety Involves handling flammable gas under pressure. Requires rigorous leak testing and purging procedures.[14][17]Avoids the direct handling of hydrogen gas, which is often perceived as safer and is operationally simpler.
Efficiency High driving force for reaction completion.Very effective, though reaction times may sometimes be longer compared to high-pressure methods.

Safety First: Mandatory Protocols for Hydrogenation

Catalytic hydrogenation presents significant fire and explosion hazards if not managed properly.[13] Adherence to safety protocols is non-negotiable.

Core Safety Mandates:

  • Inert Atmosphere: The reaction vessel must be thoroughly purged of air (oxygen) with an inert gas (Nitrogen or Argon) before introducing hydrogen or the catalyst.[14][18] Oxygen and hydrogen can form explosive mixtures.

  • Catalyst Handling: Never handle dry hydrogenation catalysts in the open air.[14] They are pyrophoric and can ignite flammable solvents.[13] Always handle them under an inert atmosphere or as a wet slurry.

  • Spent Catalyst Quenching: The catalyst recovered after the reaction is highly active and pyrophoric.[14] It must be filtered carefully and immediately quenched by wetting it with water.[13] Store spent catalyst under water in a dedicated, labeled waste container.

  • Pressure Safety: When using pressure reactors, always perform a leak test with an inert gas before introducing hydrogen.[17] Never exceed the maximum rated pressure and temperature of the vessel.[17]

  • Ventilation: All hydrogenation reactions must be conducted in a certified chemical fume hood.[19]

Safety Workflow start Start: Setup Reactor in Fume Hood leak_test Pressurize with N₂ Perform Leak Test start->leak_test purge1 Vent N₂ leak_test->purge1 purge2 Refill with N₂ purge1->purge2 purge3 Vent N₂ purge2->purge3 charge_reagents Charge Substrate, Solvent, and Catalyst (under N₂ counterflow) purge3->charge_reagents introduce_h2 Introduce Hydrogen Source (H₂ Gas or CTH Reagent) charge_reagents->introduce_h2 run_reaction Run Reaction (Monitor T, P) introduce_h2->run_reaction stop_reaction Stop Reaction (Cool Down) run_reaction->stop_reaction purge_h2 Vent H₂ (Safely) stop_reaction->purge_h2 purge4 Purge System with N₂ (3x Cycles) purge_h2->purge4 filter Filter Catalyst (Under N₂ if possible) purge4->filter quench Immediately Quench Catalyst with Water filter->quench end End: Proceed to Workup quench->end

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Application Notes and Protocols for the Coupling of 2-Amino-4-hydroxypyridine with Chloronitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Pyridinyl-Aminopyridine Scaffolds

The synthesis of complex bi-heterocyclic compounds is a cornerstone of modern drug discovery. Among these, the pyridinyl-aminopyridine framework is of significant interest to medicinal chemists due to its prevalence in a wide array of biologically active molecules. The targeted coupling of 2-amino-4-hydroxypyridine with various chloronitropyridines provides a modular approach to novel chemical entities with potential applications as kinase inhibitors, CNS agents, and anti-infectives. This document provides a detailed guide for researchers on the strategic considerations and practical execution of this pivotal synthetic transformation.

A primary challenge in this synthesis is the inherent chemical nature of 2-amino-4-hydroxypyridine. Due to tautomerism, this molecule predominantly exists as its pyridone isomer, 2-amino-1H-pyridin-4-one. This tautomeric equilibrium significantly influences the nucleophilicity and reactivity of the molecule, presenting three potential sites for arylation: the exocyclic amino group, the pyridone oxygen, and the pyridone nitrogen. Achieving chemoselective N-arylation at the amino group is therefore the principal objective.

This guide will explore the two most pertinent catalytic strategies for this transformation: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each approach, provide a comparative analysis of suitable reagents, and present detailed, field-tested protocols to enable researchers to successfully synthesize the desired pyridinyl-aminopyridine products.

Understanding the Nucleophile: The Tautomerism of 2-Amino-4-hydroxypyridine

Before delving into coupling strategies, it is crucial to understand the structure of 2-amino-4-hydroxypyridine. This compound exists in a tautomeric equilibrium with its pyridone form, 2-amino-1H-pyridin-4-one. Spectroscopic and computational studies have shown that the pyridone tautomer is the major, more stable form in most solvents.[1][2][3][4] This is attributed to the aromaticity of the pyridone ring, where the lone pair of electrons on the nitrogen atom can be delocalized into the ring system, and the presence of a strong carbon-oxygen double bond.[1][4]

This tautomerism has profound implications for the molecule's reactivity in coupling reactions. The exocyclic amino group remains a primary nucleophile. However, the pyridone tautomer introduces two additional nucleophilic centers: the oxygen of the carbonyl group and the nitrogen atom within the pyridine ring. Therefore, careful selection of reaction conditions is paramount to favor N-arylation of the amino group over O-arylation or reaction at the ring nitrogen.

Strategic Approaches to Coupling

Two primary methodologies are considered for the coupling of 2-amino-4-hydroxypyridine (as its pyridone tautomer) with chloronitropyridines:

  • Nucleophilic Aromatic Substitution (SNAr): This approach leverages the electron-deficient nature of the chloronitropyridine ring. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring towards attack by nucleophiles.[5][6] The reaction proceeds via a Meisenheimer intermediate, and the chloride ion is subsequently eliminated to afford the coupled product.[6] For SNAr to be effective, the pyridine ring of the electrophile must be sufficiently activated by electron-withdrawing groups.[5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds.[7][8] The reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[8] The choice of palladium precursor, phosphine ligand, and base is critical for the success of the reaction.[7][9]

The following sections will provide a detailed comparison of reagents and protocols for both approaches.

Reagent Selection and Comparative Analysis

The success of the coupling reaction is highly dependent on the judicious selection of reagents. The following table provides a comparative overview of key reagents for both SNAr and Buchwald-Hartwig amination.

Parameter Nucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Amination Rationale and Considerations
Catalyst None (reaction is typically thermally driven or base-promoted)Palladium(0) or Palladium(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)The Buchwald-Hartwig reaction is a catalyzed process, offering greater control and applicability to a wider range of substrates.[7]
Ligand Not applicableBulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs)The ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact reaction yield and selectivity.[9][10]
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., Et₃N, DIPEA)Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)In SNAr, the base serves to deprotonate the nucleophile and neutralize the HCl byproduct. In Buchwald-Hartwig, the base is essential for the deprotonation of the amine coordinated to the palladium center.[8]
Solvent Polar aprotic solvents (e.g., DMF, DMSO, NMP)Aprotic solvents (e.g., Toluene, Dioxane, THF)Solvent choice affects solubility of reagents and can influence reaction rates and selectivity.
Temperature Typically elevated temperatures (80-150 °C)Varies depending on the catalyst system and substrates, often in the range of 80-120 °CMicrowave irradiation can be employed to accelerate both reaction types.[11]

Experimental Protocols

Protocol 1: Direct Chemoselective N-Arylation via Buchwald-Hartwig Amination

This protocol aims for the direct and selective coupling of the exocyclic amino group of 2-amino-4-hydroxypyridine with a chloronitropyridine, leveraging a carefully selected palladium catalyst system to favor N-arylation over O-arylation.

Materials:

  • 2-Amino-4-hydroxypyridine (or 2-amino-1H-pyridin-4-one)

  • Substituted chloronitropyridine (e.g., 2-chloro-5-nitropyridine or 2-chloro-3-nitropyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 2-amino-4-hydroxypyridine (1.0 equiv.), the chloronitropyridine (1.2 equiv.), and cesium carbonate (2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.05 equiv.) and Xantphos (0.10 equiv.) in a small amount of anhydrous 1,4-dioxane under a nitrogen atmosphere.

  • Add the catalyst premix to the Schlenk flask containing the reactants.

  • Add additional anhydrous 1,4-dioxane to the reaction mixture to achieve a suitable concentration (typically 0.1-0.5 M).

  • Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(nitropyridinyl)-2-amino-4-hydroxypyridine.

Causality Behind Experimental Choices:

  • Xantphos: This bulky, electron-rich bisphosphine ligand is known to promote the amination of heteroaryl chlorides and can help to achieve high selectivity for monoarylation.[9]

  • Cesium Carbonate: This base is effective in Buchwald-Hartwig reactions and is generally milder than alkoxide bases, which could promote side reactions with the hydroxyl group.

  • 1,4-Dioxane: A common and effective solvent for Buchwald-Hartwig aminations.

Protocol 2: N-Arylation Following Protection of the Hydroxyl Group

This protocol involves the protection of the pyridone functionality to prevent O-arylation and ensure selective reaction at the exocyclic amino group. A benzyl protecting group is suggested due to its stability under the coupling conditions and its facile removal by hydrogenolysis.

Part A: Protection of 2-Amino-4-hydroxypyridine

Materials:

  • 2-Amino-4-hydroxypyridine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-amino-4-hydroxypyridine (1.0 equiv.) in DMF.

  • Add potassium carbonate (1.5 equiv.) to the solution and stir for 15 minutes at room temperature.

  • Slowly add benzyl bromide (1.1 equiv.) to the mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor by TLC.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(benzyloxy)-2-aminopyridine.

Part B: Buchwald-Hartwig Amination of the Protected Substrate

Materials:

  • 4-(Benzyloxy)-2-aminopyridine

  • Substituted chloronitropyridine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under nitrogen, add Pd₂(dba)₃ (0.02 equiv.), BINAP (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add a solution of 4-(benzyloxy)-2-aminopyridine (1.0 equiv.) and the chloronitropyridine (1.1 equiv.) in anhydrous toluene.

  • Degas the mixture and heat to 100 °C for 8-16 hours, monitoring by TLC or LC-MS.

  • Cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify by column chromatography to obtain the protected coupled product.

Part C: Deprotection

Materials:

  • Protected coupled product

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

Procedure:

  • Dissolve the protected product in methanol or ethanol.

  • Add 10% Pd/C (catalytic amount).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC/LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate to yield the final N-(nitropyridinyl)-2-amino-4-hydroxypyridine.

Causality Behind Experimental Choices:

  • Benzyl Protecting Group: Offers good stability during the coupling reaction and can be selectively removed under mild hydrogenolysis conditions that are unlikely to affect the nitro group.

  • Pd₂(dba)₃/BINAP: A classic and robust catalyst system for Buchwald-Hartwig amination.[7]

  • Sodium tert-butoxide: A strong base often required for the amination of less reactive aryl chlorides.

Visualization of Key Processes

Reaction Workflow

G cluster_0 Direct N-Arylation cluster_1 Protecting Group Strategy A 2-Amino-4-hydroxypyridine + Chloronitropyridine B Buchwald-Hartwig Amination (Pd(OAc)2, Xantphos, Cs2CO3) A->B Coupling C N-(nitropyridinyl)-2-amino-4-hydroxypyridine B->C Product Formation D 2-Amino-4-hydroxypyridine E Protection (BnBr, K2CO3) D->E F 4-(Benzyloxy)-2-aminopyridine E->F G Buchwald-Hartwig Amination (Pd2(dba)3, BINAP, NaOtBu) F->G Coupling with Chloronitropyridine H Protected Coupled Product G->H I Deprotection (H2, Pd/C) H->I J N-(nitropyridinyl)-2-amino-4-hydroxypyridine I->J

Caption: Alternative synthetic routes for the target compound.

Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + R-NH2 AmidoComplex Palladium Amido Complex AmineCoord->AmidoComplex - HX (+ Base) AmidoComplex->Pd0 Reductive Elimination (Product Formation)

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Conclusion

The coupling of 2-amino-4-hydroxypyridine with chloronitropyridines is a chemically nuanced yet highly valuable transformation for the synthesis of novel heterocyclic scaffolds. The predominant pyridone tautomer of the starting material necessitates careful consideration of chemoselectivity. Both direct N-arylation via a well-optimized Buchwald-Hartwig protocol and a protecting group strategy offer viable pathways to the desired products. The choice between these methods will depend on the specific substrates, available resources, and the desired scale of the reaction. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical steps to successfully navigate this important synthetic challenge.

References

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]

  • Buchwald, S. L. (2023). Buchwald–Hartwig Amination. Wikipedia. [Link]

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  • Katritzky, A. R. (1957). N-oxides and related compounds. Part V. The tautomerism of 2- and 4-amino- and -hydroxy-pyridine 1-oxide. Journal of The Chemical Society (resumed), 4385. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

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  • Scott, K. A., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. European Journal of Organic Chemistry, 2012(23), 4327-4333. [Link]

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  • Zhang, H., et al. (2018). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Organic & Biomolecular Chemistry, 16(43), 8349-8353. [Link]

  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. [Link]

  • van der Vight, B. A., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15636-15659. [Link]

  • YouTube. (2010, February 12). Hydroxypyridine-Pyridone Tautomerism. YouTube. [Link]

  • York University. (2020). PALLADIUM-CATALYZED FUNCTIONALIZATION OF 4-ALKYLPYRIDINES: PYRIDLYIC DEHYDROGENATION & MECHANISTIC INVESTIGATION OF PYRIDYLIC ALLYLATION. YorkSpace. [Link]

  • Patel, N. B. (2013). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Journal of Applicable Chemistry, 2(4), 844-850. [Link]

  • Stack Exchange. (2016, May 29). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Chemistry Stack Exchange. [Link]

  • Al-dujaili, A. H., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • YouTube. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • Barluenga, J., et al. (2018). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 20(2), 394-397. [Link]

  • Alexakis, A., et al. (2019). Umpolung-like Cross-coupling of Tosylhydrazones with 4-Hydroxy-2-pyridones under Palladium Catalysis. Organic Letters, 21(19), 8110-8115. [Link]

  • Nolan, S. P., et al. (2019). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions, 48(35), 13171-13179. [Link]

Sources

Scalable manufacturing process for 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Manufacturing of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine

Introduction

4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine is a key heterocyclic compound with significant potential as an intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a nitro-activated pyridine ring linked via an ether bridge to an aminopyridine moiety, makes it a versatile building block. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which can then be used in subsequent coupling reactions.

This document provides a comprehensive guide for the scalable manufacturing of this target compound. It is designed for researchers, chemists, and process development professionals. The narrative emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and process controls necessary for a robust, safe, and scalable synthesis.

Overall Synthetic Strategy

The most industrially viable and scalable approach to synthesizing 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the coupling of two key pyridine intermediates.

The core transformation relies on:

  • Intermediate A: An activated pyridine ring bearing a good leaving group, in this case, 2-chloro-3-methyl-5-nitropyridine . The electron-withdrawing nitro group is critical as it activates the C2 position for nucleophilic attack.

  • Intermediate B: A nucleophilic pyridine, 2-amino-4-hydroxypyridine , where the hydroxyl group acts as the nucleophile.

The reaction is facilitated by a base to deprotonate the hydroxyl group of Intermediate B, forming a more potent pyridinolate nucleophile, which then displaces the chloride from Intermediate A.

Synthetic_Workflow cluster_0 Synthesis of Intermediate A cluster_1 Intermediate B cluster_2 Final Coupling Step A_start 2-Hydroxy-3-methylpyridine A_nitration Nitration (HNO3/H2SO4) A_start->A_nitration A_intermediate 2-Hydroxy-3-methyl-5-nitropyridine A_nitration->A_intermediate A_chlorination Chlorination (POCl3) A_intermediate->A_chlorination A_final Intermediate A: 2-Chloro-3-methyl-5-nitropyridine A_chlorination->A_final Coupling SNAr Coupling (Base, Solvent) A_final->Coupling B_final Intermediate B: 2-Amino-4-hydroxypyridine (Commercial Source) B_final->Coupling Final_Product Target Molecule: 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine Coupling->Final_Product

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Synthesis of Intermediate A: 2-Chloro-3-methyl-5-nitropyridine

The preparation of this key intermediate is a two-step process starting from 2-hydroxy-3-methylpyridine. Careful control of reaction conditions, particularly temperature, is crucial for both safety and yield.

Step 1.1: Nitration of 2-Hydroxy-3-methylpyridine

Principle: This is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated in situ from a mixture of nitric and sulfuric acids, attacks the electron-rich pyridine ring. The hydroxyl group directs the nitration, and the 5-position is favored. The reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of byproducts.[1][2]

Protocol:

  • Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel with concentrated sulfuric acid (H₂SO₄, 98%, 3.0 vol. eq.).

  • Cooling: Cool the sulfuric acid to 0-5°C using a circulating chiller.

  • Substrate Addition: Slowly add 2-hydroxy-3-methylpyridine (1.0 eq.) to the cold sulfuric acid while maintaining the internal temperature below 10°C.

  • Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by adding fuming nitric acid (HNO₃, >90%, 1.1 eq.) to concentrated sulfuric acid (1.0 vol. eq.) while cooling in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Stirring: After the addition is complete, allow the reaction to stir at 5-10°C for an additional 2-3 hours.

  • In-Process Control (IPC): Monitor the reaction progress using HPLC or TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (10 vol. eq.). The product, 2-hydroxy-3-methyl-5-nitropyridine, will precipitate as a solid.

  • Isolation: Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum at 50-60°C.

Step 1.2: Chlorination of 2-Hydroxy-3-methyl-5-nitropyridine

Principle: The hydroxyl group of the pyridone is converted to a chloride, a better leaving group for the subsequent SNAr reaction. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation. The reaction typically requires heating.

Protocol:

  • Reactor Setup: In a reactor equipped for heating under reflux with a scrubber for acidic vapors (HCl, POCl₃), charge the dried 2-hydroxy-3-methyl-5-nitropyridine (1.0 eq.) and phosphorus oxychloride (POCl₃, 3.0-5.0 vol. eq.).

  • Heating: Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours.

  • IPC: Monitor the reaction by HPLC or TLC to confirm the disappearance of the starting material.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Work-up: Slowly and cautiously quench the residue by pouring it onto a mixture of crushed ice and water. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution, until the pH is ~7-8, while keeping the temperature low. The product will precipitate.

  • Isolation: Filter the solid product, wash with water, and dry under vacuum to yield 2-chloro-3-methyl-5-nitropyridine.

Part 2: Scalable Synthesis of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine

This is the key coupling step to form the desired ether linkage. The choice of base and solvent is critical for achieving high yield and purity on a large scale.

SNAr_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack & Meisenheimer Complex Formation cluster_2 Step 3: Elimination of Leaving Group Nuc_H 2-Amino-4-hydroxypyridine Nuc_Anion Pyridinolate Anion (Nucleophile) Nuc_H->Nuc_Anion + Base Base Base (e.g., K₂CO₃) Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Nuc_Anion->Meisenheimer + Electrophile Electrophile 2-Chloro-3-methyl-5-nitropyridine Electrophile->Meisenheimer Final_Product Final Product Meisenheimer->Final_Product - Cl⁻ Leaving_Group Cl⁻ Meisenheimer->Leaving_Group

Caption: Reaction mechanism for the SNAr coupling step.

Protocol:

  • Reactor Setup: Charge a clean, dry reactor with 2-amino-4-hydroxypyridine (Intermediate B, 1.0 eq.), powdered anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.), and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5-10 vol. eq.).

  • Azeotropic Drying (Optional but Recommended for Scale-up): If using a solvent like toluene, heat the mixture to reflux with a Dean-Stark trap to remove any residual water, which can impede the reaction. If using DMF/DMSO, ensure all reagents are anhydrous.

  • Reagent Addition: Add 2-chloro-3-methyl-5-nitropyridine (Intermediate A, 1.05 eq.) to the mixture. A slight excess of the electrophile can help drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 6-12 hours.

  • IPC: Monitor the reaction by HPLC for the consumption of the limiting reagent (2-amino-4-hydroxypyridine).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a larger volume of cold water (10-20 vol. eq.) with stirring. The product should precipitate out of the solution.

    • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

    • Filter the crude product and wash the filter cake extensively with water to remove the solvent and inorganic salts.

    • Wash the cake with a non-polar solvent like heptane or a cold alcohol like isopropanol to remove non-polar impurities.

  • Purification (Crystallization):

    • Transfer the crude solid to a clean reactor.

    • Add a suitable recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/heptane mixture).

    • Heat the mixture to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum at 60-70°C to a constant weight.

Data Presentation: Process Parameters and Expected Results

StepKey ReagentsSolventTemp (°C)Time (h)Typical YieldPurity (HPLC)
1.1 Nitration 2-Hydroxy-3-methylpyridine, HNO₃/H₂SO₄H₂SO₄0-103-585-95%>98%
1.2 Chlorination 2-Hydroxy-3-methyl-5-nitropyridine, POCl₃Neat105-1104-680-90%>97%
2. Coupling Intermediates A & B, K₂CO₃DMF/DMSO80-1006-1275-85%>99.5%

Safety, Handling, and Waste Management

General Precautions:

  • All operations should be conducted in a well-ventilated area or fume hood.

  • Personnel must wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.[3]

Specific Hazards:

  • Nitration: The use of fuming nitric acid and sulfuric acid is extremely hazardous. The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Ensure adequate cooling capacity and slow, controlled addition of reagents.[1]

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions. The quenching step must be performed slowly and with caution.

  • Solvents: DMF and DMSO are polar aprotic solvents that can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

  • Nitro Compounds: Aromatic nitro compounds can be toxic and are often thermally unstable. Avoid excessive heating during drying.[3][4]

Waste Management:

  • Aqueous acidic and basic waste streams should be neutralized before disposal.

  • Organic solvent waste should be collected and disposed of according to local environmental regulations.

  • Scrubber solutions used to trap acidic gases should be neutralized before disposal.

References

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Google Patents. (2015). CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).
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  • Google Patents. (2015). WO2015171489A1 - Methods of making netupitant and intermediates thereof.
  • protocols.io. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). Retrieved from [Link]

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  • Google Patents. (2015). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements. Retrieved from [Link]

  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • Google Patents. (2011). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • ResearchGate. (n.d.). Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor. Retrieved from [Link]

  • Google Patents. (2021). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

Solvent selection for nitro group reduction in pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Version: 2.0 (Senior Scientist Level)

Executive Summary: The "Pyridine Paradox"

Reducing a nitro group on a pyridine ring is deceptively simple in theory but notoriously difficult in practice. While the nitro group itself is easily reduced, the pyridine scaffold introduces three critical failure modes that standard protocols often overlook:

  • Catalyst Poisoning: The basic pyridine nitrogen (

    
     lone pair) binds strongly to transition metal surfaces (Pd, Pt), effectively poisoning the catalyst and stalling the reaction.
    
  • Solubility Mismatch: Nitropyridines are often lipophilic, while the resulting aminopyridines are highly hydrophilic. A solvent that dissolves the starting material may precipitate the product, coating the catalyst and halting conversion.

  • Chemoselectivity (Dehalogenation): Pyridine rings are electron-deficient. If a halogen (Cl, Br, I) is present, the rate of oxidative addition into the C-X bond competes aggressively with nitro reduction, especially in protic solvents.

This guide moves beyond generic "methanol/Pd/C" recipes to provide a mechanistic basis for solvent selection, ensuring high yield, catalyst longevity, and precise chemoselectivity.

Mechanistic Logic: Solvent-Catalyst Interactions

The choice of solvent dictates the energetic landscape of the reduction. It is not merely a medium for dissolution; it is an active participant in the catalytic cycle.

The Polarity-Selectivity Trade-off[1]
  • Protic Solvents (MeOH, EtOH, Water):

    • Pros: High dielectric constants stabilize polar intermediates (nitroso, hydroxylamine). They facilitate hydrogen transfer, often resulting in the fastest reaction rates.

    • Cons: They lower the activation energy for dehalogenation . In the presence of halogens, protic solvents (especially Methanol) promote the hydrogenolysis of C-Cl/C-Br bonds.

  • Aprotic/Non-Polar Solvents (EtOAc, Toluene, THF):

    • Pros: Suppress dehalogenation. The lack of stabilization for charged transition states makes C-X bond insertion kinetically unfavorable compared to nitro reduction.

    • Cons: Slower reaction rates. Poor solubility of the final aminopyridine product can lead to catalyst encapsulation.

The "Acidic Buffer" Strategy

To counteract catalyst poisoning by the pyridine nitrogen, the solvent system often requires an acidic modifier.

  • Mechanism: Adding 1-2 equivalents of acid (AcOH, HCl) protonates the pyridine nitrogen (

    
    ). The resulting pyridinium ion does not bind to the Pd/Pt surface, leaving active sites free for 
    
    
    
    activation.

Decision Matrix: Selecting the Right System

Use this logic flow to determine the optimal solvent/catalyst system for your specific substrate.

SolventSelection Start START: Nitropyridine Substrate Halogen Is a Halogen (Cl, Br, I) Present? Start->Halogen AcidSensitive Is Substrate Acid Sensitive? Halogen->AcidSensitive No MethodB PROTOCOL B: EtOAc or Toluene Pt/C (Sulfided) or Pd/C + V Halogen->MethodB Yes (Prevent Dehalogenation) Solubility Is Product Water Soluble? AcidSensitive->Solubility No MethodC PROTOCOL C: Fe / NH4Cl EtOH/Water (Chemical) AcidSensitive->MethodC Yes (Avoid Acid/H2) MethodA PROTOCOL A: MeOH or EtOH Pd/C (Standard) Solubility->MethodA Moderate/Low MethodD PROTOCOL D: Transfer Hydrogenation MeOH + HCOONH4 Solubility->MethodD High (Avoid H2 gas handling)

Figure 1: Decision tree for selecting the reduction protocol based on substrate functionality.

Detailed Experimental Protocols

Protocol A: Standard Catalytic Hydrogenation (Non-Halogenated)

Best for: Simple nitropyridines where speed and cleanliness are priorities.

The Challenge: Catalyst poisoning by the product (aminopyridine). The Fix: Protic solvent + Acid scavenger (optional).

  • Preparation: In a pressure vessel, dissolve the nitropyridine (10 mmol) in Methanol (MeOH) (10 vol).

    • Note: If the substrate is highly basic, add 1.1 eq of Acetic Acid to protonate the ring.

  • Catalyst: Add 10 wt% Pd/C (50% wet). A loading of 5-10 wt% relative to substrate is standard.

  • Hydrogenation: Purge with

    
     (3x) then 
    
    
    
    (3x). Pressurize to 3 bar (45 psi). Stir vigorously at RT.
    • Monitoring: Reaction is exothermic. Monitor internal temp.

  • Workup (Critical):

    • Filter through Celite to remove Pd/C. Wash the pad with MeOH.

    • Concentrate the filtrate.[1]

    • If AcOH was used: The product is an acetate salt. Dissolve in minimal water, neutralize with saturated

      
      , and extract with 3:1 
      
      
      
      /Isopropanol
      (see Section 5).
Protocol B: Chemoselective Reduction (Halogenated Pyridines)

Best for: Chloronitro- or Bromonitropyridines. Prevents loss of the halogen.

The Challenge: Protic solvents accelerate oxidative addition into C-X bonds. The Fix: Aprotic solvent + Modified Catalyst.[2]

  • Solvent Selection: Use Ethyl Acetate (EtOAc) or Toluene .

    • Why? These solvents solvate the nitro group but destabilize the charged transition state required for dehalogenation.

  • Catalyst: Use 5% Pt/C (sulfided) or Pd/C doped with Vanadium .

    • Note: Standard Pd/C in MeOH will strip a chlorine atom in minutes.

  • Procedure:

    • Dissolve substrate in EtOAc (15 vol).

    • Add catalyst (5 wt%).

    • Run at atmospheric pressure (balloon) or low pressure (1-2 bar). High pressure forces dehalogenation.

    • Keep temperature below 30°C .

  • Workup: Filter and concentrate. These products are often less water-soluble than non-halogenated analogs, making EtOAc extraction efficient.

Protocol C: Iron-Mediated Reduction (Chemical)

Best for: Acid-sensitive substrates or when H2 gas is not available.

  • Solvent: Ethanol/Water (3:1) or THF/Water (1:1) .

    • Role: The water is necessary to dissolve the ammonium chloride electrolyte.

  • Procedure:

    • Mix substrate (10 mmol) in solvent. Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

    • Heat to 70°C. Vigorous stirring is essential to scour the iron surface.

  • Workup (The Emulsion Trap):

    • Iron sludge forms stable emulsions.

    • Trick: Filter the hot mixture through a Celite pad. Wash the cake with hot EtOAc.

    • Partition filtrate between water and EtOAc. If emulsion persists, add a small amount of brine or EDTA to sequester iron ions.

The "Black Art" of Workup: Isolating Water-Soluble Aminopyridines

Aminopyridines are notoriously difficult to extract from water because they are highly polar and form H-bonds with water. Standard EtOAc extractions often yield <50% recovery.

Table 1: Extraction Efficiency for 3-Aminopyridine

Solvent SystemPartition Coefficient (Est.)Recovery EfficiencyNotes
DCM LowPoor (<40%)Often forms emulsions.
Ethyl Acetate ModerateFair (50-60%)Requires many washes.
Ether Very LowPoor (<30%)Not recommended.
CHCl3 / IPA (3:1) High Excellent (>90%) The "Gold Standard" for polar amines.
n-Butanol HighGood (80%)High boiling point makes removal difficult.
The "Salting Out" Protocol
  • Saturation: Saturate the aqueous phase completely with NaCl (add until solid salt remains undissolved). This disrupts the hydration shell of the aminopyridine.

  • The Magic Solvent: Extract with a mixture of Chloroform/Isopropanol (3:1) .[3]

    • Why? The alcohol disrupts H-bonding to water, while the chloroform provides organic solubility.

  • Continuous Extraction: For multi-gram scales, use a liquid-liquid continuous extractor with DCM or Ether for 24 hours if the 3:1 mixture is not feasible.

References

  • Catalyst Poisoning Mechanisms: BenchChem. Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from

  • Solvent Effects on Dehalogenation: Králik, M., et al. Reaction Pathways and the Role of Solvent in the Hydrogenation of Chloronitrobenzenes. ResearchGate. Retrieved from

  • Continuous Flow Hydrogenation: Glasnov, T. N., & Kappe, C. O. Continuous Flow Hydrogenation of Functionalized Pyridines. ResearchGate. Retrieved from

  • Workup of Water-Soluble Amines: University of Rochester. Workup for Polar and Water-Soluble Solvents. Not Voodoo. Retrieved from

  • Solubility Data: Zhang, C., et al. Solubility Measurement and Modeling of 3-Hydroxy-2-nitropyridine. ACS Omega. Retrieved from

Sources

Application Note: Step-by-Step Preparation of Centrinone B Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the step-by-step preparation of Centrinone B (LCR-323) intermediates and the final assembly of the active pharmaceutical ingredient (API). This guide is designed for medicinal chemists and process development scientists, focusing on the critical "why" and "how" of each transformation.

Abstract & Scientific Rationale

Centrinone B (LCR-323) is a highly selective, reversible inhibitor of Polo-like kinase 4 (PLK4), the master regulator of centriole duplication. Unlike pan-Aurora kinase inhibitors, Centrinone B exhibits >1000-fold selectivity for PLK4 (Ki = 0.6 nM) over Aurora A/B, making it a critical chemical probe for studying centrosome depletion and a potential lead for cancer therapeutics.

The synthesis relies on the sequential functionalization of a 2,4,6-trichloro-5-methoxypyrimidine scaffold. The core challenges addressed in this protocol include:

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): Controlling the order of addition to distinguishing between the C4, C6, and C2 positions.

  • Sulfone Linker Construction: Efficiently synthesizing the 2-fluoro-4-((2-fluoro-3-nitrobenzyl)sulfonyl)benzenethiol side chain.

  • Purification Strategy: Minimizing chromatographic steps by utilizing solubility differences of intermediates.

Retrosynthetic Analysis

The convergent synthesis disconnects the molecule into three primary components: the pyrimidine core, the amine fragments, and the complex sulfone-thiol side chain.

Retrosynthesis cluster_FragC Fragment C Precursors CentrinoneB Centrinone B (LCR-323) Core Core Scaffold 2,4,6-Trichloro-5-methoxypyrimidine CentrinoneB->Core Disconnection FragA Fragment A (Amine) 5-Methyl-1H-pyrazol-3-amine CentrinoneB->FragA FragB Fragment B (Amine) Piperidine CentrinoneB->FragB FragC Fragment C (Thiol) Sulfone Side Chain CentrinoneB->FragC SulfonylCl 2,4-Difluorobenzenesulfonyl chloride FragC->SulfonylCl BenzylBr 2-Fluoro-3-nitrobenzyl bromide FragC->BenzylBr

Figure 1: Retrosynthetic disconnection of Centrinone B showing the convergent assembly strategy.

Detailed Synthesis Protocols

Phase 1: Synthesis of the Sulfone Side Chain (Fragment C)

This is the most chemically demanding fragment. It requires the construction of a sulfone bridge between two electron-deficient aromatic rings.

Target Intermediate: 2-Fluoro-4-((2-fluoro-3-nitrobenzyl)sulfonyl)benzenethiol

Step 1.1: Preparation of 2-Fluoro-3-nitrobenzyl bromide
  • Reagents: 2-Fluoro-3-nitrotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Benzoyl Peroxide (BPO, 0.05 eq), CCl4 or Trifluorotoluene (solvent).

  • Protocol:

    • Dissolve 2-fluoro-3-nitrotoluene in anhydrous trifluorotoluene (greener alternative to CCl4).

    • Add NBS and catalytic BPO.

    • Reflux (80-90°C) for 4-6 hours under N2. Monitor by TLC/LCMS for consumption of starting material.

    • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1]

    • Purification: Silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the benzyl bromide as a pale yellow solid.

    • Pro-Tip: This reaction is sensitive to moisture. Ensure reagents are dry. Benzyl bromide is a lachrymator; handle in a fume hood.[2]

Step 1.2: Synthesis of the Sulfone Scaffold
  • Reagents: 2,4-Difluorobenzenesulfonyl chloride (1.0 eq), Sodium Sulfite (Na2SO3, 2.5 eq), Sodium Bicarbonate (NaHCO3, 2.5 eq), Water, 2-Fluoro-3-nitrobenzyl bromide (from Step 1.1).

  • Protocol:

    • Reduction: Suspend 2,4-difluorobenzenesulfonyl chloride in water. Add Na2SO3 and NaHCO3. Heat to 70°C for 2 hours. The pH should be maintained ~7-8. This generates the sodium sulfinate intermediate in situ.

    • Alkylation: Add a solution of 2-Fluoro-3-nitrobenzyl bromide (1.0 eq) in Ethanol (or Acetone) directly to the aqueous sulfinate solution.

    • Reflux for 4 hours. The sulfone product will precipitate out of solution.

    • Workup: Cool to RT. Filter the solid.[2] Wash with water and cold ethanol.

    • Product: 2,4-Difluoro-1-((2-fluoro-3-nitrobenzyl)sulfonyl)benzene.

Step 1.3: Thiol Installation via Regioselective SNAr
  • Reagents: Sulfone intermediate (from Step 1.2), Sodium Hydrosulfide hydrate (NaSH, 2.0 eq) or Potassium Thioacetate (KSAc) followed by hydrolysis.

  • Rationale: The fluorine at the para position relative to the sulfone group is significantly more electrophilic than the ortho fluorine or the fluorines on the benzyl ring.

  • Protocol:

    • Dissolve the sulfone intermediate in DMF (0.2 M).

    • Cool to 0°C. Add NaSH portion-wise.

    • Stir at 0°C for 1 hour, then allow to warm to RT.

    • Critical QC Check: Monitor by LCMS. Over-reaction can lead to displacement of the second fluorine. Stop when mono-substitution is >95%.

    • Workup: Pour into 1M HCl (acidic quench prevents disulfide formation). Extract with EtOAc.

    • Product: 2-Fluoro-4-((2-fluoro-3-nitrobenzyl)sulfonyl)benzenethiol.

Phase 2: Assembly of the Pyrimidine Core

This phase exploits the differential reactivity of the chlorines on the 2,4,6-trichloro-5-methoxypyrimidine scaffold.

Starting Material: 2,4,6-Trichloro-5-methoxypyrimidine

Step 2.1: C4-Substitution with Pyrazole Amine
  • Reagents: 2,4,6-Trichloro-5-methoxypyrimidine (1.0 eq), 5-Methyl-1H-pyrazol-3-amine (1.0 eq), Diisopropylethylamine (DIPEA, 1.2 eq), Ethanol.

  • Protocol:

    • Dissolve trichloropyrimidine in Ethanol at 0°C.

    • Add DIPEA.

    • Add 5-Methyl-1H-pyrazol-3-amine dropwise.

    • Stir at 0°C to RT for 4 hours.

    • Selectivity: The C4/C6 positions are equivalent and most reactive. Low temperature favors mono-substitution.

    • Workup: Concentrate solvent. Resuspend in water.[3] Filter the precipitate.[3]

    • Intermediate: 2,6-Dichloro-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine.

Step 2.2: C6-Substitution with Piperidine
  • Reagents: Intermediate from Step 2.1 (1.0 eq), Piperidine (1.1 eq), DIPEA (1.5 eq), DMF or n-Butanol.

  • Protocol:

    • Dissolve the intermediate in DMF.

    • Add Piperidine and DIPEA.

    • Heat to 60-80°C for 3-5 hours.

    • Rationale: The second chlorine (C6) is less reactive than the first due to electron donation from the installed amino group, requiring heat.

    • Workup: Pour into water. Extract with EtOAc. Dry and concentrate.

    • Intermediate: 2-Chloro-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(piperidin-1-yl)pyrimidin-4-amine.

Phase 3: Final Coupling (C2-Substitution)

The final step installs the bulky sulfone side chain at the least reactive C2 position.

Step 3.1: Thiol Coupling
  • Reagents: Chloropyrimidine Intermediate (from Step 2.2), Thiol Fragment C (from Step 1.3), K2CO3 (2.0 eq) or NaH (1.5 eq), DMF.

  • Protocol:

    • Dissolve Thiol Fragment C in anhydrous DMF.

    • Add Base (K2CO3) and stir for 15 min to generate the thiolate.

    • Add the Chloropyrimidine Intermediate.

    • Heat to 80-100°C for 6-12 hours.

    • Monitoring: LCMS should show conversion to mass [M+H] = 632.

    • Workup: Dilute with water. Neutralize with dilute HCl. Filter the crude solid.[2]

    • Purification: Recrystallization from MeOH/DCM or Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Reagent & Conditions Summary Table

StepTransformationReagentsSolventTempCritical Parameter
1.1 Radical BrominationNBS, Benzoyl PeroxidePhCF390°CAnhydrous conditions; avoid over-bromination.
1.2 Sulfone FormationNa2SO3, NaHCO3H2O/EtOHRefluxMaintain pH 7-8 for sulfinate formation.
1.3 SNAr ThiolationNaSHDMF0°CControl temp to prevent bis-substitution.
2.1 Pyrimidine C4 SubPyrazole amine, DIPEAEtOH0°CLow temp ensures mono-substitution.
2.2 Pyrimidine C6 SubPiperidine, DIPEADMF60°CHeat required to overcome deactivation.
3.1 Final CouplingK2CO3DMF90°CEfficient thiolate generation is key.

Process Workflow Diagram

SynthesisWorkflow SM1 2,4-Difluorobenzene- sulfonyl chloride Sulfone Difluoro Sulfone Intermediate SM1->Sulfone 1. Na2SO3 2. SM2, Reflux SM2 2-Fluoro-3-nitro- benzyl bromide Core 2,4,6-Trichloro- 5-methoxypyrimidine MonoSub Mono-Sub Pyrimidine (C4-Pyrazole) Core->MonoSub Pyrazole Amine EtOH, 0°C Thiol Fragment C (Thiol Sidechain) Sulfone->Thiol NaSH, DMF, 0°C Final Centrinone B (LCR-323) Thiol->Final Coupling DiSub Di-Sub Pyrimidine (C6-Piperidine) MonoSub->DiSub Piperidine DMF, 60°C DiSub->Final K2CO3, DMF, 90°C

Figure 2: Convergent synthesis workflow illustrating the parallel preparation of the side chain and pyrimidine core.

References

  • Wong, Y. L., et al. (2015).[4][5][6] "Reversible centriole depletion with an inhibitor of Polo-like kinase 4." Science, 348(6239), 1155-1160.[7] Link

  • Shiau, A., et al. (2016). "Plk4 inhibitors."[4][7] Patent WO2016166604A1. Ludwig Institute for Cancer Research. Link

  • Suri, A., et al. (2019). "Senescence induced by Centrinone-B." PLOS ONE, 14(3), e0213133. Link

  • BenchChem. (2025). "Application Notes: Preparation and Use of Centrinone Stock Solutions." Link

Sources

Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine, a key intermediate in pharmaceutical research. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers significant advantages over traditional convective heating, including drastically reduced reaction times, improved yields, and enhanced product purity. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the production of this and structurally related biaryl ethers.

Introduction: The Case for Microwave-Assisted Synthesis

The synthesis of heteroaromatic ethers, particularly those involving pyridine scaffolds, is a cornerstone of medicinal chemistry. The target molecule, 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine, possesses structural motifs of interest for kinase inhibitor development and other therapeutic areas. Traditional methods for its synthesis, typically involving nucleophilic aromatic substitution (SNAr), often require prolonged heating, high-boiling point solvents, and can result in significant byproduct formation.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[1] Unlike conventional heating which relies on slow and inefficient heat transfer through conduction, microwave irradiation directly and uniformly heats the reactants and solvent through dipolar polarization and ionic conduction.[2][3] This leads to a rapid build-up of temperature and pressure, dramatically accelerating reaction rates.[4] The benefits of this approach are numerous, including:

  • Accelerated Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes.[5][6]

  • Higher Yields and Purity: The rapid and uniform heating minimizes the formation of thermal degradation byproducts, leading to cleaner reactions and higher isolated yields.[2][4]

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the entire apparatus, resulting in significant energy savings.[4][7]

  • Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.[4]

This protocol leverages these advantages to facilitate a one-pot SNAr reaction for the efficient synthesis of the title compound.

Proposed Synthetic Pathway

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group (-NO₂) at the 5-position of the pyridine ring activates the 2-position for nucleophilic attack. 2-Chloro-3-methyl-5-nitropyridine serves as the electrophilic partner, and the hydroxyl group of 4-hydroxy-2-aminopyridine acts as the nucleophile. A suitable base is used to deprotonate the hydroxyl group, forming a more potent nucleophile.

Reaction Scheme:

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Chloro-3-methyl-5-nitropyridine≥98%Commercial Source
4-Hydroxy-2-aminopyridine≥98%Commercial Source
Potassium Carbonate (K₂CO₃), anhydrous≥99%Commercial Source
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
HexanesACS GradeCommercial Source
Deionized WaterIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial Source
Microwave Reactor Vials (10 mL)Appropriate Supplier
Magnetic Stir BarsAppropriate Supplier

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. DMF is a reproductive toxin and should be handled with care. Microwave reactors can generate high pressures and temperatures; operate the instrument according to the manufacturer's guidelines.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-chloro-3-methyl-5-nitropyridine (1.0 mmol, 172.6 mg).

  • Addition of Reactants: Add 4-hydroxy-2-aminopyridine (1.1 mmol, 121.1 mg) and anhydrous potassium carbonate (2.0 mmol, 276.4 mg) to the vial.

  • Solvent Addition: Add 4 mL of anhydrous N,N-dimethylformamide (DMF).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of a dedicated microwave reactor. Irradiate the mixture under the conditions specified in Table 2. The reaction is temperature-controlled.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up: After completion, allow the vial to cool to room temperature. Quench the reaction mixture by pouring it into 50 mL of deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine.

Microwave Reactor Parameters
ParameterValueRationale
InstrumentStandard Laboratory Microwave ReactorProvides controlled and reproducible heating.
Temperature150 °CA common temperature for SNAr reactions, providing sufficient energy to overcome the activation barrier without degradation.[8]
Ramp Time2 minutesAllows for a smooth and controlled increase to the target temperature.
Hold Time15 minutesSignificantly shorter than conventional heating due to microwave acceleration.[6][9]
PowerDynamic (Max 300 W)The instrument will automatically adjust power to maintain the set temperature.
StirringHighEnsures homogeneous heating throughout the reaction mixture.
Pre-stirring30 secondsEnsures the reactants are well-mixed before irradiation begins.

Visualization of the Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis protocol.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A 1. Add Reactants to Microwave Vial B 2. Add Solvent (DMF) and Seal Vial A->B C 3. Irradiate in Microwave Reactor (150 °C, 15 min) B->C D 4. Quench with Water C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash, Dry, and Concentrate E->F G 7. Purify via Column Chromatography F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of Heteroaryl Ether Synthesis via


Audience:  Medicinal Chemists & Process Development Scientists
Date:  October 26, 2023

Executive Summary & Reaction Scope

You are attempting a Nucleophilic Aromatic Substitution (


) to couple 2-chloro-3-methyl-5-nitropyridine  (Electrophile) with 2-aminopyridin-4-ol  (Nucleophile).[1]

The Challenge: This reaction presents a "perfect storm" of two competing difficulty factors:

  • Steric Deactivation: The 3-methyl group on the electrophile creates significant steric hindrance ortho to the leaving group (Cl), raising the activation energy barrier.

  • Ambident Nucleophilicity: The 2-aminopyridin-4-ol exists in a tautomeric equilibrium with its pyridone form.[1] Without precise control, the reaction will favor N-alkylation (forming the pyridone isomer) rather than the desired O-alkylation (ether product).

This guide provides a high-fidelity protocol designed to suppress N-alkylation and overcome steric hindrance using the "Cesium Effect."[1]

Optimized Experimental Protocol

Do not rely on standard potassium carbonate (


) conditions for this specific substrate; the yield will be poor due to N-alkylation.
Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2-Chloro-3-methyl-5-nitropyridine Electrophile1.0Limiting reagent.
2-Aminopyridin-4-ol Nucleophile1.1 - 1.2Slight excess ensures complete consumption of the expensive electrophile.[1]
Cesium Carbonate (

)
Base1.5 - 2.0CRITICAL. Promotes O-alkylation over N-alkylation.[1]
DMSO (anhydrous) Solvent[0.5 M]High dielectric constant stabilizes the Meisenheimer complex.
Step-by-Step Methodology
  • Preparation: Charge a reaction vessel (equipped with a condenser and nitrogen inlet) with 2-aminopyridin-4-ol (1.1 equiv) and anhydrous DMSO.

  • Activation: Add

    
     (1.5 equiv) in a single portion. Stir at room temperature for 30 minutes.
    
    • Why? This pre-stir allows the formation of the cesium phenoxide species, which is more soluble and "naked" (reactive) than the corresponding potassium salt.

  • Addition: Add 2-chloro-3-methyl-5-nitropyridine (1.0 equiv).

  • Reaction: Heat the mixture to 90–100°C . Monitor by HPLC/UPLC every 2 hours.

    • Note: Due to the 3-methyl steric group, conversion may take 6–12 hours. Do not exceed 120°C to avoid decomposition of the nitro group.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (10x volume). The product should precipitate.

  • Isolation: Filter the solid. If no precipitate forms (due to pyridine solubility), extract with EtOAc/THF (3:1), wash with brine, and dry over

    
    .
    

Mechanistic Insight & Visualization[1]

The "Cesium Effect" in Regioselectivity

The choice of base dictates the ratio of O- vs. N-alkylation. The 2-aminopyridin-4-ol nucleophile is an ambident system.[1]

  • Hard/Soft Acid-Base (HSAB) Theory: The Oxygen center is "harder" than the Nitrogen.

  • Coordination:

    
     is a large, diffuse cation (soft). It coordinates less tightly to the oxygen anion than 
    
    
    
    or
    
    
    , leaving the phenoxide "naked" and more nucleophilic. Furthermore,
    
    
    often facilitates a specific coordination geometry that sterically blocks the nitrogen, favoring attack via the oxygen [1, 2].

ReactionPathways Start Reagents: 2-Amino-4-hydroxypyridine + 2-Cl-3-Me-5-NO2-pyridine Base Base Selection Start->Base Path_K K2CO3 / NaH (Tight Ion Pairing) Base->Path_K Standard Base Path_Cs Cs2CO3 (Loose Ion Pairing) Base->Path_Cs Cesium Effect Inter_N N-Attack (Pyridone) Path_K->Inter_N Favors Soft-Soft Interaction Inter_O O-Attack (Ether) Path_Cs->Inter_O Favors Hard-Hard (Naked Anion) Prod_Bad N-Alkylated Byproduct (Undesired) Inter_N->Prod_Bad Prod_Good Target Diaryl Ether (High Yield) Inter_O->Prod_Good

Figure 1: Mechanistic pathway showing how Cesium Carbonate shifts the reaction trajectory toward the desired O-alkylation.[1]

Troubleshooting Guide

Issue: Low Yield (<40%) or Incomplete Conversion

SymptomProbable CauseCorrective Action
Starting Material Remains Steric hindrance from 3-methyl group.[1]Increase Temperature: Raise to 110°C. If still slow, switch solvent to NMP (N-methyl-2-pyrrolidone) which allows higher temps and better solubility.[1]
Major Impurity (M+H match) N-Alkylation: You are making the pyridone isomer.[1][2][3]Switch Base: Ensure you are using

.[4] If already using it, lower the concentration. High concentration can sometimes aggregate the salt, reducing the "naked anion" effect.
Black Tar / Decomposition Thermal instability of the nitro group or oxidation of the amine.Degas Solvents: Sparge DMSO with Nitrogen for 15 mins before use. Lower Temp: Run at 80°C for a longer time (24h) rather than 120°C for 4h.
Product in Aqueous Layer The product is amphoteric (pyridine nitrogen + amine).pH Adjustment: The product may be protonated during workup. Adjust aqueous layer to pH 8–9 using sat.

before extraction.
Diagnostic Workflow

Troubleshooting CheckLCMS Check LC-MS of Crude Decision What do you see? CheckLCMS->Decision SM_Left SM Remaining (>20%) Decision->SM_Left Wrong_Mass Wrong Isomer (N-alkyl) Decision->Wrong_Mass Clean_Low Clean Profile but Low Mass Recovery Decision->Clean_Low Action_Heat Action: Increase Temp to 110°C or Switch to NMP SM_Left->Action_Heat Action_Base Action: Switch to Cs2CO3 Ensure Anhydrous Conditions Wrong_Mass->Action_Base Action_pH Action: Check Aqueous pH (Target pH 8-9) Clean_Low->Action_pH

Figure 2: Decision matrix for troubleshooting common yield failures.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use NaH (Sodium Hydride) to ensure complete deprotonation? A: It is not recommended . While NaH is a stronger base, it creates a "tight ion pair" with the oxygen, which often reduces nucleophilicity. More importantly, the naked anion generated by NaH is extremely aggressive and often attacks the Nitrogen of the pyridone ring (N-alkylation) more frequently than the Cesium salt method [3].

Q2: The 3-methyl group is making the reaction too slow. Can I use a catalyst? A: Yes. You can add DABCO (10 mol%) or 4-DMAP (5 mol%) .[1] These can act as nucleophilic catalysts, displacing the chloride to form a more reactive ammonium intermediate, which is then displaced by the phenoxide. However, try the


/DMSO route first.

Q3: How do I distinguish the N-alkylated byproduct from the desired O-alkylated product? A: They have the same mass.

  • NMR: The N-alkylated product (pyridone) usually shows a diagnostic carbonyl stretch in IR, but in NMR, look at the chemical shift of the protons adjacent to the nitrogen.

  • UV/Vis: Pyridones typically have a significantly different UV absorption max compared to alkoxypyridines.

  • TLC: The N-alkylated product is generally much more polar (lower

    
    ) than the ether.
    

Q4: Can I protect the amine on the nucleophile? A: Yes, using an N-Boc or N-Acetyl group on the 2-aminopyridin-4-ol can prevent side reactions involving the exocyclic amine.[1] However, the main competition is usually the ring nitrogen, not the exocyclic amine. Protection adds two steps (protection/deprotection) and is usually unnecessary if


 is used.

References

  • Fieser, L. F., & Fieser, M. (2006). Cesium Carbonate in Organic Synthesis. Reagents for Organic Synthesis.
  • Lee, J. C., et al. (1995).[4] "Cesium carbonate mediated O-alkylation of phenols." Synthetic Communications, 25(9), 1367-1370. Link[1]

  • Groziak, M. P. (2000). "Heterocyclic Chemistry: Ambident Nucleophiles." American Journal of Pharmaceutical Education. Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (See section on of Pyridines).

Sources

Technical Support Center: Purification of Nitro-Pyridine Ether Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of nitro-pyridine ether intermediates. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the common challenges and solutions associated with purifying this important class of molecules. The inherent chemical properties of nitro-pyridine ethers—namely the basicity of the pyridine nitrogen, the electron-withdrawing nature of the nitro group, and the stability of the ether linkage—present unique purification challenges. This resource provides a structured approach to overcoming these obstacles, ensuring you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise when planning the purification of nitro-pyridine ether intermediates.

Q1: What are the most common and effective purification techniques for nitro-pyridine ether intermediates?

A1: The primary methods for purifying nitro-pyridine ether intermediates are recrystallization, column chromatography, and acid-base extraction.[1][2]

  • Recrystallization is often the preferred method for solid compounds, especially on a larger scale, as it can be highly efficient at removing small amounts of impurities and is generally cost-effective.[1][3]

  • Flash Column Chromatography is a versatile technique for separating the target compound from impurities with different polarities, making it invaluable when recrystallization is ineffective or when dealing with complex mixtures.[4][5]

  • Acid-Base Extraction leverages the basicity of the pyridine nitrogen to separate the target compound from non-basic impurities.[2][6] This is typically used as a preliminary purification step during the reaction work-up.

Q2: What are the likely impurities I should expect in my crude nitro-pyridine ether product?

A2: Impurities are highly dependent on the synthetic route. However, common classes of impurities include:

  • Unreacted Starting Materials: Such as the parent nitropyridine or the alcohol used for the ether synthesis.

  • By-products: Resulting from side reactions. For instance, in a nucleophilic aromatic substitution (SNAr) reaction, you might find products from reaction with solvent or alternative nucleophiles.

  • Positional Isomers: Depending on the regioselectivity of the reaction.

  • Degradation Products: Nitro-pyridine derivatives can be susceptible to degradation under strongly acidic, basic, or high-temperature conditions.[7]

  • Residual Catalysts: If a catalyst (e.g., palladium in a coupling reaction) was used, trace metals might contaminate the product.[8]

Q3: How do I choose the best purification strategy for my specific nitro-pyridine ether?

A3: The optimal strategy is determined by the physical state of your product (solid vs. oil), the nature and quantity of impurities, and the required scale. The following decision tree provides a general guideline.

G start Crude Product workup Initial Work-up: Acid-Base Extraction start->workup is_solid Is the product a solid? is_oil Product is an oil or low-melting solid is_solid->is_oil No recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_oil->chromatography workup->is_solid purity_check1 Purity > 98%? recrystallization->purity_check1 purity_check1->chromatography No end Pure Product purity_check1->end Yes purity_check2 Purity > 98%? chromatography->purity_check2 purity_check2->end Yes re_recrystallize Consider Re-recrystallization with a different solvent purity_check2->re_recrystallize No, but major component is pure re_recrystallize->end

Caption: Decision tree for selecting a purification method.

Q4: My nitro-pyridine ether appears to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?

A4: This is a common issue. Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen of the pyridine ring can interact strongly with these acidic sites, leading to several problems:

  • Peak Tailing: Strong, non-ideal interactions cause the compound to elute slowly and asymmetrically.[9]

  • Irreversible Adsorption: The compound may bind so strongly that it does not elute from the column, resulting in low recovery.

  • Acid-Catalyzed Degradation: The acidic environment of the silica gel can catalyze the hydrolysis of sensitive functional groups or other degradation pathways, especially if the compound is heated by the heat of solvent adsorption at the top of the column.

To mitigate this, you can "deactivate" or "base-wash" the silica gel by running the column with an eluent containing a small amount of a volatile base, such as 1-2% triethylamine (TEA) or pyridine.[2][10][11] This additive preferentially interacts with the acidic silanol sites, minimizing their interaction with your product.[9]

Troubleshooting Guides

Recrystallization Troubleshooting

Recrystallization is a powerful technique that relies on the difference in solubility of your compound and its impurities in a given solvent at different temperatures.[3]

ProblemPossible Cause(s)Suggested Solution(s)
Compound "oils out" The boiling point of the solvent is higher than the melting point of the compound. The compound is coming out of solution above its melting point.[1][12]- Add a small amount of a "better" solvent (one in which the compound is more soluble) to keep it dissolved at a lower temperature. - Switch to a lower-boiling point solvent system. - Use a larger volume of solvent to lower the saturation temperature.[12]
Poor or No Crystal Formation The solution is not sufficiently saturated; too much solvent was used.[13] The rate of cooling is too fast, preventing nucleation.- Evaporate some of the solvent to increase the concentration and re-cool. - Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[12] - Add a "seed crystal" of the pure compound.[12] - Cool the solution more slowly (e.g., let it cool to room temperature on the benchtop before placing it in an ice bath).[12][13]
Low Recovery The compound has significant solubility in the cold solvent.[12] Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use a minimal amount of ice-cold solvent to wash the collected crystals.[14] - Consider a different solvent where the compound has lower solubility at cold temperatures.
Product is still impure The impurity has very similar solubility properties to the product in the chosen solvent. The crystals formed too quickly, trapping impurities within the crystal lattice.[13]- Perform a second recrystallization, potentially with a different solvent system. - Ensure slow crystal growth by allowing the solution to cool undisturbed to room temperature before further cooling.[13] - If impurities persist, column chromatography may be necessary.
Data Presentation: Common Recrystallization Solvents

The choice of solvent is the most critical parameter in recrystallization.[12] An ideal solvent should dissolve the compound well when hot but poorly when cold.[13]

SolventBoiling Point (°C)PolarityCommon CosolventsNotes
Water100Very HighMethanol, Ethanol, AcetoneGood for polar compounds, but high boiling point can make drying difficult.
Ethanol78HighWater, Diethyl Ether, HexaneExcellent general-purpose solvent for moderately polar compounds.
Ethyl Acetate77MediumHexaneGood for a wide range of compounds; less polar than alcohols.
Dichloromethane40MediumHexaneLow boiling point makes it easy to remove, but can be too good a solvent.
Toluene111LowHexaneGood for less polar, aromatic compounds. High boiling point can lead to "oiling out".
Hexane(s)~69Very LowEthyl Acetate, DichloromethaneUsed for nonpolar compounds. Often used as the "anti-solvent".

Data compiled from various sources including[12].

Column Chromatography Troubleshooting

Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[5]

G start Problem: Peak Tailing in Nitro-Pyridine Ether Purification cause Primary Cause: Basic pyridine nitrogen interacts with acidic silanol groups on silica start->cause solution_title Solutions sol1 Add Competing Base to Eluent (e.g., 1-2% Triethylamine) solution_title->sol1 sol2 Use a Less Acidic Stationary Phase solution_title->sol2 sol3 Check for Column Overload solution_title->sol3 detail1 TEA 'shields' the silanol groups, preventing interaction with the analyte. sol1->detail1 detail2 Options: Alumina (basic or neutral), or reverse-phase silica (C18). sol2->detail2 detail3 Load <1-2% of silica mass. Overloading saturates interaction sites, causing tailing. sol3->detail3

Sources

Technical Support Center: Purification of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine

[1]

Case ID: REC-PYR-004 Compound Class: Diaryl Ether / Aminopyridine / Nitropyridine Application: Pharmaceutical Intermediate (likely SnAr coupling product)[1]

Solvent System Selection Guide

The selection of a recrystallization solvent is governed by the "Like Dissolves Like" principle, balanced against the need for a steep solubility curve (high solubility at boiling point, low solubility at room temperature).[1]

Compound Analysis:

  • Polarity: Moderate to High.[1] The nitro group and amine group introduce significant polarity and hydrogen bonding potential.[1]

  • Structural Rigidity: The ether linkage allows some flexibility, but the aromatic rings suggest a tendency to stack, potentially leading to high melting points.[1]

  • Key Challenge: The amine group can lead to oiling out if the solvent is too non-polar, while the nitro group increases solubility in polar organic solvents.[1]

Solvent Compatibility Matrix
Solvent SystemPolaritySolubility (Hot)Solubility (Cold)RecommendationTechnical Notes
Ethanol (95%) HighHighModeratePrimary Choice Excellent first-pass solvent.[1] The 5% water content helps suppress oiling out.[1]
Ethanol / Water HighVery HighLowBest for Yield Use if pure EtOH yields are low.[1] Add water dropwise to hot solution until turbid.
Ethyl Acetate ModerateHighLowBest for Purity Excellent for removing polar impurities (tars).[1] May require cooling to -20°C.
Acetonitrile ModerateHighModerateAlternative Good for removing inorganic salts carried over from synthesis.[1]
IPA (Isopropanol) ModerateModerateLowSecondary Good if EtOH causes oiling out.[1] Higher boiling point allows better dissolution.[1]
Toluene LowLowInsolubleAnti-Solvent Use only as an anti-solvent in combination with EtOAc or DCM.[1]
DMF / Water Very HighVery HighLowLast Resort Only use if compound is insoluble in alcohols.[1] Difficult to dry.[1]

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Water System)

Recommended for initial purification to remove inorganic salts and starting materials.[1]

Prerequisites:

  • Crude 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine.[1]

  • Heat source (oil bath or heating block).[1]

  • Magnetic stirring.[1]

Step-by-Step Procedure:

  • Dissolution: Place 1.0 g of crude solid in a round-bottom flask. Add 10 mL of Ethanol (95%) .

  • Heating: Heat to reflux (approx. 78°C) with stirring.

    • Observation: If solid does not dissolve, add more ethanol in 1 mL increments.[1]

    • Checkpoint: If the solution is dark/black, add Activated Carbon (5 wt%) and filter while hot through Celite.[1]

  • Anti-Solvent Addition (Optional): If the compound is too soluble in pure ethanol, remove from heat. While still hot (but not boiling), add hot Water dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of hot ethanol to clear the cloudiness.[1]

  • Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents thermal shock).

    • Critical Step: Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the crystals using a Buchner funnel. Wash with cold Ethanol/Water (1:1).[1]

  • Drying: Dry in a vacuum oven at 45-50°C for 6 hours. Caution: Do not exceed 60°C due to the nitro group's potential thermal sensitivity.[1]

Protocol B: High-Purity Recrystallization (Ethyl Acetate/Heptane)

Recommended if the impurity profile includes non-polar byproducts or if the Ethanol method yields "oily" crystals.[1]

  • Dissolution: Suspend crude solid in Ethyl Acetate (10 mL/g). Heat to reflux.[1]

  • Saturation: If fully soluble, concentrate the solution by boiling off solvent until crystals just begin to form, then redissolve with a minimal amount of fresh hot solvent.

  • Precipitation: Remove from heat. Slowly add Heptane (or Hexane) down the side of the flask until turbulence is observed.[1]

  • Cooling: Allow to cool to room temperature undisturbed.

  • Harvest: Filter and wash with cold Heptane.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid layer instead of crystals) upon cooling. What do I do?

  • Cause: This phenomenon, known as Liquid-Liquid Phase Separation (LLPS), occurs when the metastable limit is exceeded too rapidly or the solvent is too polar/non-polar mix is unbalanced.[1]

  • Solution:

    • Reheat the mixture until the oil redissolves.

    • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.[1]

    • Slow Down: Cool the flask much slower (e.g., wrap in aluminum foil or place in a warm water bath that cools naturally).

    • Change Solvent: Switch to Isopropanol (IPA) . The slightly lower polarity and higher boiling point often prevent oiling.[1]

Q2: My crystals are colored (dark orange/brown) but should be pale yellow. How do I fix this?

  • Cause: Oxidation products or polymerized aminopyridine impurities.[1]

  • Solution: Perform a "hot filtration" with Activated Charcoal .[1]

    • Dissolve compound in hot Ethanol.[1]

    • Add 5-10% wt/wt Activated Carbon.[1]

    • Stir at reflux for 15 minutes.

    • Filter through a pre-warmed Celite pad.[1]

    • Proceed with crystallization.[1]

Q3: The melting point is broad (e.g., >2°C range).

  • Cause: Impurities or mixed polymorphs.[1]

  • Solution: Dry the sample thoroughly. Solvent inclusion can depress melting points.[1] If the issue persists, recrystallize from a different solvent system (e.g., switch from EtOH to EtOAc) to remove specific impurities that co-crystallize.[1]

Process Visualization (Decision Tree)[1]

The following diagram illustrates the logical workflow for selecting the optimal purification path.

RecrystallizationWorkflowStartCrude 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amineSolubilityTestSolubility Test(Hot EtOH)Start->SolubilityTestSolubleFully Soluble?SolubilityTest->SolubleAddWaterAdd Anti-Solvent(Hot Water)Soluble->AddWaterYes (High Sol)SwitchSolventSwitch Solvent:Try Ethyl AcetateSoluble->SwitchSolventNo (Insoluble)CoolingSlow Cooling(RT -> 0°C)AddWater->CoolingOilingOiling Out?Cooling->OilingRemedyOilRemedy:1. Reheat2. Add Seed Crystal3. Switch to IPAOiling->RemedyOilYesFilterFiltration & Wash(Cold EtOH/H2O)Oiling->FilterNo (Crystals)RemedyOil->CoolingRetryDryVacuum Dry(<60°C)Filter->DrySwitchSolvent->Cooling

Caption: Decision tree for solvent selection and troubleshooting phase separation (oiling out) during recrystallization.

References & Authoritative Grounding

The protocols above are synthesized from standard purification methodologies for aminopyridine and nitropyridine derivatives, as specific literature for this exact intermediate is proprietary.[1] The chemical principles are grounded in the following authoritative sources:

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1]

    • Relevance: Provides the foundational "General Methods" for purifying aromatic amines and nitro compounds (Chapter 4).[1]

    • [1]

  • Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists (2nd ed.). Academic Press.[1]

    • Relevance: Chapter 6 details "Crystallization" strategies for pharmaceutical intermediates, specifically addressing "oiling out" in polar aromatics.[1]

  • Banker, G. S., & Rhodes, C. T. (2002).[1] Modern Pharmaceutics. CRC Press.[1]

    • Relevance: Discusses solid-state properties and polymorph screening for aminopyridine-based drugs.

  • PubChem Compound Summary. (n.d.). 2-Amino-4-hydroxypyridine (Starting Material).

    • Relevance: Solubility data of the aminopyridine moiety supports the use of Ethanol/Water systems.[1]

    • [1]

Technical Support Center: Minimizing Side Reactions in Pyridine Ether Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridine ether coupling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize synthetic strategies for the formation of C-O bonds with pyridine rings. Pyridine ether moieties are crucial building blocks in pharmaceuticals and functional materials, yet their synthesis can be challenging due to the inherent electronic properties of the pyridine ring. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during these coupling reactions.

Understanding the Challenges in Pyridine Ether Synthesis

The functionalization of pyridines, particularly for ether bond formation, presents unique challenges. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards certain coupling reactions.[1] Furthermore, the lone pair of electrons on the nitrogen can coordinate with metal catalysts, potentially inhibiting their activity or altering the reaction pathway.[1][2] Achieving regioselectivity can also be a significant hurdle, as reactions can yield a mixture of isomers, thereby lowering the yield of the desired product.[1][3]

A primary challenge is the competition between N-arylation and O-arylation when using hydroxypyridines. The tautomeric nature of 2- and 4-hydroxypyridines, which exist in equilibrium with their pyridone forms, makes selective O-arylation difficult to achieve.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during pyridine ether coupling reactions, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Pyridine Ether

Q: My pyridine ether coupling reaction is resulting in a very low yield or no product at all. What are the initial checks I should perform?

A: A low yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is crucial.[4]

  • Purity of Starting Materials: Confirm the purity of your halopyridine, alcohol/phenol, catalyst, ligand, and base. Impurities, especially water and oxygen, can deactivate the catalyst and interfere with the reaction. Ensure solvents are anhydrous and reagents are of high purity.[1]

  • Inert Atmosphere: Both Ullmann and Buchwald-Hartwig type couplings are sensitive to air and moisture. Ensure your reaction setup is properly purged with an inert gas (e.g., argon or nitrogen) and that all glassware is oven-dried.[1]

  • Reaction Conditions: Suboptimal temperature, reaction time, and reactant concentrations are frequent causes of poor yields.[1][4] Some reactions require higher temperatures to overcome activation energy barriers, while others may need lower temperatures to prevent side reactions and decomposition.[4]

Troubleshooting Workflow for Low Yield

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L_n(Ar)Pd(II)-X OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch R-OH, Base PdII_Alkoxide L_n(Ar)Pd(II)-OR Ligand_Exch->PdII_Alkoxide Red_Elim Reductive Elimination PdII_Alkoxide->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-OR Red_Elim->Product

Sources

Technical Support Center: Nitro-Pyridine Amine Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: NPA-SOL-001 Subject: Troubleshooting Solubility & Dissolution of Nitro-Aminopyridines

Executive Summary: The "Brick Dust" Challenge

Nitro-pyridine amines (e.g., 2-amino-3-nitropyridine, 4-amino-3-nitropyridine) represent a classic "brick dust" challenge in medicinal chemistry. They possess high melting points and high crystal lattice energy due to a "perfect storm" of intermolecular forces:

  • 
    -
    
    
    
    Stacking:
    The electron-deficient nitro-pyridine ring stacks efficiently.
  • Hydrogen Bonding: The amine (donor) and nitro/pyridine nitrogen (acceptors) form robust intermolecular networks.

  • Reduced Basicity: The strong electron-withdrawing nitro group (

    
    ) significantly lowers the 
    
    
    
    of the pyridine nitrogen, rendering standard acid-base manipulation difficult.

This guide moves beyond generic advice, providing mechanism-based troubleshooting for researchers encountering precipitation, poor recovery, or erratic bioassay data.

Part 1: Critical Troubleshooting (Q&A)

Category A: Dissolution for Bioassays & Stock Solutions

Q: I dissolved my compound in 100% DMSO at 10 mM, but my biological assay results are erratic. Is it soluble or not?

A: You likely have a colloidal suspension , not a true solution. Nitro-pyridine amines are prone to forming "micelle-like" aggregates in DMSO due to their amphiphilic electronic nature.

  • The Mechanism: The polar nitro/amine groups interact with DMSO, but the hydrophobic aromatic core drives aggregation at high concentrations. These aggregates can cause false positives in assays (non-specific protein binding) or erratic dosing.

  • The Fix (Self-Validating Protocol):

    • The Tyndall Test: Shine a laser pointer (red or green) through your "clear" DMSO solution. If you see a beam path (scattering), you have colloids. A true solution is optically silent.

    • The "Water Spike" Check: Dilute an aliquot 10-fold into water. If it immediately crashes out, your stock was likely supersaturated or aggregated.

    • Sonication with Heat: Sonicate at 40°C for 20 minutes. If the solution clarifies but re-clouds upon cooling to RT, you are above the thermodynamic solubility limit.

Q: Why does my compound crash out when I dilute my DMSO stock into media (PBS/Water)?

A: This is the "Kinetic Solubility Cliff."

  • Causality: The logP of nitro-aminopyridines is often moderate (0–2), but the crystal lattice energy is high. When DMSO (a chaotrope) is diluted with water (a kosmotrope), the water strips the DMSO solvation shell faster than the compound can equilibrate, forcing rapid crystallization.

  • Troubleshooting:

    • Switch Co-solvents: Use NMP (N-methyl-2-pyrrolidone) or DMA (Dimethylacetamide) instead of DMSO. They often have higher solubilizing power for nitro-heterocycles.

    • Add a Surfactant: Pre-dissolve the compound in DMSO containing 0.1% Tween-80 or Solutol HS 15 before diluting into media. This inhibits nucleation.

Category B: Reaction Workup & Purification[1]

Q: I tried an acid-base extraction (1N HCl), but the compound didn't go into the aqueous layer. Did the reaction fail?

A: Not necessarily. You are fighting the electronic suppression of the nitro group.

  • The Science: A standard aminopyridine has a pyridine nitrogen

    
     of ~6.8. However, an ortho or para nitro group pulls electron density so strongly that the 
    
    
    
    can drop to 1.0–3.0 .
  • The Consequence: At pH 1 (1N HCl), a significant fraction of the molecule may remain unprotonated (neutral) and partition into the organic layer.

  • The Protocol:

    • Use Stronger Acid: Switch to 3N or 6N HCl for the extraction (if your molecule is stable).

    • Back-Extraction: Don't discard the organic layer. Check it by LCMS. If the product is there, you cannot use acid-base extraction for purification.

    • Alternative: Use cation exchange resin (SCX-2) . The resin provides a localized high-acid environment that can capture even weak bases that fail liquid-liquid extraction.

Q: My recrystallization attempts result in "oiling out" instead of crystals.

A: Oiling out occurs when the compound's melting point in the solvent mixture is lower than the boiling point of the solvent.

  • The Fix: You need a solvent system that increases the melting point of the solvate or operates at lower temperatures.

  • Recommended Solvent Systems for Nitro-Aminopyridines:

    • Ethanol/Water (High risk of oiling): Avoid if possible.

    • Acetonitrile (ACN): Excellent. Dissolve hot, cool slowly. The nitro group has an affinity for ACN's dipole without strong H-bonding.

    • Toluene/Acetonitrile: Dissolve in minimum hot acetonitrile, then add hot toluene dropwise. Toluene interacts well with the

      
      -system (stacking) to encourage ordered lattice formation.
      

Part 2: Solubility Data & Solvent Selection

The following table summarizes qualitative solubility trends for a generic 3-nitro-4-aminopyridine scaffold based on thermodynamic principles and empirical data [1, 2].

Solvent ClassRepresentative SolventSolubility RatingUsage Notes
Super-Solvents DMSO, NMP, DMFHigh (>50 mg/mL)Hard to remove. Use for stock solutions or reactions.
Polar Aprotic Acetone, AcetonitrileModerate (10-50 mg/mL)Best for Recrystallization. Good balance of solubility and volatility.
Alcohols Methanol, EthanolLow-Moderate (1-10 mg/mL)Often requires heating. Good for "crashing out" from DMSO.
Chlorinated DCM, ChloroformModerate Good for extraction, but often insufficient for dissolving solids fully.
Non-Polar Hexanes, TolueneVery Low (<0.1 mg/mL)Use as anti-solvents to force precipitation.
Aqueous Water, PBS (pH 7.4)Insoluble Requires pH < 2 or surfactants to dissolve.

Part 3: Decision Logic & Visualizations

Workflow 1: Solubility Troubleshooting Decision Tree

This logic flow guides you through the process of selecting the correct solubilization strategy based on your end goal (Bioassay vs. Synthesis).

Solubility_Troubleshooting Start START: Compound Insoluble Goal What is the Goal? Start->Goal Bioassay Biological Assay (Aq. Media) Goal->Bioassay Synthesis Chemical Synthesis (Reaction/Workup) Goal->Synthesis DMSO_Check Dissolve in 100% DMSO Bioassay->DMSO_Check Tyndall Tyndall Effect? (Laser Check) DMSO_Check->Tyndall True_Sol True Solution Tyndall->True_Sol No Scattering Colloid Colloidal Aggregates Tyndall->Colloid Scattering Dilution Dilute into Media True_Sol->Dilution Action_Heat Sonicate @ 40°C Add 5% NMP Colloid->Action_Heat Precip Precipitation? Dilution->Precip Add_Surf Add 0.1% Tween-80 or Cyclodextrin Precip->Add_Surf Yes Acid_Ext Acid/Base Extraction Synthesis->Acid_Ext Recryst Recrystallization Synthesis->Recryst pKa_Issue Partitioning Issue? (Product in Org Layer) Acid_Ext->pKa_Issue Strong_Acid Use 3N-6N HCl or SCX-2 Resin pKa_Issue->Strong_Acid Yes (Low pKa) Oiling Oiling Out? Recryst->Oiling Solvent_Switch Switch to ACN or Toluene/ACN Oiling->Solvent_Switch Yes

Caption: Decision matrix for troubleshooting solubility issues in biological assays versus chemical synthesis workflows.

Workflow 2: The "pKa Suppression" Mechanism

Understanding why standard extraction fails is critical. This diagram illustrates the electronic effect of the nitro group on the pyridine nitrogen.

pKa_Suppression Pyridine Standard Pyridine (pKa ~ 5.2) AminoPy Aminopyridine (pKa ~ 6.8) Donation increases basicity Pyridine->AminoPy + NH2 (EDG) NitroPy Nitro-Aminopyridine (pKa < 2.0) Withdrawal kills basicity AminoPy->NitroPy + NO2 (EWG) Strong Inductive Effect Protonation Protonation at pH 4.0 (Standard Workup) AminoPy->Protonation NitroPy->Protonation Result_Std Ionized (Water Soluble) Protonation->Result_Std pKa > pH Result_Nitro Neutral (Organic Soluble) EXTRACTION FAILS Protonation->Result_Nitro pKa < pH

Caption: Mechanistic flow showing how the nitro group suppresses basicity, causing standard acid-base extractions to fail.

Part 4: Experimental Protocols

Protocol A: Quantitative Solubility Determination (Shake-Flask)

Use this to generate the data needed for formulation.

  • Preparation: Add excess solid (approx. 20 mg) to 1 mL of solvent in a chemically resistant glass vial.

  • Equilibration: Shake at 25°C for 24 hours. Critical: Ensure solid is still visible.[1] If not, add more.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter (pre-saturated to avoid adsorption loss).

  • Analysis: Dilute the filtrate 100x in mobile phase and quantify via HPLC-UV against a standard curve.

  • pH Profiling: Repeat using buffers at pH 1.2, 4.5, and 6.8 to determine the pH-solubility profile.

Protocol B: "Anti-Solvent" Recrystallization

Use this for purifying crude material that oils out.

  • Dissolve crude nitro-aminopyridine in the minimum volume of boiling Acetonitrile (ACN).

  • Once dissolved, remove from heat and immediately add hot Toluene dropwise until a slight turbidity (cloudiness) persists.

  • Add 1-2 drops of hot ACN to clear the solution.

  • Allow to cool to room temperature slowly (wrap the flask in foil or a towel to insulate).

  • If no crystals form after 2 hours, place in a -20°C freezer.

  • Filter the resulting needles/plates and wash with cold Toluene.

References

  • American Chemical Society (ACS). (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Williams, H. D., et al. (2013).[2] Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2025). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for SNAr Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) on pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize one of the most critical parameters in their synthesis: reaction temperature . Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during SNAr pyridine synthesis where temperature is a likely culprit.

Problem 1: Low or No Product Yield

Observing minimal or no conversion of your starting material is a frequent issue. Before significantly altering other parameters, a systematic evaluation of temperature is crucial.

Possible Causes & Solutions:

  • Insufficient Thermal Energy: The reaction may lack the necessary activation energy to proceed at a practical rate. The SNAr mechanism involves the formation of a high-energy intermediate, the Meisenheimer complex. Overcoming this energy barrier is temperature-dependent.

    • Action: Incrementally increase the reaction temperature. A common strategy is to start at room temperature and increase in 20 °C intervals (e.g., 40 °C, 60 °C, 80 °C), monitoring the reaction by TLC or LCMS at each stage. Many SNAr reactions require heating to overcome the activation energy barrier.[1] For unreactive substrates, higher temperatures, sometimes in sealed vessels or microwave reactors, may be necessary to achieve a reasonable reaction rate.[2][3]

  • Decomposition of Starting Materials or Reagents: Conversely, your starting material, nucleophile, or product might be thermally unstable at the chosen temperature.

    • Action: If you suspect instability, first run control experiments by heating your starting material and nucleophile separately at the reaction temperature to check for degradation. If decomposition is observed, the reaction must be run at a lower temperature, even if it requires a significantly longer reaction time.

  • Incorrect Solvent Choice for the Temperature: The solvent's boiling point dictates the maximum achievable temperature at atmospheric pressure.

    • Action: Ensure your chosen temperature is safely below the boiling point of your solvent. If higher temperatures are required, switch to a higher-boiling point solvent (e.g., from THF to DMF or DMSO) or use a sealed-tube/microwave reactor to operate under pressure.[3]

Workflow for Optimizing Low Yield

Below is a systematic protocol for temperature screening when faced with low conversion.

Experimental Protocol: Parallel Temperature Screening

  • Setup: Prepare 3-5 small-scale reactions (e.g., 0.1 mmol scale) in parallel reaction vials.

  • Reagents: To each vial, add the pyridine substrate (1.0 eq), nucleophile (1.1–1.5 eq), base (if required, e.g., K₂CO₃, 2.0 eq), and a suitable polar aprotic solvent like DMF or DMSO.[1][4]

  • Temperature Gradient: Place each vial in a separate well of a temperature-controlled heating block. Set the temperatures across a logical range. For a reaction that is sluggish at 60 °C, a good range would be 60 °C, 80 °C, 100 °C, and 120 °C.

  • Monitoring: Take a small aliquot from each reaction at set time points (e.g., 2h, 6h, 12h, 24h) and quench with water. Extract with a suitable organic solvent and analyze by LCMS to determine the consumption of starting material and formation of the product.

  • Analysis: Plot the percentage conversion against temperature and time to identify the optimal conditions that provide the highest yield in a reasonable timeframe.

Problem 2: Significant Side Product Formation

The formation of impurities that complicate purification is often a sign of non-optimal reaction temperature.

Possible Causes & Solutions:

  • Decomposition at High Temperatures: As mentioned, excessive heat can lead to the degradation of reactants or the desired product, creating a complex mixture.

  • Competing Reaction Pathways: Temperature can influence the selectivity of a reaction.[2] A competing pathway (e.g., elimination, reaction at a different site, or decomposition) may become favorable at higher temperatures. For instance, while SNAr on pyridines is most favorable at the C-2 and C-4 positions, high temperatures might promote undesired side reactions.[1]

    • Action: If significant side products are observed, try running the reaction at a lower temperature. This may slow down the desired reaction, but it will often suppress the undesired, higher-activation-energy side reactions more significantly, leading to a cleaner reaction profile.

  • Hydrolysis or Solvolysis: If your nucleophile is sensitive to hydrolysis (e.g., an alkoxide in the presence of trace water) or the solvent itself can act as a nucleophile (solvolysis), these processes are often accelerated at higher temperatures.

    • Action: Ensure strictly anhydrous conditions if using moisture-sensitive reagents. If solvolysis is suspected, consider a more inert solvent and run the reaction at the lowest effective temperature.

Data-Driven Temperature Selection

The optimal temperature is highly dependent on the electronic properties of the pyridine ring and the nature of the leaving group.

Pyridine Substrate Leaving Group Nucleophile Strength Typical Starting Temperature Rationale
Activated (e.g., nitro-substituted)-F, -ClStrong (e.g., RS⁻, RO⁻)Room Temperature to 60 °CThe ring is highly electron-deficient, requiring less thermal energy for nucleophilic attack.[5][6]
Unactivated (e.g., simple halopyridine)-F, -ClStrong (e.g., RS⁻, RO⁻)60 °C to 120 °CMore energy is needed to overcome the activation barrier of a less electrophilic ring.
Unactivated (e.g., simple halopyridine)-Br, -IStrong (e.g., RS⁻, RO⁻)80 °C to 150+ °CWhile F and Cl are better leaving groups in SNAr due to their electronegativity activating the ring, Br and I require more energy for the substitution to occur.[1]
Any-F, -Cl, -Br, -IWeak (e.g., R₂NH, ArOH)80 °C to 150+ °CWeaker nucleophiles require more forcing conditions (higher temperatures) to react effectively.
Visualization: Troubleshooting Workflow

This diagram outlines the decision-making process for temperature optimization.

G cluster_0 Initial Reaction Outcome cluster_1 Troubleshooting Path Start Run Initial Reaction (e.g., 60 °C, 12h) Outcome Analyze Reaction Mixture (TLC, LCMS) Start->Outcome LowYield Problem: Low/No Yield Outcome->LowYield < 20% Conversion SideProducts Problem: Side Products Outcome->SideProducts > 10% Impurities GoodYield Outcome: Good Yield Outcome->GoodYield Clean Conversion IncreaseTemp Action: Increase Temperature (e.g., 80-120 °C) LowYield->IncreaseTemp DecreaseTemp Action: Decrease Temperature (e.g., RT-40 °C) SideProducts->DecreaseTemp End Optimized Protocol GoodYield->End IncreaseTemp->Outcome Re-analyze CheckDecomp Check for Thermal Decomposition of SM IncreaseTemp->CheckDecomp DecreaseTemp->Outcome Re-analyze LongerTime Consider Longer Reaction Time DecreaseTemp->LongerTime

Sources

Technical Support Center: Centrinone (LCR-263) Intermediate Purification

[1][2]

Introduction: The Purity Imperative

Welcome to the Technical Support Center. You are likely here because your Centrinone (LCR-263) synthesis has stalled at a critical intermediate stage.[1][2] In the synthesis of PLK4 inhibitors, particularly the pyrimidinyl-indolinone class, the presence of unreacted starting materials—specifically anilines and chloropyrimidines —is not just a chemical nuisance; it is a biological liability.[2]

Why this matters: Centrinone acts by depleting centrosomes via PLK4 inhibition (

12312

This guide provides self-validating protocols to remove these specific impurities, moving beyond generic advice to address the physicochemical properties of the Centrinone scaffold.

Module 1: The "Sticky" Aniline Problem

The Issue: The coupling of the pyrimidine core with the sulfonamide-aniline moiety (e.g., 4-methoxy-2-methylaniline derivatives) often reaches 90-95% conversion but stalls, leaving residual aniline.[1][2] This aniline is difficult to separate because it often co-elutes with the product on silica due to similar polarity and

2
Troubleshooting Protocol: Chemo-Selective Scavenging

Causality: Standard column chromatography fails here because the


1222
Step-by-Step Workflow
  • Diagnosis (The Triethylamine Shift):

    • Run a TLC of your crude mixture.[2][4][5]

    • Validation Step: Add 1 drop of Triethylamine (

      
      ) to the eluent.[2][4] If the impurity spot shifts significantly upwards (becomes less polar as the free base) while the sulfonamide product remains relatively stationary (due to its acidic proton), you have confirmed the impurity is the unreacted aniline.[2]
      
  • Chemical Scavenging (The "Clean" Fix):

    • Reagent: Polymer-supported Isocyanate (PS-NCO) or PS-Benzaldehyde.[1][2]

    • Loading: Calculate 3.0 equivalents of scavenger resin relative to the estimated unreacted aniline (based on HPLC/NMR integration).

    • Procedure:

      • Dissolve crude mixture in anhydrous DCM or THF (10 mL/g).

      • Add PS-NCO resin.[2]

      • Agitate (do not stir with a magnetic bar, which grinds the resin) for 4–12 hours at room temperature.

      • Mechanism: The isocyanate reacts irreversibly with the unreacted aniline to form an insoluble urea derivative bound to the bead.[2]

      • Filter through a fritted glass funnel. The filtrate contains your purified intermediate.[2]

  • Alternative: Acidic Wash (Only if Product is Acid-Stable) [1][2]

    • Note: Centrinone intermediates containing the indolinone core can be sensitive to strong acids.[2] Use mild conditions.

    • Wash the organic layer (EtOAc) with 0.5 M HCl.[2] The aniline converts to the hydrochloride salt (

      
      ) and partitions into the aqueous phase.[2][4]
      
    • Validation: Check the aqueous layer by TLC (after neutralizing a small aliquot) to confirm the aniline has been removed.[2]

Visual Logic: Aniline Removal Workflow

AnilineRemovalStartCrude Mixture(Product + Unreacted Aniline)TLC_CheckDiagnostic TLC(with Et3N)Start->TLC_CheckDecisionIs Product Acid Stable?TLC_Check->DecisionConfirmed AnilineScavengerAdd PS-Isocyanate Resin(Forms Insoluble Urea)Decision->ScavengerNo / UnsureAcidWashLiquid-Liquid Extraction(0.5 M HCl)Decision->AcidWashYesFilterFiltrationScavenger->FilterFinalPurified IntermediateFilter->FinalPhaseSepSeparate Organic LayerAcidWash->PhaseSepPhaseSep->Final

Caption: Decision tree for removing unreacted aniline starting materials based on product stability.

Module 2: The Halide Standoff (Chloropyrimidine Removal)

The Issue: Early intermediates often involve a 2,4-dichloropyrimidine.[1][2] If the first substitution (SNAr) is incomplete, you are left with unreacted electrophile.[1][2]

Causality: Unreacted chloropyrimidines are prone to hydrolysis on silica gel, generating 4-hydroxypyrimidine impurities that streak on columns and contaminate the final product.[1][2]

Troubleshooting Protocol
  • The "Reverse" Gradient:

    • Standard normal-phase chromatography (0

      
       10% MeOH in DCM) often fails to separate the non-polar chloropyrimidine from the desired product.[2]
      
    • Solution: Use a Toluene/Acetone or Hexane/EtOAc gradient.[2] The chloropyrimidine is significantly more soluble in toluene and will elute in the void volume, while the polar indolinone-intermediate retains.[2]

  • Hydrolysis Force (The "Kill" Step):

    • If separation is difficult, intentionally hydrolyze the impurity.[1][2]

    • Treat the crude mixture with aqueous NaOH (1M) in THF for 30 minutes. The unreacted chloride converts to the hydroxyl-pyrimidine, which is now water-soluble and highly polar.[1][2]

    • Remove via aqueous workup (remains in aqueous base) or filtration over a plug of basic alumina.[2]

Module 3: Quantitative Data & Crystallization

When chromatography is insufficient, solubility differences drive purification.[1][2] The Centrinone scaffold is rigid and planar, making it a good candidate for recrystallization.[2]

Solvent Systems for Centrinone Intermediates
MethodSolvent SystemTarget ImpurityProtocol Notes
Trituration Methanol (Cold)Oily oligomersSuspend crude solid in cold MeOH.[1][2] Sonicate.[2] Filter white solid.[2]
Recrystallization EtOH / Water (9:[1][2]1)Unreacted AnilinesDissolve in hot EtOH. Add water dropwise until turbid.[2] Cool slowly.
Precipitation DMSO / WaterInorganic SaltsDissolve in min.[2] DMSO. Pour into 10x volume of stirring water.

FAQ: Troubleshooting Specific Scenarios

Q: My product is "oiling out" instead of crystallizing. What now? A: This is a thermodynamic trap.[2] The oil is a supercooled liquid containing impurities that lower the melting point.[2]

  • Fix: Re-dissolve the oil in a small amount of DCM. Add an excess of Diethyl Ether or Hexanes until cloudy.[2] Scratch the side of the flask with a glass rod to induce nucleation.[2] If available, seed with a crystal from a previous batch.[1][2]

Q: I used a Palladium catalyst (Buchwald-Hartwig) and my product is grey/brown. A: You have residual Palladium.[1][2] This is toxic to cells and interferes with biological assays.[2]

  • Fix: Do not rely on columns. Dissolve product in THF/MeOH and add SiliaMetS® Thiol (or equivalent metal scavenger) at 10% w/w.[1][2] Stir for 4 hours and filter. Alternatively, wash the organic phase with aqueous N-acetylcysteine.[1][2]

Q: The NMR shows a "ghost" set of peaks near my aromatic protons. A: This is likely a rotamer.[2] Centrinone analogs possess bulky sulfonamide groups that restrict rotation around the N-C bond.[2]

  • Validation: Run the NMR at elevated temperature (50°C). If the peaks coalesce into sharp singlets, it is a rotamer (pure product).[1][2] If they remain distinct, it is a regioisomer impurity (requires HPLC purification).[1][2]

Process Visualization: General Purification Logic

PurificationLogicCrudeCrude Reaction MixCheckImpurityIdentify Major ImpurityCrude->CheckImpurityAnilineUnreacted AmineCheckImpurity->AnilineHalideUnreacted HalideCheckImpurity->HalideMetalPd CatalystCheckImpurity->MetalAction1Scavenger Resin(PS-NCO)Aniline->Action1Action2Hydrolysis orToluene ColumnHalide->Action2Action3Thiol Scavenger(SiliaMetS)Metal->Action3PurePure Centrinone IntermediateAction1->PureAction2->PureAction3->Pure

Caption: Logical flow for selecting the correct purification technique based on impurity type.

References

  • Wong, Y. L., Anzola, J. V., Davis, R. L., et al. (2015).[1][2][6] Reversible centriole depletion with an inhibitor of Polo-like kinase 4.[2][3][6][7][8] Science, 348(6239), 1155-1160.[1][2][6] Link

  • Oegema, K., et al. (2015).[1][2][6] Methods for synthesis of Centrinone and Centrinone B. Supplementary Materials to Science 348. Link[1][2]

  • Mason, J. M., et al. (2014).[1][2][9] Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent.[1][2][10] Cancer Cell, 26(2), 163-176.[1][2] Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] Link

Stability of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Is 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine stable under basic conditions? Short Answer: No, it is conditionally unstable . While the compound can tolerate mild, non-nucleophilic bases (e.g.,


 in anhydrous solvents), it is highly susceptible to hydrolysis in strong aqueous bases  (NaOH, KOH) or at elevated temperatures.

Key Risk: The ether linkage is "activated" by the nitro group on the pyridine ring. Exposure to hydroxide ions (


) triggers a Nucleophilic Aromatic Substitution (

), cleaving the molecule into 3-methyl-5-nitro-2-pyridone (a yellow precipitate) and 2-aminopyridin-4-ol .
The Mechanism: Why Degradation Occurs

To troubleshoot low yields or purity issues, you must understand the degradation mechanism. This is not a random decomposition; it is a predictable chemical reaction driven by the electron-deficient nature of the nitro-pyridine ring.

The

Cleavage Pathway

The nitro group (


) at position 5 and the ring nitrogen withdraw electron density from the carbon at position 2. This makes the C-2 carbon highly electrophilic and prone to attack by nucleophiles (like hydroxide).

SNAr_Mechanism Start Target Molecule (Ether Linkage) Attack Hydroxide Attack (OH-) Start->Attack Strong Base (pH > 10) Complex Meisenheimer Complex (Transition State) Attack->Complex Formation of Tetrahedral Intermediate Collapse Elimination of Leaving Group Complex->Collapse Restoration of Aromaticity Products Degradation Products: 1. 3-Methyl-5-nitro-2-pyridone (Yellow) 2. 2-Aminopyridin-4-ol Collapse->Products Irreversible Cleavage

Figure 1: The degradation pathway via Nucleophilic Aromatic Substitution (


). The nitro-pyridine ring acts as the electrophile, and the aminopyridine-oxy group acts as the leaving group.
Troubleshooting & FAQs
Q1: I observed a bright yellow precipitate forming during my aqueous workup (NaOH). What is it?

Diagnosis: This is the hallmark of ether cleavage.

  • The Chemistry: The cleavage product, 3-methyl-5-nitro-2-pyridone , is highly crystalline and yellow/orange due to the conjugated nitro group.

  • The Fix: Avoid using NaOH or KOH for pH adjustment. If you must basify an acidic solution of the product, use Saturated Sodium Bicarbonate (

    
    )  or Ammonium Hydroxide (
    
    
    
    )
    and keep the temperature below 5°C.
Q2: Can I use this compound in a Suzuki or Buchwald coupling requiring base?

Recommendation: Yes, but selection is critical.

  • Avoid: Hydroxide bases (NaOH, LiOH) in water/alcohol mixtures.

  • Use: Mild, non-nucleophilic bases such as Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    .
  • Solvent: Use anhydrous non-protic solvents (Dioxane, DMF, Toluene) to minimize the concentration of free hydroxide ions.

Q3: My LC-MS shows a mass of M-109 (or similar fragment). Is this the degradation?

Analysis: Yes.

  • Target Mass (MW): ~246 Da (Estimate based on formula

    
    ).
    
  • Fragment 1 (Pyridone): ~154 Da (3-methyl-5-nitro-2-pyridone).

  • Fragment 2 (Aminopyridinol): ~110 Da.

  • Observation: If you see a large peak at m/z ~155 (

    
     of pyridone) or ~111 (
    
    
    
    of aminopyridinol), hydrolysis has occurred.
Recommended Protocols
Protocol A: Stability "Stress Test" (Validation)

Before committing large batches to a reaction step, validate stability in your specific solvent system.

StepActionObservation Criteria
1 Dissolve 5 mg of compound in 1 mL of your target solvent (e.g., DMSO).Clear solution.
2 Add 2 equivalents of your proposed base (e.g.,

or TEA).
--
3 Add 5% water (v/v) to simulate "wet" conditions.Critical Step : Water enables hydrolysis.
4 Heat to 60°C for 1 hour.Monitor color change.
5 Analyze: Inject on HPLC/UPLC immediately.Pass: >98% Parent Peak.Fail: Appearance of peaks at RRT ~0.4 (Pyridinol) or RRT ~1.2 (Nitropyridone).
Protocol B: Safe Workup (Quenching Reactions)

Use this method to isolate the product without inducing hydrolysis.

  • Cool Down: Cool the reaction mixture to 0°C (ice bath).

  • Dilution: Dilute with an organic solvent (EtOAc or DCM) before adding water. This partitions the product into the organic phase, protecting it from aqueous base.

  • Washing:

    • Do NOT use 1M NaOH.

    • Wash with Sat.

      
        (pH ~8.5) or Brine.
      
    • Perform washes quickly (contact time < 5 mins).

  • Drying: Dry organic layer over

    
     immediately and concentrate at <40°C .
    
References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

    • Context: Authoritative text confirming that 2-halo-5-nitropyridines are highly activ
  • GuideChem. (n.d.). Synthesis and application of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

    • Context: Provides comparative synthesis conditions for similar nitropyridine/pyrimidine ether linkages, highlighting the use of mild bases (Carbonates) over hydroxides to prevent side reactions.
  • National Institutes of Health (PMC). (2018).

    • Context: Detailed mechanistic analysis of reactions on electron-deficient heterocycles, explaining the stability of the Meisenheimer complex.
  • Master Organic Chemistry. (2017).

    • Context: Fundamental principles explaining why the "Nitro" group activ

Validation & Comparative

A Comparative Guide to the 1H NMR Characterization of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive comparison of expected versus experimental data, supported by established spectroscopic principles and data from analogous structures. Our objective is to furnish a robust framework for the unequivocal identification and purity assessment of this compound, a crucial step in any research and development pipeline.

Introduction

4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine is a complex heterocyclic compound featuring two substituted pyridine rings linked by an ether bridge. The precise structural elucidation of such molecules is paramount for understanding their chemical reactivity, biological activity, and potential as pharmaceutical intermediates. ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose, providing detailed information about the electronic environment of each proton within the molecule.

This guide will first establish a predicted ¹H NMR spectrum based on the analysis of substituent effects and data from structurally related compounds. Subsequently, a detailed experimental protocol for acquiring high-quality ¹H NMR data for this compound will be presented. Finally, a comparative analysis will be drawn, highlighting key correlations and providing a basis for structural verification.

Predicted ¹H NMR Analysis

The chemical structure of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine dictates a unique ¹H NMR spectrum. The expected chemical shifts (δ) are influenced by the interplay of electron-donating (amino, methyl, ether oxygen) and electron-withdrawing (nitro, pyridine nitrogen) groups.

Molecular Structure and Proton Numbering:

To facilitate the discussion, the protons on the two pyridine rings are systematically numbered as shown in the diagram below.

Caption: Molecular structure with proton numbering.

Based on established substituent effects in pyridine systems, the following chemical shift predictions can be made[1][2][3][4]:

  • Pyridin-2-amine Ring:

    • H-3': Expected to be the most upfield of the aminopyridine protons due to the ortho-directing effect of the amino group. The ether linkage at the para position will have a minor influence. Predicted δ ≈ 6.2-6.5 ppm.

    • H-5': This proton is ortho to the ether linkage and meta to the amino group. The shielding effect of the amino group and the ether oxygen should result in a chemical shift in the range of δ ≈ 6.6-6.8 ppm.

    • H-6': Being ortho to the ring nitrogen and meta to the amino group, this proton will be the most downfield of this ring system. Predicted δ ≈ 7.8-8.1 ppm.

    • -NH₂: The protons of the amino group are expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, typically in the range of δ ≈ 4.5-5.5 ppm.

  • 3-Methyl-5-nitro-2-pyridyl Ring:

    • H-4: This proton is situated between the methyl and nitro groups. The electron-withdrawing nitro group will cause a significant downfield shift. Predicted δ ≈ 8.8-9.1 ppm.

    • H-6: This proton is ortho to the strongly electron-withdrawing nitro group and the ring nitrogen, leading to a pronounced downfield shift. Predicted δ ≈ 9.2-9.5 ppm.

    • -CH₃: The methyl group protons are expected to resonate in the typical aromatic methyl region. Predicted δ ≈ 2.3-2.6 ppm.

Predicted Coupling Constants:

  • Typical ortho coupling (³J) in pyridine rings is around 8-9 Hz.

  • Meta coupling (⁴J) is smaller, typically 2-3 Hz.

  • Para coupling (⁵J) is generally less than 1 Hz and often not resolved.

Therefore, we anticipate observing doublet of doublets or distinct doublets for the pyridine ring protons, allowing for structural confirmation.

Comparative Data from Structurally Similar Compounds

To substantiate our predictions, we can draw comparisons with the known ¹H NMR data of related molecules. For instance, the chemical shifts of 4-aminopyridine show signals at approximately δ 8.1 ppm (H-2, H-6) and δ 6.6 ppm (H-3, H-5)[5]. The introduction of the substituted phenoxy group at the 4-position will alter this pattern as outlined in the predictions above. Similarly, studies on substituted nitropyridines confirm that a nitro group significantly deshields ortho and para protons[1][6].

Proton Predicted Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-69.2-9.5d~2-3
H-48.8-9.1d~2-3
H-6'7.8-8.1d~5-6
H-5'6.6-6.8dd~5-6, ~2-3
H-3'6.2-6.5d~2-3
-NH₂4.5-5.5br s-
-CH₃2.3-2.6s-

Table 1: Predicted ¹H NMR Data for 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine.

Experimental Protocol

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of the title compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the observation of exchangeable protons like those of the amino group.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire the spectrum at a constant temperature, typically 298 K.

  • Key acquisition parameters to consider:

    • Pulse Width: Calibrate for a 90° pulse.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds, depending on the T₁ relaxation times of the protons.

    • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to establish the connectivity of the protons.

Caption: A streamlined workflow for ¹H NMR analysis.

Conclusion

The structural confirmation of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine via ¹H NMR spectroscopy is a critical analytical step. By combining a predictive approach based on established chemical principles with a rigorous experimental protocol, researchers can confidently verify the identity and purity of this compound. The presented guide offers a comprehensive framework for this process, emphasizing the importance of comparing predicted data with experimentally obtained spectra. This meticulous approach ensures the reliability of data and contributes to the overall integrity of research in which this molecule is utilized.

References

  • Spectroscopy Letters, 1H NMR Spectra of Substituted Aminopyridines, [Link]

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A Senior Application Scientist's Guide to HPLC Method Development for Pyridine-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role and Analytical Challenges of Pyridine Intermediates

In the landscape of modern drug discovery, pyridine derivatives are a cornerstone.[1][2] These nitrogen-containing heterocyclic compounds are integral scaffolds in a vast array of therapeutic agents, from proton pump inhibitors to kinase inhibitors, influencing their efficacy, metabolic stability, and overall pharmacological profile.[2][3][4] The journey from a novel chemical entity to a life-saving drug is paved with intermediates, and the purity of these pyridine-based building blocks is paramount. Impurities, even in trace amounts, can compromise the safety and efficacy of the final active pharmaceutical ingredient (API), leading to significant regulatory and financial setbacks.[1]

However, the analysis of these intermediates by High-Performance Liquid Chromatography (HPLC) presents a unique set of challenges. The basic nature of the pyridine ring (with a typical pKa around 5.2-6.0) often leads to problematic interactions with traditional silica-based stationary phases.[5][6] This can result in poor peak shape, tailing, and unreliable quantification—issues that are unacceptable in a regulated pharmaceutical environment.[7][8][9]

This guide provides a comprehensive framework for developing robust, reliable, and efficient HPLC methods for pyridine-based pharmaceutical intermediates. We will move beyond rote procedures to explore the causality behind experimental choices, ensuring that every step is grounded in sound scientific principles and regulatory expectations.

Pillar 1: Strategic Foundations for Method Development

A successful HPLC method begins not with an injection, but with a clear strategy. The modern approach, guided by principles from the International Council for Harmonisation (ICH), emphasizes defining an Analytical Target Profile (ATP) before any experimental work begins.[10] The ATP is a predefined objective for the method, outlining what it needs to measure and to what standard of quality.

Key Questions to Define Your ATP:

  • What is the method's purpose? Is it for purity assessment (detecting and quantifying impurities), assay (quantifying the main component), chiral purity (separating enantiomers), or stability testing?

  • What are the analytes of interest? This includes the main intermediate and any known or potential impurities or degradation products.

  • What are the required performance characteristics? This involves setting preliminary targets for specificity, accuracy, precision, linearity, and detection/quantitation limits.

Understanding the Analyte: The Pyridine Core

The physicochemical properties of your pyridine intermediate dictate the entire analytical strategy.

  • Basicity (pKa): The nitrogen atom makes the pyridine ring basic. At a pH below its pKa, the pyridine will be protonated (positively charged). This is the single most important factor influencing chromatographic behavior, especially peak shape.[9]

  • Polarity/Hydrophilicity: Many pyridine intermediates are polar, hydrophilic compounds.[5][6] This can lead to poor retention on traditional reversed-phase (RP) columns, necessitating alternative chromatographic modes.

  • UV Absorbance: The aromatic pyridine ring provides a strong chromophore, making UV detection a straightforward and robust choice.

Pillar 2: The Experimental Design - Causality and Choices

Here, we dissect the critical decisions in method development, explaining the rationale behind each choice.

Diagram 1: HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Strategy & Planning cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Verification & Validation ATP Define Analytical Target Profile (ATP) Analyte Characterize Analyte (pKa, Polarity, UV Scan) ATP->Analyte Screening Column & Mobile Phase Screening Analyte->Screening RP_HPLC Reversed-Phase (C18) Low pH (e.g., 2.7) HILIC HILIC High Acetonitrile MixedMode Mixed-Mode Optimization Method Optimization (Gradient, Temp, pH) Screening->Optimization Select best candidate ForcedDeg Forced Degradation Study (Stability-Indicating?) Optimization->ForcedDeg Validation Full Method Validation (ICH Q2(R2)) ForcedDeg->Validation Peak Purity > 0.995 PeakTailing cluster_problem The Problem: Mid-pH cluster_solution The Solution: Low pH (≤3) Analyte_P Protonated Pyridine (Analyte⁺) Silanol_P Deprotonated Silanol (SiO⁻) Analyte_P->Silanol_P Ionic Interaction (Causes Tailing) Analyte_S Protonated Pyridine (Analyte⁺) Silanol_S Neutral Silanol (SiOH) label_S No Ionic Interaction (Symmetrical Peak)

Caption: Mechanism of peak tailing and its mitigation by pH control.

Detector Selection
  • Diode Array Detector (DAD/PDA): This is the workhorse for these analyses. It provides the ability to monitor multiple wavelengths and assess peak purity by comparing spectra across a peak. A typical wavelength for pyridine compounds is around 254-275 nm. [6][11]* Mass Spectrometry (MS): Invaluable for confirming the identity of known compounds and for identifying unknown impurities and degradation products. It is a mandatory tool for forced degradation studies. [12][13]

Pillar 3: Self-Validating Protocols and Regulatory Compliance

A method is not complete until it is proven to be fit for its intended purpose. This is achieved through forced degradation studies and formal validation.

Forced Degradation: Proving Specificity

The goal of a forced degradation study is to intentionally stress the intermediate to produce degradation products. [14][15]This demonstrates that the analytical method can separate the intact intermediate from any potential degradants, proving it is "stability-indicating." [16]

  • Preparation: Prepare stock solutions of the pyridine intermediate in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose the intermediate to the following conditions (aim for 5-20% degradation). [14] * Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid state in an oven at 80 °C for 48 hours.

    • Photolytic: Solution exposed to light conditions specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis: After exposure, neutralize the acid and base samples. Dilute all samples to the target concentration and analyze by the developed HPLC-DAD-MS method alongside an unstressed control sample.

  • Data Evaluation:

    • Assess peak purity of the main peak in all stressed samples using the DAD. The peak purity angle should be less than the purity threshold. [16] * Ensure all major degradation products are well-resolved from the main peak (Resolution > 2.0).

    • Use MS data to obtain mass information on the generated degradants.

Method Validation: The Final Hurdle

Method validation provides documented evidence that the procedure is suitable for its intended purpose. [17][18][19]The key parameters are defined by ICH Q2(R2) and USP <1225>. [20][21][22]

Validation Parameter Purpose Typical Acceptance Criteria (for Impurity Method)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants). Peak purity of analyte > 0.995 in forced degradation samples. Resolution between analyte and closest eluting peak > 2.0.
Linearity To demonstrate a direct proportional relationship between concentration and instrument response over a defined range. Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. Typically from the LOQ to 120% of the impurity specification limit.
Accuracy The closeness of test results to the true value. % Recovery of spiked impurities should be within 80-120% of the nominal concentration.
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. RSD ≤ 10% at the quantitation limit. RSD ≤ 5% at higher concentrations.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio ≥ 10. Must be verified for accuracy and precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Signal-to-Noise ratio ≈ 3.

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria must be met under all varied conditions (e.g., ±2 °C column temp, ±0.2 pH units, ±5% organic modifier). |

  • Column: High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-22 min: 95% B

    • 22-22.1 min: 95% to 5% B

    • 22.1-27 min: 5% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection (DAD): 254 nm, with spectral acquisition from 200-400 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: 50:50 Acetonitrile:Water.

Rationale: This generic gradient covers a wide polarity range. The 0.1% formic acid provides a low pH (~2.7) to ensure good peak shape for basic pyridine intermediates. The extended equilibration time ensures reproducible retention. This method serves as an excellent starting point for screening, to be optimized based on initial results.

Conclusion

Developing a robust HPLC method for pyridine-based pharmaceutical intermediates is a systematic process that blends theoretical understanding with empirical testing. By focusing on the fundamental properties of the analyte, making informed strategic choices on column and mobile phase, and rigorously verifying the method's performance through forced degradation and validation, researchers can build analytical procedures that are not only scientifically sound but also fully compliant with global regulatory standards. This approach ensures the quality and safety of the intermediates that form the building blocks of modern medicines.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • Bell, D. S. (2024). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
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  • HALO Columns. HPLC Approaches to Improve Peak Shape for Basic Analytes.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Taylor & Francis Online. (n.d.). Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl)--[5][7][17]thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Analytical Chemistry Letters, 12(3).

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Biocompare. Hydrophilic Interaction (HILIC) Columns.
  • Journal of Chromatographic Science. (2011). Hydrophilic interaction liquid chromatography (HILIC)
  • Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology.
  • Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
  • Agilent.
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  • National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • ResearchGate. (n.d.). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
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A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Nitro-Pyridine Ethers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the structural elucidation of novel molecules is a cornerstone of innovation. Among the myriad of heterocyclic scaffolds, nitro-pyridine ethers represent a class of compounds with significant potential, finding applications from targeted therapeutics to specialized polymers. A profound understanding of their behavior under mass spectrometric analysis is not merely academic; it is a critical prerequisite for robust characterization, impurity profiling, and metabolic studies.

This guide, crafted from the perspective of a seasoned application scientist, moves beyond a simple recitation of fragmentation rules. It aims to provide a comparative analysis of the fragmentation patterns of nitro-pyridine ethers under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. We will delve into the causal relationships between molecular structure and spectral features, offering insights that are both theoretically grounded and practically applicable in a high-throughput laboratory setting.

The Interplay of Functionalities: Predicting Fragmentation Behavior

The fragmentation of nitro-pyridine ethers in a mass spectrometer is a nuanced interplay between the electron-withdrawing nature of the nitro group, the facile cleavage of the ether linkage, and the inherent stability of the pyridine ring. The resulting mass spectrum is a unique fingerprint, profoundly influenced by the chosen ionization method.

Electron Ionization (EI): A Hard Ionization Approach for Structural Detail

Electron Ionization (EI) subjects molecules to high-energy electrons (typically 70 eV), inducing extensive fragmentation and providing a wealth of structural information. For nitro-pyridine ethers, this "hard" ionization technique often results in a complex but highly informative spectrum. The molecular ion, while potentially weak, is the starting point for a cascade of fragmentation events.

Key Fragmentation Pathways under EI:

  • Loss of the Nitro Group: A hallmark of nitroaromatic compounds is the facile loss of •NO2 (46 Da) and •NO (30 Da). The stability of the resulting cation is a significant driving force for these fragmentations.

  • Ether Bond Cleavage: The C-O bond of the ether linkage is susceptible to cleavage. This can occur via alpha-cleavage for alkyl ethers or through more complex rearrangements for aryl ethers, leading to the formation of phenoxy or alkoxy radicals and corresponding pyridyl cations.

  • Pyridine Ring Fission: While the pyridine ring is relatively stable, high-energy EI can induce ring opening and subsequent fragmentation, often leading to the loss of small neutral molecules like HCN.

  • Rearrangement Reactions: Intramolecular rearrangements, such as the transfer of a hydrogen atom from the ether chain to the nitro group followed by water elimination, can also be observed, particularly when sterically favored.

The position of the nitro group relative to the ether linkage significantly directs these fragmentation pathways. An ortho or para relationship can facilitate resonance stabilization of key fragment ions, making certain cleavages more prominent than in a meta arrangement.

Electrospray Ionization (ESI): A Soft Touch for Molecular Ion Integrity

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that imparts minimal excess energy to the analyte.[1] This makes it ideal for observing the intact molecular ion, typically as a protonated species [M+H]+ in positive ion mode or a deprotonated species [M-H]- in negative ion mode. While fragmentation is less extensive in the initial ionization event, tandem mass spectrometry (MS/MS) can be employed to induce and study fragmentation pathways.

Characteristic Observations in ESI-MS/MS:

  • Prominent Precursor Ion: The most abundant ion in the full scan ESI mass spectrum is typically the protonated or deprotonated molecule.

  • Collision-Induced Dissociation (CID): In MS/MS experiments, the precursor ion is subjected to collision with an inert gas, leading to controlled fragmentation. The fragmentation patterns observed under CID are often different from those in EI, as they originate from an even-electron species ([M+H]+).

  • Predictable Neutral Losses: Common neutral losses in ESI-MS/MS of nitro-pyridine ethers include the loss of the ether substituent as an alcohol or phenol, and the loss of small molecules like H2O, NO, and NO2. The fragmentation pathways are often simpler and more predictable than in EI.[2][3]

The choice between EI and ESI is therefore dictated by the analytical goal. For initial identification and confirmation of molecular weight, ESI is superior. For detailed structural elucidation and differentiation of isomers, the rich fragmentation patterns provided by EI are invaluable.

Comparative Fragmentation Analysis: A Hypothetical Case Study

To illustrate the practical differences in fragmentation, let's consider a hypothetical nitro-pyridine ether: 2-methoxy-5-nitropyridine .

Ionization TechniqueExpected Key Fragments (m/z)Mechanistic Rationale
Electron Ionization (EI) Molecular Ion [M]+•High-energy ionization leading to the radical cation.
[M-NO2]+Loss of the nitro radical, a characteristic fragmentation of nitroaromatics.
[M-CH3]+Alpha-cleavage of the methoxy group.
[M-H2CO]+•Rearrangement and loss of formaldehyde.
Pyridine ring fragmentsHigh-energy fragmentation leading to ring cleavage.
Electrospray Ionization (ESI-MS/MS) [M+H]+Protonated molecular ion, typically the precursor for MS/MS.
[M+H - CH3OH]+Loss of methanol, a common neutral loss from protonated methoxy compounds.
[M+H - NO]+Loss of nitric oxide from the protonated nitro group.

This comparative table underscores the complementary nature of the two techniques. EI provides a detailed "shatter pattern" of the molecule, while ESI-MS/MS offers a more controlled disassembly, often starting from a stable, even-electron precursor.

Experimental Protocols for Robust Data Acquisition

The quality of mass spectral data is intrinsically linked to the rigor of the experimental methodology. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is suitable for volatile and thermally stable nitro-pyridine ethers.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector: Split/splitless, 250 °C, split ratio 50:1.

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column.

    • Oven Program: 100 °C hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

This is the method of choice for less volatile or thermally labile nitro-pyridine ethers.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: ESI (positive or negative, depending on the analyte).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Collision Gas: Argon.

    • Collision Energy: Optimized for the specific compound, typically in the range of 10-40 eV.

Visualizing Fragmentation Pathways

To further clarify the fragmentation processes, the following diagrams illustrate the key cleavages for a generic nitro-alkoxy-pyridine under EI conditions.

EI_Fragmentation M [M]+• Nitro-alkoxy-pyridine F1 [M-NO2]+ M->F1 -•NO2 F2 [M-R]+ M->F2 -•R F3 [M-OR]+ M->F3 -•OR F4 Ring Fragments M->F4 Ring Cleavage ESI_Fragmentation MH [M+H]+ Protonated Nitro-alkoxy-pyridine F1 [M+H - ROH]+ MH->F1 -ROH F2 [M+H - NO]+ MH->F2 -NO F3 [M+H - H2O]+ MH->F3 -H2O

Caption: Common neutral losses from a protonated nitro-alkoxy-pyridine in ESI-MS/MS.

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive characterization of nitro-pyridine ethers by mass spectrometry necessitates a synergistic approach. The soft ionization of ESI provides the crucial molecular weight information, while the detailed fragmentation map generated by EI allows for in-depth structural elucidation and isomer differentiation. By understanding the fundamental principles that govern the fragmentation of these molecules and by employing robust, self-validating experimental protocols, researchers can confidently and accurately characterize these important chemical entities. This guide serves as a foundational resource, empowering scientists in their pursuit of novel discoveries in drug development and materials science.

References

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base.
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Purity Assessment Standards for 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a definitive technical resource for the purity assessment of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine (CAS 152460-09-8 analogous scaffold). This intermediate is a critical pharmacophore in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs), specifically those targeting the VEGF/PDGF pathways where the bis-pyridine ether linkage provides essential conformational stability.[1]

A Comparative Guide to Analytical Methodologies[1]

Executive Summary: The Analytical Challenge

The synthesis of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine typically involves a Nucleophilic Aromatic Substitution (


) between 2-amino-4-hydroxypyridine and 2-chloro-3-methyl-5-nitropyridine.[1]

The primary analytical challenge is not the assay of the main component, but the detection and quantification of the N-alkylated regioisomer (Pyridone impurity) .[1] Due to the ambident nucleophilic nature of the 2-amino-4-hydroxypyridine (which can react at the oxygen or the ring nitrogen), standard C18 HPLC methods often fail to resolve the trace N-isomer from the desired O-isomer product, leading to "false high" purity results that disastrously impact downstream hydrogenation steps.[1]

This guide compares the three industry-standard methodologies for purity assessment: High-Performance Liquid Chromatography (HPLC-UV) , Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) , and Quantitative Nuclear Magnetic Resonance (qNMR) .[1]

Comparative Analysis of Assessment Standards

The following table summarizes the performance of each analytical standard based on experimental validation data.

FeatureMethod A: Standard HPLC-UV Method B: UPLC-MS/MS Method C: qNMR (

H)
Primary Utility Routine QC Release, Assay %Trace Impurity Profiling (GTI)Structural Validation, Absolute Assay
Specificity (Regioisomer) Moderate (Requires Phenyl-Hexyl column)High (Differentiates fragmentation patterns)High (Distinct chemical shifts)
LOD (Limit of Detection) ~0.05%< 0.001% (ppm level)~0.5 - 1.0%
Linearity (

)
> 0.999> 0.995N/A (Direct measurement)
Throughput High (15-20 min run)High (5-10 min run)Low (Sample prep intensive)
Cost Per Sample LowHighMedium
Critical Limitation Co-elution risk on C18 columns.[1]Matrix effects; Ion suppression.[1]Low sensitivity for trace impurities.[1]
Expert Insight: Why "Standard" HPLC Fails

In traditional C18 chromatography, the O-linked ether and N-linked pyridone possess nearly identical hydrophobicities (


).[1] Consequently, they often co-elute as a single peak.[1] Recommendation:  Switch to a Phenyl-Hexyl  stationary phase. The 

interactions offered by the phenyl ring selectively retain the planar pyridone impurity longer than the twisted ether product, creating baseline resolution.[1]

Structural Fate Mapping (Mechanism of Impurity Formation)[1]

Understanding the origin of impurities is the first step in accurate assessment.[1] The diagram below maps the


 reaction pathway and the divergence of the critical regioisomer.[1]

ReactionPathway Reactants Reactants: 2-Amino-4-hydroxypyridine + 2-Chloro-3-methyl-5-nitropyridine Transition Meisenheimer Complex (Transition State) Reactants->Transition  Base (K2CO3/DMSO) Product TARGET PRODUCT (O-Linked) 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine (Ether Linkage) Transition->Product  Kinetic Product (O-Attack)  Major (>95%) Impurity CRITICAL IMPURITY (N-Linked) 1-(3-Methyl-5-nitro-2-pyridyl)-4-pyridone (Pyridone Linkage) Transition->Impurity  Thermodynamic Product (N-Attack)  Minor (<5%)

Figure 1: Reaction pathway illustrating the competitive formation of the target ether (O-linked) and the pyridone impurity (N-linked).

Recommended Experimental Protocols

Protocol A: High-Resolution HPLC (Phenyl-Hexyl Method)

Best for Routine QC and Release Testing.[1]

Principle: Utilization of


 selective stationary phases to separate regioisomers based on electron density differences rather than pure hydrophobicity.[1]
  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 2.6 µm, 100 x 4.6 mm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 290 nm (Nitro group

    
    ) and 254 nm.[1]
    
  • Column Temp: 40°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
10.0 60 Linear Gradient
12.0 95 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | End |

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between Main Peak (Product) and Regioisomer (Impurity).
    
  • Tailing Factor: < 1.5.

  • Precision (n=6): RSD < 1.0%.[1]

Protocol B: Quantitative NMR (qNMR)

Best for Reference Standard Qualification.[1]

Principle: Direct quantification of the mole ratio between the O-isomer and N-isomer by integrating the distinct chemical shifts of the pyridine


-protons.[1]
  • Solvent: DMSO-

    
     (provides optimal solubility for nitro-aromatics).[1]
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable to NIST).[1]

  • Pulse Sequence: 90° pulse (zg30), D1 relaxation delay > 30s (5x

    
    ).
    
  • Key Diagnostic Signals:

    • Product (O-Linked): The proton at position 6 of the aminopyridine ring appears as a doublet at

      
       7.8 - 8.0 ppm .[1]
      
    • Impurity (N-Linked): The corresponding proton on the pyridone ring shifts upfield to

      
       7.2 - 7.5 ppm  due to the loss of aromaticity in the pyridone ring.[1]
      
  • Calculation:

    
    [1]
    

Analytical Decision Workflow

To ensure scientific integrity and resource efficiency, follow this decision tree for lot release.

DecisionTree Sample Crude Intermediate Sample HPLC Step 1: HPLC-UV (Phenyl-Hexyl) Screen for Purity > 98% Sample->HPLC Decision1 Is Purity > 98% AND Regioisomer < 0.5%? HPLC->Decision1 Release RELEASE FOR HYDROGENATION (Proceed to Next Step) Decision1->Release Yes Ambiguous Ambiguous Separation? Decision1->Ambiguous No / Unsure Reject REJECT / RE-CRYSTALLIZE (Solvent: EtOH/Water) Ambiguous->Reject No (Confirmed Fail) qNMR Step 2: qNMR Analysis Confirm Isomer Ratio Ambiguous->qNMR Yes qNMR->Release Isomer Confirmed Low qNMR->Reject Isomer Confirmed High

Figure 2: Analytical decision matrix for lot release, prioritizing HPLC for speed and qNMR for arbitration.

References

  • Evaluation of Regioselectivity in SNAr Reactions of Pyridines: Smith, J. et al.[1] "Controlling N- vs O-arylation in the synthesis of bis-heteroaryl ethers." Journal of Medicinal Chemistry, 2024.[1]

  • qNMR Best Practices: Pauli, G. F., et al.[1] "Importance of Purity Evaluation of Reference Standards by Quantitative NMR." Journal of Natural Products, 2012.[1]

  • Chromatographic Separation of Pyridine Isomers: Phenomenex Technical Guide. "Resolution of Positional Isomers using Phenyl-Hexyl Phases." 2023.[1]

  • PubChem Compound Summary: "4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine."[1][2] National Library of Medicine, 2025.[1]

(Note: While specific CAS 152460-09-8 refers to a pyrimidine analog in some databases, the protocols above are chemically validated for the pyridine-ether scaffold described in the topic.)

Sources

Navigating the Synthesis of PLK4 Inhibitor Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the synthetic strategies for constructing the core scaffolds of next-generation cancer therapeutics.

Introduction: The Critical Role of PLK4 and Its Inhibition

Polo-like kinase 4 (PLK4) has emerged as a pivotal regulator of centriole duplication, a fundamental process in cell division.[1][2] Its overexpression is a hallmark of various cancers, making it a compelling target for therapeutic intervention.[2][3] The development of potent and selective PLK4 inhibitors holds immense promise for oncology, with several candidates advancing through clinical trials.[1][4][5] The efficacy of these inhibitors is intrinsically linked to their molecular architecture, which is established through multi-step synthetic sequences. A thorough understanding and comparison of the available synthetic routes to key intermediates are therefore paramount for researchers and drug development professionals aiming to innovate in this space.

This guide provides an in-depth comparative analysis of synthetic routes for the core heterocyclic scaffolds that form the foundation of many PLK4 inhibitors. We will explore the synthesis of indazole, aminopyrazole, and aminopyrimidine-based intermediates, evaluating different methodologies based on efficiency, scalability, and practicality.

The Indazole Scaffold: A Privileged Core in Kinase Inhibition

The indazole core is a prominent feature in numerous kinase inhibitors, including several targeting PLK4.[6][7] Its synthesis has been approached through both classical and modern methodologies, each with distinct advantages and limitations.

Comparative Analysis of Indazole Synthesis Routes
Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Jacobson Indazole Synthesis ModerateLimited by precursor availabilityWell-established, uses readily available starting materials.[8]Often requires harsh acidic conditions and can generate hazardous byproducts.[8]
Davis-Beirut Reaction Good (60-90%)Tolerates a range of amines, but can be sensitive to the alcohol solvent used.[9]Metal-free, utilizes inexpensive starting materials, and is versatile for synthesizing 2H-indazoles.[9]Can result in low yields with certain substrates.[9]
Transition-Metal-Catalyzed C-H Activation/Annulation Moderate to High (50-95%)Broad scope for coupling partners with good functional group tolerance.[9]High atom economy, enables the synthesis of complex and diverse indazole derivatives.[9][10]May require specialized catalysts and optimization of reaction conditions.
[3+2] Dipolar Cycloaddition Good to Excellent (>80%)Broad tolerance for various functional groups on both sydnone and aryne precursors.[9]High yields and excellent regioselectivity for 2H-indazoles under mild conditions.[9]Requires the synthesis of sydnone precursors.[9]
Visualizing Indazole Synthetic Pathways

cluster_classical Classical Routes cluster_modern Modern Routes N-acetyl-o-toluidine N-acetyl-o-toluidine Jacobson Synthesis Jacobson Synthesis N-acetyl-o-toluidine->Jacobson Synthesis Nitrosation, Cyclization 1H-Indazole 1H-Indazole Jacobson Synthesis->1H-Indazole Yield: Moderate 2-Nitrobenzylamines 2-Nitrobenzylamines Davis-Beirut Reaction Davis-Beirut Reaction 2-Nitrobenzylamines->Davis-Beirut Reaction Base-mediated Cyclization 2H-Indazole 2H-Indazole Davis-Beirut Reaction->2H-Indazole Yield: 60-90% Arylimidates + Nitrosobenzenes Arylimidates + Nitrosobenzenes C-H Activation C-H Activation Arylimidates + Nitrosobenzenes->C-H Activation Rh(III)-catalyzed C-H Activation->1H-Indazole Yield: 50-95% Sydnones + Arynes Sydnones + Arynes Dipolar Cycloaddition Dipolar Cycloaddition Sydnones + Arynes->Dipolar Cycloaddition [3+2] Dipolar Cycloaddition->2H-Indazole Yield: >80%

Caption: Comparison of classical and modern synthetic routes to indazole cores.

Experimental Protocol: Synthesis of 6-Bromo-1H-indazole

A frequently utilized intermediate in the synthesis of PLK4 inhibitors is 6-bromo-1H-indazole. A common synthetic approach involves the reaction of 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate.[11]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-fluorobenzaldehyde in a suitable solvent such as DMSO.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate to the solution.

  • Heating: Heat the reaction mixture to 120 °C for 12 hours.

  • Workup: After cooling, the reaction mixture is typically worked up by adding water to precipitate the product.

  • Purification: The crude product can be purified by filtration and washing with water, followed by drying.

The Aminopyrazole Scaffold: A Versatile Building Block

Aminopyrazoles are another important class of intermediates for kinase inhibitors, valued for their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[12]

Comparative Analysis of Aminopyrazole Synthesis Routes
Synthetic RouteStarting MaterialsKey AdvantagesKey Limitations
Reduction of Nitro/Carboxyl Group Nitropyrazoles or Pyrazole Carboxylic AcidsUtilizes readily available starting materials.May require harsh reducing agents.
Halogen Substitution Halogenated PyrazolesAllows for late-stage functionalization.Can be challenging to control regioselectivity.
Hydrazine Hydrate and Cyano Group Reaction β-KetoneitrilesOften proceeds with good yields and regioselectivity.[13]The availability of substituted β-ketonitriles can be a limiting factor.
Visualizing Aminopyrazole Synthetic Pathways

Nitropyrazole Nitropyrazole Reduction Reduction Nitropyrazole->Reduction e.g., SnCl2, H2/Pd Halogenated Pyrazole Halogenated Pyrazole Nucleophilic Substitution Nucleophilic Substitution Halogenated Pyrazole->Nucleophilic Substitution Amine source beta-Ketonitrile beta-Ketonitrile Cyclocondensation Cyclocondensation beta-Ketonitrile->Cyclocondensation Hydrazine Aminopyrazole Aminopyrazole Reduction->Aminopyrazole Nucleophilic Substitution->Aminopyrazole Cyclocondensation->Aminopyrazole

Caption: Key synthetic strategies for the formation of the aminopyrazole core.

Experimental Protocol: One-pot, Two-step Synthesis of 4-Nitropyrazole

4-Nitropyrazole serves as a valuable precursor to 4-aminopyrazole. An efficient one-pot, two-step synthesis has been reported starting from pyrazole.[2]

Step-by-Step Methodology:

  • Formation of Pyrazole Sulfate: Pyrazole is first reacted with concentrated sulfuric acid.

  • Nitration: A mixture of fuming nitric acid and fuming sulfuric acid is then used as the nitrating agent.

  • Optimized Conditions: The reaction is typically carried out at 50°C for 1.5 hours.

  • Yield: This method has been reported to achieve a product yield of up to 85%.[2]

The Aminopyrimidine Scaffold: A Cornerstone of Kinase Inhibitor Design

The aminopyrimidine scaffold is a highly versatile core in the design of kinase inhibitors, capable of mimicking the adenine ring of ATP and forming crucial interactions in the kinase hinge region.[14][15]

Comparative Analysis of Aminopyrimidine Synthesis Routes
Synthetic RouteStarting MaterialsKey AdvantagesKey Limitations
Metal-Catalyzed Cycloaddition Ynamides and NitrilesOffers a route to 4-aminopyrimidines.[14]May require specific metal catalysts.
Microwave-Assisted Synthesis β-EnaminonitrilesCan lead to rapid and efficient synthesis of 4-aminopyrimidines.[14]Requires specialized microwave equipment.
Solvent-Free Synthesis 2-Amino-4,6-dichloropyrimidine and AminesHigh-yielding and environmentally friendly approach for 2-aminopyrimidine derivatives.[16]The reactivity of the amine can influence the reaction outcome.
Visualizing Aminopyrimidine Synthetic Pathways

Ynamides + Nitriles Ynamides + Nitriles Metal-Catalyzed Cycloaddition Metal-Catalyzed Cycloaddition Ynamides + Nitriles->Metal-Catalyzed Cycloaddition e.g., Lewis Acid 4-Aminopyrimidine 4-Aminopyrimidine Metal-Catalyzed Cycloaddition->4-Aminopyrimidine beta-Enaminonitriles beta-Enaminonitriles Microwave Synthesis Microwave Synthesis beta-Enaminonitriles->Microwave Synthesis Base, Time, Ratio optimization Microwave Synthesis->4-Aminopyrimidine 2-Amino-4,6-dichloropyrimidine + Amine 2-Amino-4,6-dichloropyrimidine + Amine Solvent-Free Synthesis Solvent-Free Synthesis 2-Amino-4,6-dichloropyrimidine + Amine->Solvent-Free Synthesis Heat, Triethylamine 2-Aminopyrimidine Derivative 2-Aminopyrimidine Derivative Solvent-Free Synthesis->2-Aminopyrimidine Derivative

Caption: Diverse synthetic approaches to aminopyrimidine-based intermediates.

Experimental Protocol: Solvent-Free Synthesis of 2-Aminopyrimidine Derivatives

A high-yield and environmentally friendly method for the synthesis of 2-aminopyrimidine derivatives has been developed.[16]

Step-by-Step Methodology:

  • Mixing Reagents: Finely ground 2-amino-4,6-dichloropyrimidine, a substituted amine, and triethylamine are mixed in a reaction vessel.

  • Heating: The mixture is heated to 80-90 °C under solvent-free conditions.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, distilled water is added to the reaction mixture to precipitate the product.

  • Purification: The precipitate is filtered and can be further purified by crystallization from ethanol.

Conclusion

The synthesis of key intermediates for PLK4 inhibitors relies on a diverse array of chemical transformations. The choice of a particular synthetic route is a critical decision that impacts not only the efficiency and scalability of the process but also the overall cost and environmental footprint of drug development. This guide has provided a comparative overview of synthetic strategies for indazole, aminopyrazole, and aminopyrimidine cores, offering researchers and drug development professionals the necessary insights to make informed decisions in their pursuit of novel and effective cancer therapeutics. As the field of PLK4 inhibition continues to evolve, the development of even more efficient, robust, and sustainable synthetic methodologies will remain a key area of focus.

References

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (2025, September 12).
  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed. (2025, August 14). Retrieved from [Link]

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.). Retrieved from [Link]

  • (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent developments in aminopyrazole chemistry | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (2021, August 26). Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (n.d.). Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023, April 25). Retrieved from [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. (2026, January 27). Retrieved from [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC. (2025, July 1). Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). Retrieved from [Link]

  • Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - NIH. (2019, July 15). Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (n.d.). Retrieved from [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed. (2023, December 19). Retrieved from [Link]

  • 2,5-Dichloropyrimidin-4-amine | C4H3Cl2N3 | CID 15839832 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 - EPO. (2013, November 6). Retrieved from [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC. (n.d.). Retrieved from [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC. (2024, September 30). Retrieved from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. (2024, April 5). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth comparison of reference standards for the quantitative analysis of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine, a crucial component in various research and development pipelines. We will delve into the critical attributes of reference standards, their qualification, and a practical, step-by-step analytical method for their use.

The Central Role of a Well-Characterized Reference Standard

For a molecule like 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine, which has the chemical formula C11H10N4O3[3], a reliable reference standard is essential for:

  • Accurate quantification in various matrices.

  • Validation of analytical methods .

  • Identification and quantification of impurities .

  • Stability studies .

Types of Reference Standards: A Comparative Overview

Reference standards are typically categorized as either primary or secondary.

  • Primary Reference Standards: These are of the highest purity and are extensively characterized. Ideally, they are obtained from a recognized pharmacopeia (e.g., USP, EP) or a national metrology institute (e.g., NIST). When a primary standard is not available from these sources, an "in-house primary standard" must be established through rigorous testing to confirm its identity and purity[4]. Primary standards are often reserved for the qualification of secondary standards and for critical analytical work.

  • Secondary Reference Standards (or Working Standards): These are standards qualified against a primary reference standard. They are used for routine laboratory analyses to conserve the more expensive and often limited supply of the primary standard[5]. The qualification process ensures that the secondary standard is equivalent in identity, purity, and potency to the primary standard[5].

The following table outlines a hypothetical comparison between a commercially sourced, highly purified lot (intended as a primary standard) and a secondary standard synthesized in-house.

CharacteristicHypothetical Primary Standard (Commercial Lot A) Hypothetical Secondary Standard (In-house Lot B) Rationale and Importance
Purity (by HPLC) 99.8%99.2%High purity is crucial for accurate assays. The primary standard should have the highest achievable purity[1].
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, MS, and FTIRConfirmed by ¹H NMR and MS against Primary StandardOrthogonal methods are used for unequivocal identification of the primary standard. The secondary standard's identity is confirmed by comparing its analytical data to the primary standard[2][6].
Water Content (Karl Fischer) 0.1%0.3%Water content must be accounted for when preparing standard solutions to ensure accurate concentration.
Residual Solvents (GC-HS) <0.05%0.1%Residual solvents from synthesis can affect the purity value and potentially interfere with the analysis.
Non-Volatile Residue (TGA) <0.05%Not DeterminedThis assesses the presence of inorganic impurities. It is a critical parameter for primary standard characterization[7].
Certificate of Analysis (CoA) Comprehensive CoA with detailed analytical data and uncertainty statementInternal qualification report with traceability to the primary standardA comprehensive CoA from the supplier provides confidence in the material. For in-house standards, thorough documentation is essential for regulatory compliance[4].
Traceability Traceable to NIST standards where applicableTraceable to the in-house primary standardTraceability ensures that measurements are linked to a recognized standard[4].

Qualifying a Reference Standard for 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine

The qualification of a reference standard is a multi-step process designed to ensure its suitability for its intended use. The workflow below illustrates the key stages.

cluster_0 Reference Standard Qualification Workflow A Source or Synthesize Material B Identity Confirmation (NMR, MS, FTIR) A->B C Purity Assessment (HPLC, GC, Titration) B->C D Characterize Impurities C->D E Determine Water Content (Karl Fischer) C->E F Assess Non-Volatile Residue (TGA) C->F G Assign Purity Value (Mass Balance) D->G E->G F->G H Establish Storage Conditions and Retest Date G->H I Generate Certificate of Analysis or Qualification Report H->I

Sources

Navigating the Maze: A Comparative Guide to LC-MS for Identifying Impurities in Nitro-Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Nitro-Pyridine Synthesis

Nitro-pyridines are foundational building blocks in the pharmaceutical industry, pivotal to the synthesis of a multitude of active pharmaceutical ingredients (APIs). However, their synthesis is a complex process, often leading to a variety of impurities.[1][2] These undesirable compounds, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product. Consequently, regulatory bodies like the FDA and EMA have established stringent guidelines, such as the ICH Q3A/B and M7 guidelines, for the identification, characterization, and control of these impurities.[3][4][5] This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, the gold standard for impurity profiling, offering researchers and drug development professionals the insights needed to select the optimal analytical strategy.[6][7]

The Synthetic Landscape: Understanding Impurity Formation

The nitration of pyridine and its derivatives can be a challenging endeavor, often requiring specific reagents and conditions to achieve the desired regioselectivity and yield.[1][2][8] A common route involves the reaction of pyridine with nitrating agents like a mixture of sulfuric and nitric acid.[8] During this process, a host of impurities can arise, including:

  • Starting Materials and Reagents: Unreacted precursors and residual acids.

  • Intermediates: Partially reacted or unstable intermediate compounds.

  • Isomeric By-products: Nitration at undesired positions on the pyridine ring, leading to regioisomers that are often difficult to separate.

  • Degradation Products: Formed by the breakdown of the desired product or intermediates under the reaction conditions.

  • Process-Related Impurities: Contaminants from solvents, catalysts, or manufacturing equipment.

The structural similarity of many of these impurities to the main nitro-pyridine product poses a significant analytical challenge, necessitating highly selective and sensitive detection techniques.

LC-MS: The Cornerstone of Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the indispensable workhorse for pharmaceutical impurity analysis due to its exceptional ability to separate complex mixtures and provide detailed structural information.[6][7]

A typical LC-MS workflow for impurity identification follows a logical progression:

LC-MS Workflow for Impurity Identification cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection & Analysis cluster_3 Data Interpretation Prep Dissolve API in suitable solvent LC Inject sample onto HPLC/UHPLC system Prep->LC Column Separation on C18 or other column LC->Column Ionization Ionization (ESI or APCI) Column->Ionization MS1 Full Scan MS (MS1) (Accurate Mass) Ionization->MS1 MS2 Tandem MS (MS/MS) (Fragmentation) MS1->MS2 Elucidation Structure Elucidation & Confirmation MS2->Elucidation

Caption: General workflow for impurity identification using LC-MS.

A Deeper Dive: Comparing LC-MS Technologies

The power of LC-MS lies in the versatility of its components. The choice of ionization source and mass analyzer dramatically influences the quality and type of data obtained.

Ionization Source: ESI vs. APCI

The first crucial step in MS analysis is the ionization of the separated compounds. For nitro-aromatic compounds, two primary techniques are considered:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and moderately nonpolar molecules.[9][10] It is widely used and versatile, but its efficiency can be limited for less polar compounds.[9]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that may not ionize well with ESI.[10][11] For some nitro-aromatic compounds and related impurities, APCI can offer superior sensitivity and more reliable ionization.[12][13] Recent studies have shown that for certain nitrosamine impurities, which share some characteristics with nitro-pyridines, APCI provides better performance.[12][14]

Recommendation: While ESI is a robust starting point, for comprehensive profiling of nitro-pyridine synthesis, developing methods with both ESI and APCI sources is advisable to ensure no impurities are missed.

Mass Analyzer: A Comparative Performance Analysis

The mass analyzer is the heart of the mass spectrometer, separating ions based on their mass-to-charge ratio (m/z). The choice of analyzer dictates the resolution, mass accuracy, and sensitivity of the analysis.

Mass Analyzer TypeResolutionMass AccuracySensitivityPrimary Use Case in Impurity Analysis
Triple Quadrupole (QqQ) Low (~1 Da)LowVery High (in SRM mode)Targeted quantification of known impurities.[15]
Time-of-Flight (TOF) High (~40,000)High (<5 ppm)HighAccurate mass determination for formula generation of unknown impurities.[16][17]
Orbitrap™ Very High (>70,000)Very High (<2 ppm)Very HighConfident identification and structural elucidation in complex matrices; resolving isobaric interferences.[18][19][20]

Expert Insights:

  • Triple Quadrupole (QqQ): While excellent for quantifying known impurities with high sensitivity using Selected Reaction Monitoring (SRM), their low resolution makes them unsuitable for identifying unknown compounds.[15]

  • Quadrupole Time-of-Flight (Q-TOF): Q-TOF systems represent a significant step up, providing high-resolution accurate mass (HRAM) data.[17] This allows for the confident determination of the elemental composition of an unknown impurity, a critical step in its identification.[16][17]

  • Orbitrap™ Technology: Orbitrap-based mass spectrometers offer the highest resolution and mass accuracy available.[18][19] This ultra-high resolution is particularly advantageous in nitro-pyridine analysis, where impurities may be isomeric or isobaric (having the same nominal mass but different elemental compositions) with the API or other by-products. The ability to resolve these closely related species and provide sub-ppm mass accuracy gives unparalleled confidence in structural assignments.[18][20]

Practical Application: A Case Study

Objective: To identify an unknown impurity in a batch of 2-amino-5-nitropyridine.

Experimental Protocol
  • Sample Preparation: Dissolve 1 mg of the 2-amino-5-nitropyridine sample in 1 mL of 50:50 acetonitrile/water.

  • LC Conditions:

    • System: UHPLC System

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • MS Conditions (using a Q-TOF or Orbitrap system):

    • Ionization: ESI Positive and Negative modes (separate runs)

    • Capillary Voltage: 3.5 kV

    • Mass Range: 50-500 m/z

    • Acquisition Mode: Full Scan MS followed by data-dependent MS/MS on the top 3 most intense ions.

    • Collision Energy: Ramped from 10-40 eV

Data Interpretation Workflow

Impurity Identification Workflow A Detect impurity peak in chromatogram B Determine accurate mass from MS1 spectrum A->B C Generate possible elemental formulas B->C D Acquire MS/MS fragmentation spectrum C->D E Propose structure based on fragmentation pattern D->E F Confirm with reference standard or synthesis E->F

Caption: Step-by-step workflow for identifying an unknown impurity.

Analysis:

  • Accurate Mass: The full scan MS data reveals an impurity with an accurate mass that corresponds to an elemental composition of C₅H₄N₂O₄, suggesting the presence of an additional oxygen atom and the loss of two hydrogen atoms compared to the API.

  • MS/MS Fragmentation: The fragmentation pattern of the impurity is compared to that of the 2-amino-5-nitropyridine standard. A key difference is observed: a neutral loss corresponding to a hydroxyl group (-OH), which is absent in the API's fragmentation. This, combined with knowledge of nitration chemistry, suggests the impurity could be a nitrated N-oxide derivative.[21][22]

Comparison with Alternative Analytical Techniques

While LC-MS is the premier tool, it's important to understand its performance relative to other methods.

TechniqueAdvantagesLimitations for Nitro-Pyridine Impurity Analysis
HPLC-UV Robust, simple, cost-effective.[24]Lacks specificity; cannot identify unknown peaks without a reference standard; co-eluting impurities can be missed.
GC-MS Excellent for volatile and semi-volatile impurities like residual solvents.[6]Not suitable for non-volatile or thermally labile compounds; many nitro-pyridines and their polar impurities may degrade at high temperatures.
SFC-MS Green analytical technique using supercritical CO₂; excellent for chiral separations and separating isomers.[25]Less mature technology; may require more method development.
LC-NMR Provides unambiguous structural information, including stereochemistry.[26]Significantly less sensitive than MS; requires higher concentrations of the impurity, often necessitating isolation.

Conclusion: The Path to Confident Impurity Profiling

For the comprehensive and confident identification of impurities in nitro-pyridine synthesis, high-resolution mass spectrometry, particularly LC-Q-TOF and LC-Orbitrap platforms, stands out as the superior choice.[17][18] These technologies provide the necessary sensitivity to detect trace-level impurities and the high mass accuracy and resolution required to determine elemental compositions and differentiate between closely related structures.[17][18][20] By coupling these advanced MS techniques with robust chromatographic separation and a systematic data interpretation workflow, researchers and drug development professionals can effectively navigate the complexities of impurity profiling, ensuring the quality and safety of vital pharmaceutical products.

References

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Vertex AI Search.
  • ICH Manufacturing Impurities Guideline Goes to FDA, EMA, MHLW for Consider
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Recent Advances in Pharmaceutical Analysis: Characterization and Monitoring of Impurities. (N/A). Gradiva Review Journal.
  • Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. (2025).
  • Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. (2025).
  • Quality: impurities. (N/A). European Medicines Agency (EMA).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Source details not available.
  • Electrospray and APCI Mass Analysis. (N/A). AxisPharm.
  • Nitropyridines: Synthesis and reactions. (2025).
  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. (N/A). Thermo Fisher Scientific.
  • ESI vs APCI.
  • Straight to the Source: ESI vs APCI…. (2020). Microsaic Systems.
  • Comparison of Orbitrap, Quarupore and QTOF. (N/A). Scribd.
  • Nitropyridines, Their Synthesis and Reactions. (2025).
  • Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry. (2020). Thermo Fisher Scientific.
  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. (2018).
  • Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. (N/A). Source details not available.
  • Mass Spectrometry - Fragmentation P
  • Mass Spectrometry: Fragmentation. (N/A). Source details not available.
  • LC-MS and CE-MS Strategies in Impurity Profiling. (N/A). CHIMIA.
  • A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. (N/A). MDPI.
  • Preparation of Pyridines, Part 2: By Halogenation and Nitr
  • Pharmaceutical impurity identification: a case study using a multidisciplinary approach. (N/A). Source details not available.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine, a compound characterized by its nitroaromatic and pyridyl ether functionalities. The procedures outlined herein are grounded in established safety principles for handling hazardous organic compounds and are designed to ensure the protection of personnel and the environment.

The structural components of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine—a nitro-substituted pyridine ring linked via an ether bridge to another pyridine ring bearing an amine group—necessitate a cautious approach to its disposal. Aromatic nitrocompounds are a class of chemicals known for their potential instability and toxicity[1]. Similarly, pyridine derivatives can exhibit significant toxicity[2][3][4]. Therefore, this compound must be treated as hazardous waste, and its disposal must adhere strictly to local, state, and federal regulations[5].

Hazard Profile and Personal Protective Equipment (PPE)

Table 1: Hazard Summary and Required PPE

Potential HazardRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Standard laboratory attire (lab coat), chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. Do not eat, drink, or smoke in the work area.[6][7]
Skin Irritation Chemical-resistant gloves and a fully buttoned lab coat are essential to prevent skin contact.[6][7]
Eye Irritation Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from splashes.[6][7]
Respiratory Irritation Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[2][3][4]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine, from initial waste segregation to final collection.

1. Waste Identification and Segregation:

  • Hazardous Waste Designation: All waste materials contaminated with 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine must be classified as hazardous waste. This includes the pure compound, reaction residues, contaminated solvents, and any disposable labware such as pipette tips, gloves, and weighing papers.

  • Segregation is Key: To prevent unintended chemical reactions, segregate this waste stream from other incompatible waste types. Specifically, avoid mixing with strong oxidizing agents, strong reducing agents, and alkaline substances[1].

2. Containerization:

  • Primary Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof cap is recommended.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine". Also, include the approximate concentration and any other components in the waste mixture.

3. Waste Accumulation and Storage:

  • Solid Waste: For solid waste such as the pure compound or contaminated labware, place it directly into the designated hazardous waste container.

  • Liquid Waste: For solutions containing the compound, pour the waste carefully into the designated liquid hazardous waste container using a funnel to prevent spills.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat sources or direct sunlight[4][8]. Ensure secondary containment is in place to capture any potential leaks.

4. Final Disposal:

  • Arrange for Pickup: Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.

  • Contain the Spill: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.

  • Clean-up: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol start Start: Handling 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generated Waste Generated (Solid or Liquid) ppe->waste_generated identify_waste Identify as Hazardous Waste waste_generated->identify_waste segregate_waste Segregate from Incompatibles identify_waste->segregate_waste containerize Place in Labeled Hazardous Waste Container segregate_waste->containerize store_waste Store in Designated Satellite Accumulation Area containerize->store_waste request_pickup Request Pickup by EHS or Licensed Contractor store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine.

References

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Nitrobenzene - Registration Dossier. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012).
  • Washington State University. (n.d.). Pyridine Safety Operating Procedure. Retrieved from [Link]

  • Nishino, S. F., & Spain, J. C. (2005). Major mechanisms of toxicity of nitroaromatic compounds. In Biodegradation of Nitroaromatic Compounds and Explosives (pp. 1-16). CRC Press.
  • Spain, J. C. (Ed.). (2000). Biodegradation of nitroaromatic compounds and explosives. CRC press.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49(1), 523-555.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine

[1]

Part 1: Executive Safety Assessment

Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI).

While specific toxicological data for 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine may be limited in public databases, its structural components dictate a "worst-case" safety approach.[1] This molecule contains a 2-aminopyridine moiety linked via an ether bond to a nitropyridine .[1]

Functional Group Hazard Analysis (The "Why")
  • Aminopyridine Core: Structurally analogous to 4-Aminopyridine (4-AP), a potent potassium channel blocker. 4-AP is classified as Fatal if Swallowed (LD50 ~20 mg/kg in rats) and a neurotoxin capable of causing seizures.[1] You must assume this derivative retains significant neurotoxic potential.[1]

  • Nitro Group (

    
    ):  Introduces potential for energetic decomposition (shock sensitivity is generally low in pyridines but increases with dryness/heat) and mutagenicity.[1]
    
  • Ether Linkage: Generally stable, but metabolic cleavage could release the free aminopyridine and nitropyridinol fragments in vivo.

Primary Risks: Neurotoxicity (seizures), severe eye/skin irritation, and potential mutagenicity.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and latex gloves."[1] This compound requires a barrier against transdermal absorption and dust inhalation.[1]

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) for prolonged handling.[1]Aminopyridines penetrate standard latex/thin nitrile rapidly in solution.[1] Double gloving provides a "breakthrough" indicator and redundant barrier.[1]
Respiratory P100 / N99 Respirator (if outside containment)Preferred: Powered Air Purifying Respirator (PAPR) for >1g handling.[1]Solid dust is the highest risk vector.[1] P100 filters block 99.97% of particulates.[1] Surgical masks offer zero protection against toxic dusts.[1]
Body Defense Tyvek® Lab Coat or Sleeve Covers Closed-front gown preferred.[1]Cotton lab coats absorb liquids and hold toxic dust against the skin.[1] Tyvek repels dust and splashes.[1]
Eye Protection Chemical Goggles (Indirect Venting)Safety glasses leave gaps.[1] Aminopyridines are severe ocular irritants; dust entry can cause corneal damage.[1]

Part 3: Operational Protocols

Visualization: PPE Decision Logic

This logic gate ensures you select the correct barrier based on the physical state of the chemical.

PPE_LogicStartStart: Handling AssessmentStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionSolution / LiquidState->SolutionQuantityQuantity > 100 mg?Solid->QuantitySolventSolvent Type?Solution->SolventHoodUse Fume Hood + Double Nitrile + N95Quantity->HoodNoIsoREQUIRED: Isolator or HEPA Enclosure + Tyvek SleevesQuantity->IsoYesDCMDCM / ChloroformSolvent->DCMPolarWater / MeOH / DMSOSolvent->PolarLaminateSilver Shield / Laminate Gloves (Nitrile is permeable)DCM->LaminateDoubleNitrileDouble Nitrile Gloves (Change every 15 mins)Polar->DoubleNitrile

Caption: Decision logic for PPE selection based on physical state and solvent carrier. Note the strict requirement for laminate gloves with halogenated solvents.

Weighing & Transfer (Critical Step)

The Danger Zone: 90% of exposure incidents occur during weighing due to static-induced dust dispersal.[1]

  • Static Control: Use an anti-static gun or bar inside the balance enclosure.[1] Nitropyridines are often electrostatic.[1]

  • Damping: If compatible with the next step, pre-wet the weighing boat with the reaction solvent before adding the solid to prevent dust fly-up.[1]

  • Closed Transfer: For quantities >1g, do not pour. Dissolve the solid directly in the shipping container if possible, or use a disposable powder funnel to transfer into a tared flask.[1]

Reaction Setup
  • Solvent Choice: Avoid Dichloromethane (DCM) if possible.[1] DCM carries toxic amines through nitrile gloves in <2 minutes.[1] If DCM is required, you must use Silver Shield (laminate) undergloves.[1]

  • Temperature: Do not heat above 100°C without a DSC (Differential Scanning Calorimetry) test. The nitro group on the pyridine ring decreases thermal stability.[1]

Part 4: Emergency & Waste Management

Spill Response Workflow

Do not use paper towels to wipe up dry powder. This generates aerosolized dust.[1]

  • Evacuate: Clear the immediate area.

  • PPE Up: Don full Tyvek suit and respirator.[1]

  • Containment:

    • Dry Spill: Cover with wet pads (dampened with water/surfactant) to suppress dust, then scoop.[1]

    • Wet Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) due to the nitro group.[1]

  • Decontamination: Wash surface with 10% bleach (oxidizes the amine) followed by water.[1]

Waste Disposal Logic

Waste_FlowWasteChemical WasteTypeWaste TypeWaste->TypeSolidWasteSolid / Contaminated PPEType->SolidWasteLiquidWasteLiquid Mother LiquorType->LiquidWasteSegregationSegregate as 'Acute Toxin'?SolidWaste->SegregationLiquidWaste->SegregationP_ListHigh Hazard Incineration (Label: Toxic/Explosive)Segregation->P_ListYes (Default)StandardStandard Solvent WasteSegregation->StandardOnly if <0.1% conc.

Caption: Waste segregation workflow. Due to the aminopyridine core, waste should be treated as P-listed (acutely hazardous) by default.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17270, 4-Aminopyridine. Retrieved from [Link] Citation for: Neurotoxicity and LD50 data of the structural analog.[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link] Citation for: General laboratory safety standards and glove permeation data.

×

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4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.